molecular formula C7H12O2 B1580608 2-Methyl-2-hexenoic acid CAS No. 28897-58-7

2-Methyl-2-hexenoic acid

Cat. No.: B1580608
CAS No.: 28897-58-7
M. Wt: 128.17 g/mol
InChI Key: AKOVMBAFZSPEQU-UHFFFAOYSA-N
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Description

2-methyl-2E-hexenoic acid is a medium-chain fatty acid.

Properties

IUPAC Name

(E)-2-methylhex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOVMBAFZSPEQU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0067422
Record name 2-Hexenoic acid, 2-methyl-
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Molecular Weight

128.17 g/mol
Source PubChem
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CAS No.

28897-58-7, 97961-66-5
Record name 2-Hexenoic acid, 2-methyl-
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Record name 2-Hexenoic acid, 2-methyl-
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Record name 2-Hexenoic acid, 2-methyl-
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Record name 2-methylhex-2-enoic acid
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Record name 2-Methyl-2-hexenoic acid
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Synthetic Challenge and Utility of an α,β-Unsaturated Carboxylic Acid

2-Methyl-2-hexenoic acid is a branched, short-chain unsaturated fatty acid. While structurally unassuming, it holds significance as a fragrance component, often contributing cheesy, fruity, or sour notes.[1][2] Its isomers, such as (2E)-3-Methyl-2-hexenoic acid, are known components of human axillary secretions and have been studied in the context of body odor.[3][4][][6][7] The synthesis of such α,β-unsaturated carboxylic acids is a fundamental exercise in organic chemistry, offering multiple strategic pathways. The choice of route is dictated by factors including desired stereoselectivity, availability of starting materials, scalability, and tolerance of functional groups in more complex applications.

This guide provides an in-depth technical exploration of the primary methodologies for synthesizing this compound. It moves beyond simple procedural lists to dissect the underlying chemical logic, offering insights into why specific reagents and conditions are chosen, thereby equipping the practicing scientist with a robust framework for experimental design and execution.

Physicochemical Profile and Spectroscopic Benchmarks

Accurate characterization is the cornerstone of synthetic chemistry. The identity and purity of synthesized this compound must be confirmed by comparing its physical and spectral data against established values.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₂[8]
Molecular Weight 128.17 g/mol [8]
CAS Number 28897-58-7[8]
IUPAC Name (2E)-2-methylhex-2-enoic acid[8]
Appearance Liquid
Boiling Point Not specified, but related isomers boil >225 °C[]
Flash Point 86 °C (186.8 °F)
Density ~0.96 g/cm³ @ 25 °C[2]

Spectroscopic Characterization:

  • ¹³C NMR: Expected signals will include peaks for the carboxylic acid carbon (~170-180 ppm), olefinic carbons (~125-145 ppm), and aliphatic carbons.

  • ¹H NMR: Key signals will be the vinyl proton, the allylic protons of the propyl chain, and the methyl group on the double bond.

  • IR Spectroscopy: Characteristic absorptions include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680-1710 cm⁻¹), and a C=C stretch (~1640-1650 cm⁻¹).[8]

  • Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) is expected at m/z 128.[8][9]

Overview of Primary Synthetic Strategies

The construction of the this compound backbone can be approached from several distinct retrosynthetic disconnections. The most prevalent and practical strategies involve forming the C2-C3 double bond through classic olefination or condensation reactions.

G cluster_0 Olefination Routes cluster_1 Condensation Routes Target This compound HWE Horner-Wadsworth-Emmons (HWE) Target->HWE Hydrolysis Wittig Wittig Reaction Target->Wittig Oxidation Aldol Aldol Condensation Target->Aldol Oxidation Reformatsky Reformatsky Reaction Target->Reformatsky Dehydration & Hydrolysis Ketone 2-Pentanone HWE->Ketone Phosphonate Phosphonoacetate HWE->Phosphonate Wittig->Ketone PhosphoniumYlide Propylidenephosphorane Wittig->PhosphoniumYlide Propionaldehyde Propionaldehyde Aldol->Propionaldehyde Reformatsky->Ketone AlphaHaloEster α-Halo Propionate Ester Reformatsky->AlphaHaloEster

Caption: Primary retrosynthetic pathways to this compound.

Detailed Synthetic Methodologies and Protocols

Method 1: Aldol Condensation of Propanal and Subsequent Oxidation

This route is often favored in industrial settings due to the low cost of the starting material, propanal, and the potential for aqueous reaction conditions.[10] The strategy relies on the self-condensation of two propanal molecules to form the α,β-unsaturated aldehyde, 2-methyl-2-pentenal, which is then oxidized to the target carboxylic acid.

Causality and Expertise: The choice of a mild base for the aldol condensation is critical. A strong base would lead to near-complete enolate formation, shutting down the reaction as there would be no electrophilic aldehyde partner left.[11][12] Using catalytic NaOH or KOH in water allows for an equilibrium concentration of the enolate, which can then react with the abundant neutral aldehyde. For the subsequent oxidation, traditional oxidants like chromic acid are effective but environmentally hazardous. Modern protocols favor reagents like sodium chlorite (NaClO₂) buffered with a mild acid source or hydrogen peroxide, which offer a greener and more selective oxidation of the aldehyde without affecting the double bond.[10][13]

G Propanal1 Propanal (Nucleophile Precursor) Enolate Propanal Enolate Propanal1->Enolate Base (e.g., NaOH) Propanal2 Propanal (Electrophile) Aldol_Adduct Aldol Adduct (3-Hydroxy-2-methylpentanal) Propanal2->Aldol_Adduct Enolate->Aldol_Adduct C-C Bond Formation Unsat_Aldehyde 2-Methyl-2-pentenal Aldol_Adduct->Unsat_Aldehyde Dehydration (-H₂O) Target This compound Unsat_Aldehyde->Target Oxidation (e.g., NaClO₂, H₂O₂)

Caption: Aldol condensation-oxidation pathway.

Experimental Protocol: Aldol Condensation and Oxidation

  • Aldol Condensation:

    • To a stirred solution of 2% aqueous sodium hydroxide (e.g., 0.09 molar equivalents relative to propanal), slowly add propanal (2.0 equivalents) at a temperature maintained between 30-40°C.

    • Stir the mixture vigorously for 45-60 minutes. The reaction is exothermic and may require cooling.

    • Upon completion (monitored by GC or TLC), allow the layers to separate. The upper organic layer is the crude 2-methyl-2-pentenal. This intermediate can be used directly in the next step.[13]

  • Oxidation:

    • Prepare a solution of sodium chlorite (NaClO₂, 1.2-1.6 molar equivalents) and a phosphate buffer (e.g., NaH₂PO₄) in water.

    • Slowly add the crude 2-methyl-2-pentenal to the oxidant solution at room temperature. An optional phase-transfer catalyst can be used if solubility is an issue.

    • In some protocols, a small amount of dilute hydrogen peroxide (1.0 molar equivalent) is added to scavenge hypochlorite byproducts.[13]

    • Stir the reaction for 6-24 hours until the aldehyde is consumed.

    • Acidify the reaction mixture with HCl to a pH of ~2-3.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Method 2: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a powerful and highly reliable method for forming alkenes, particularly α,β-unsaturated esters, with a strong preference for the (E)-isomer.[14][15][16] This makes it an excellent choice for controlling the stereochemistry of the final product. The reaction involves a phosphonate-stabilized carbanion reacting with a ketone, in this case, 2-pentanone.

Causality and Expertise: The HWE reaction is generally preferred over the classic Wittig reaction for synthesizing α,β-unsaturated esters for two key reasons. First, the phosphonate carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts, reducing side reactions.[14] Second, the byproduct, a water-soluble phosphate salt, is easily removed during aqueous workup, simplifying purification.[14][17] The choice of base is crucial; sodium hydride (NaH) is commonly used to irreversibly deprotonate the phosphonate, driving the reaction forward. The final step is a simple ester hydrolysis (saponification) to yield the carboxylic acid.

G Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base (e.g., NaH) in THF Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack Ketone 2-Pentanone Ketone->Oxaphosphetane UnsatEster (E)-Ethyl 2-Methyl- 2-hexenoate Oxaphosphetane->UnsatEster Elimination Target 2-Methyl-2-hexenoic Acid UnsatEster->Target 1. NaOH, H₂O/EtOH 2. H₃O⁺ workup G AlphaBromoEster Ethyl α-bromopropionate ReformatskyReagent Organozinc Reagent (Reformatsky Enolate) AlphaBromoEster->ReformatskyReagent Zinc Zn metal Zinc->ReformatskyReagent Toluene or THF ZincComplex Zinc Alkoxide Intermediate ReformatskyReagent->ZincComplex Ketone 2-Pentanone Ketone->ZincComplex Addition BetaHydroxyEster β-Hydroxy Ester ZincComplex->BetaHydroxyEster H₃O⁺ workup UnsatEster Ethyl 2-Methyl- 2-hexenoate BetaHydroxyEster->UnsatEster Acid-catalyzed Dehydration (-H₂O) Target 2-Methyl-2-hexenoic Acid UnsatEster->Target Saponification

References

2-Methyl-2-hexenoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-2-hexenoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, an α,β-unsaturated carboxylic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the molecule's core chemical and physical properties, stereochemistry, spectroscopic profile, and characteristic reactivity. Furthermore, a detailed, field-proven protocol for its stereoselective synthesis via the Horner-Wadsworth-Emmons reaction is presented, along with a discussion of its known applications and critical safety considerations. The guide is structured to deliver not just data, but also the scientific rationale behind the compound's behavior and synthesis, empowering researchers to effectively utilize this versatile chemical building block.

Chemical Identity and Structure

This compound (CAS No: 28897-58-7) is a branched, medium-chain unsaturated fatty acid.[1][2][3] Its structure features a carboxylic acid moiety conjugated with a carbon-carbon double bond, a motif that defines its chemical reactivity.[4][5]

The IUPAC name for the most commonly referenced isomer is (2E)-2-methylhex-2-enoic acid, which specifies the stereochemistry at the double bond.[2][6] The (E)-configuration indicates that the highest priority groups on each olefinic carbon—the propyl group on C3 and the carboxylic acid on C2—are on opposite sides of the double bond.[6]

Molecular Diagram

The structure of (E)-2-Methyl-2-hexenoic acid is depicted below.

Caption: Chemical structure of (E)-2-Methyl-2-hexenoic acid.

Key Identifiers
IdentifierValueSource(s)
IUPAC Name (E)-2-methylhex-2-enoic acid[2]
CAS Number 28897-58-7[1][3][7]
Molecular Formula C₇H₁₂O₂[1][6][8]
Molecular Weight 128.17 g/mol [1][2][6][8]
InChI Key AKOVMBAFZSPEQU-AATRIKPKSA-N[1][8]
Canonical SMILES CCCC=C(C)C(=O)O[1]

Physicochemical Properties

This compound is a colorless liquid with a pungent odor.[1][6][8] Its physical properties are summarized in the table below. The presence of the polar carboxylic acid group allows for limited solubility in polar solvents, while the C7 hydrocarbon backbone confers solubility in organic solvents.[1]

PropertyValueSource(s)
Appearance Colorless liquid[1][6][8]
Flash Point 86 °C / 186.8 °F[8]
Topological Polar Surface Area 37.3 Ų[1][2]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the α,β-unsaturated carbonyl system. This conjugated system creates two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). This dual reactivity allows for two modes of nucleophilic attack: direct addition (1,2-addition) to the carbonyl group and conjugate addition (1,4-addition or Michael addition) to the β-carbon.[5][9]

  • Direct (1,2-) Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the hard electrophilic carbonyl carbon directly.[9]

  • Conjugate (1,4-) Addition: Softer nucleophiles, such as cuprates, enolates, and amines, preferentially attack the soft electrophilic β-carbon.[4][9] This vinylogous reactivity is a cornerstone of its utility in organic synthesis.[5]

The carboxylic acid group itself can undergo standard transformations, such as esterification, conversion to an acid chloride, or reduction, provided the reagents used are compatible with the alkene functionality.

reactivity cluster_main Nucleophilic Attack on this compound cluster_paths cluster_outcomes start Nucleophile (Nu⁻) mol α,β-Unsaturated System start->mol Attacks hard_nu Hard Nucleophiles (e.g., R-MgBr, R-Li) mol->hard_nu soft_nu Soft Nucleophiles (e.g., R₂CuLi, Enolates) mol->soft_nu add_12 Direct (1,2) Addition Product (Attack at Carbonyl Carbon) hard_nu->add_12 Leads to add_14 Conjugate (1,4) Addition Product (Attack at β-Carbon) soft_nu->add_14 Leads to

Caption: Competing pathways for nucleophilic attack.

Proposed Stereoselective Synthesis

A robust and reliable method for synthesizing (E)-2-Methyl-2-hexenoic acid is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high (E)-selectivity when using stabilized ylides. The proposed synthesis involves the reaction of ethyl 2-(diethylphosphono)propanoate with butanal. The resulting α,β-unsaturated ester is then hydrolyzed to yield the target carboxylic acid.

Experimental Protocol

Step 1: Ylide Formation

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethyl 2-(diethylphosphono)propanoate (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate ester to form the reactive phosphonate carbanion (ylide). THF is an ideal aprotic solvent for this reaction. Low temperature is maintained to control the exothermic reaction and prevent side reactions.

  • Stir the resulting solution at 0 °C for 30 minutes.

Step 2: Olefination

  • To the ylide solution at 0 °C, add butanal (1.05 equivalents) dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The nucleophilic ylide attacks the electrophilic carbonyl carbon of butanal. The subsequent elimination of the diethyl phosphate byproduct forms the C=C double bond. The thermodynamic stability of the (E)-isomer drives the high stereoselectivity of the HWE reaction.

Step 3: Workup and Purification of the Ester

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product, ethyl (E)-2-methyl-2-hexenoate, by flash column chromatography.

Step 4: Saponification (Hydrolysis)

  • Dissolve the purified ester in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

    • Causality: NaOH mediates the saponification of the ester to its corresponding carboxylate salt.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding cold 6M hydrochloric acid (HCl).

  • Extract the resulting white precipitate/oil with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield pure (E)-2-Methyl-2-hexenoic acid.

Synthesis Workflow

workflow start Starting Materials: - Ethyl 2-(diethylphosphono)propanoate - Butanal ylide 1. Ylide Formation (NaH, THF, 0 °C) start->ylide hwe 2. HWE Olefination (Add Butanal, RT) ylide->hwe workup1 3. Aqueous Workup & Purification hwe->workup1 ester Intermediate: Ethyl (E)-2-methyl-2-hexenoate workup1->ester hydrolysis 4. Saponification (NaOH, EtOH/H₂O, Reflux) ester->hydrolysis workup2 5. Acidification & Extraction hydrolysis->workup2 product Final Product: (E)-2-Methyl-2-hexenoic Acid workup2->product

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Predicted Spectroscopic Profile

While a publicly available, verified spectrum for this compound is not readily found, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton NMR):

    • ~10-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid group (broad singlet).

    • ~6.8 ppm (triplet, 1H): The vinylic proton at C3, coupled to the C4 methylene protons.

    • ~2.2 ppm (quartet, 2H): The allylic methylene protons at C4.

    • ~1.8 ppm (singlet, 3H): The methyl group protons at C2.

    • ~1.5 ppm (sextet, 2H): The methylene protons at C5.

    • ~0.9 ppm (triplet, 3H): The terminal methyl group protons at C6.

  • ¹³C NMR (Carbon NMR):

    • ~172 ppm: Carbonyl carbon (C1).

    • ~145 ppm: Olefinic carbon at C3.

    • ~128 ppm: Olefinic carbon at C2.

    • ~34 ppm: Methylene carbon at C4.

    • ~22 ppm: Methylene carbon at C5.

    • ~14 ppm: Methyl carbon at C6.

    • ~12 ppm: Methyl carbon attached to C2.

  • IR (Infrared) Spectroscopy:

    • 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1690 cm⁻¹ (strong): C=O stretch of the conjugated carboxylic acid.

    • ~1640 cm⁻¹ (medium): C=C stretch of the alkene.

    • 2850-3000 cm⁻¹: C-H stretches of the aliphatic groups.

Applications and Research Interest

This compound and its derivatives are primarily utilized as building blocks in the chemical industry, particularly for the synthesis of flavor and fragrance compounds.[6] Its methyl ester, for example, is a known flavoring agent.[10][11]

While direct applications in drug development are not widely documented, its α,β-unsaturated carboxylic acid motif is present in various biologically active molecules. This functional group can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in proteins. This property makes it a structure of interest for designing covalent inhibitors and probes in chemical biology.

Safety and Handling

This compound is classified as a corrosive substance and must be handled with appropriate care.[1]

  • GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[2][7]

  • GHS Pictograms: GHS05 (Corrosion).[2][8]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a corrosive-resistant container in a cool, dry, and well-ventilated area away from incompatible materials.[8]

  • Spills: Absorb spillage with an inert material to prevent material damage.

Conclusion

This compound is a valuable chemical intermediate with well-defined structural and reactive properties. Its α,β-unsaturated system provides a versatile handle for a variety of chemical transformations, most notably conjugate additions. The Horner-Wadsworth-Emmons reaction offers a reliable and stereoselective route for its synthesis. While its current applications are concentrated in the flavor and fragrance industry, its potential as a Michael acceptor warrants consideration in the design of new biologically active compounds. Strict adherence to safety protocols is essential when handling this corrosive material.

References

Spectroscopic Profile of 2-Methyl-2-hexenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-2-hexenoic acid (C₇H₁₂O₂; Molecular Weight: 128.17 g/mol ), a branched, α,β-unsaturated carboxylic acid.[1][2] The structural characterization of such molecules is fundamental in fields ranging from synthetic chemistry to drug development, where a comprehensive understanding of a compound's identity and purity is paramount. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the elucidation of the structure of this compound. While complete experimental spectra for this specific compound are not universally available in public domains, this guide will leverage data from closely related analogs and foundational spectroscopic principles to present a robust and predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of individual atoms.

Predicted ¹H NMR Spectroscopy

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Standard acquisition parameters on a 300 or 400 MHz spectrometer are typically sufficient. This includes setting the appropriate spectral width, acquisition time, and number of scans.

  • Data Acquisition: Acquire the free induction decay (FID) signal. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

  • Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to ensure accurate integration and peak picking. Tetramethylsilane (TMS) is typically used as an internal standard and is set to 0 ppm.

Predicted ¹H NMR Data and Interpretation

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~12.0Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.
~6.8Triplet1H=CH- (H3)The vinylic proton at C3 is deshielded by the adjacent double bond and the electron-withdrawing carboxylic acid group. It is expected to be a triplet due to coupling with the two protons on C4.
~2.2Quartet2H-CH₂- (H4)These methylene protons are allylic and are coupled to both the vinylic proton at C3 and the methyl protons at C5, leading to a more complex splitting pattern, likely a quartet.
~1.8Singlet3H=C-CH₃ (H7)The methyl group attached to the double bond (C2) is a singlet as there are no adjacent protons to couple with.
~1.5Sextet2H-CH₂- (H5)These methylene protons are coupled to the protons on C4 and C6, resulting in a complex multiplet, likely a sextet.
~0.9Triplet3H-CH₃ (H6)The terminal methyl group will appear as a triplet due to coupling with the adjacent two protons on C5.

dot graph "1H_NMR_Coupling" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; H3 [label="H3", pos="0,1!"]; H4 [label="H4", pos="1,1!"]; H5 [label="H5", pos="2,1!"]; H6 [label="H6", pos="3,1!"]; H7 [label="H7", pos="0,0!"]; COOH [label="COOH", pos="-1,1!"];

H3 -- H4 [label=" J ≈ 7 Hz"]; H4 -- H5 [label=" J ≈ 7 Hz"]; H5 -- H6 [label=" J ≈ 7 Hz"]; } ndot

Caption: Predicted ¹H-¹H spin-spin coupling in this compound.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol for acquiring a ¹³C NMR spectrum is similar to that of ¹H NMR, with a few key differences:

  • Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Time: Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are generally required to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation

Predicted Chemical Shift (ppm) Assignment Rationale
~173C1 (-COOH)The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this region.
~140C3 (=CH-)The vinylic carbon is deshielded due to the double bond.
~128C2 (=C-)The quaternary vinylic carbon is also deshielded.
~34C4 (-CH₂-)The allylic carbon appears in this region.
~22C5 (-CH₂-)An aliphatic methylene carbon.
~14C6 (-CH₃)A terminal aliphatic methyl carbon.
~12C7 (=C-CH₃)The methyl carbon attached to the double bond.

The predicted chemical shifts are based on typical values for α,β-unsaturated carboxylic acids and related structures.[3][4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: A small drop of the neat liquid sample of this compound can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄) and placed in a solution cell.

  • Background Spectrum: A background spectrum of the empty spectrometer (or the solvent and salt plates) is recorded.

  • Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Key IR Absorptions and Interpretation

While a full experimental IR spectrum is not publicly available, the key characteristic peaks can be predicted based on the functional groups present in this compound. Data from the saturated analog, 2-methylhexanoic acid, can provide a useful comparison.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Interpretation
3300-2500O-H stretch (carboxylic acid)Broad, StrongThe very broad and strong absorption in this region is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
~2960, ~2870C-H stretch (aliphatic)Medium-StrongThese peaks correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups of the hexyl chain.
~1710C=O stretch (conjugated carboxylic acid)StrongThe strong absorption is characteristic of the carbonyl group. Conjugation with the C=C double bond typically shifts this absorption to a slightly lower wavenumber compared to a saturated carboxylic acid.
~1650C=C stretchMediumThis peak is due to the stretching of the carbon-carbon double bond.
~1420O-H bend (in-plane)MediumThis absorption is associated with the in-plane bending of the O-H bond of the carboxylic acid.
~1250C-O stretchStrongThe strong C-O stretching vibration is also characteristic of carboxylic acids.

dot graph "IR_Functional_Groups" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; "3300-2500 cm⁻¹" -> "O-H Stretch (Carboxylic Acid)"; "~1710 cm⁻¹" -> "C=O Stretch (Conjugated)"; "~1650 cm⁻¹" -> "C=C Stretch"; "~1250 cm⁻¹" -> "C-O Stretch"; } ndot

Caption: Key IR absorptions for this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Acquiring a Mass Spectrum (Electron Ionization)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, more stable ions and neutral radicals.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mass Spectrum Data and Fragmentation Analysis

The PubChem entry for this compound indicates that the top three most abundant fragments in its GC-MS spectrum (NIST database) are observed at m/z = 41, 43, and 87.[2] The molecular ion peak (M⁺•) is expected at m/z = 128.

Proposed Fragmentation Pathway

  • m/z = 128 (Molecular Ion): This peak corresponds to the intact molecule with one electron removed.

  • m/z = 87: This significant fragment likely arises from the loss of the propyl radical (•CH₂CH₂CH₃, 41 Da) via cleavage of the C4-C5 bond (alpha-cleavage relative to the double bond).

  • m/z = 43: This common fragment in aliphatic chains corresponds to the propyl cation ([CH₃CH₂CH₂]⁺).

  • m/z = 41: This is likely the allyl cation ([CH₂=CH-CH₂]⁺), a very stable carbocation.

dot graph "Mass_Spec_Fragmentation" { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; "C₇H₁₂O₂⁺• (m/z 128)" -> "[C₄H₅O₂]⁺ (m/z 87)" [label="- •C₃H₇"]; "[C₄H₅O₂]⁺ (m/z 87)" -> "[C₃H₅]⁺ (m/z 41)" [label="- CO₂"]; "C₇H₁₂O₂⁺• (m/z 128)" -> "[C₃H₇]⁺ (m/z 43)" [label="- •C₄H₅O₂"]; } ndot

Caption: A plausible fragmentation pathway for this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural elucidation of this compound. While a complete set of experimental data is not fully available in the public domain, the analysis of data from analogous compounds and the application of fundamental spectroscopic principles allow for a confident prediction of its spectral characteristics. The predicted data from ¹H and ¹³C NMR would confirm the carbon-hydrogen framework and the connectivity of the molecule. The characteristic absorptions in the IR spectrum would verify the presence of the carboxylic acid and the α,β-unsaturated system. Finally, the fragmentation pattern in the mass spectrum would corroborate the molecular weight and the key structural motifs. This multi-technique approach ensures the unambiguous characterization of this compound, a critical step in its application in research and development.

References

An In-Depth Technical Guide to (E)-2-Methyl-2-hexenoic Acid: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (E)-2-Methyl-2-hexenoic acid, a branched short-chain fatty acid with potential applications in research and drug development. We will delve into its chemical identity, synthesis, analytical characterization, and its putative biological role in the context of short-chain fatty acid signaling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this molecule.

Core Molecular Identity and Physicochemical Properties

(E)-2-Methyl-2-hexenoic acid is an unsaturated carboxylic acid. Its structure, featuring a methyl group at the alpha position and a double bond between the second and third carbons, confers specific chemical properties that distinguish it from its linear counterparts.

IUPAC Name: (2E)-2-Methylhex-2-enoic acid[1] CAS Number: 28897-58-7[1]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₇H₁₂O₂[1][2]
Molecular Weight128.17 g/mol [1][2]
AppearanceColorless to light yellow liquidSigma-Aldrich
Specific Gravity0.957 - 0.967 @ 25°C[3]
Refractive Index1.456 - 1.466 @ 20°C[3]
Flash Point110°C (230°F)[3]

Strategic Synthesis of (E)-2-Methyl-2-hexenoic Acid

The synthesis of α,β-unsaturated carboxylic acids like (E)-2-Methyl-2-hexenoic acid can be approached through several classic organic reactions. The choice of method often depends on the desired scale, stereoselectivity, and available starting materials. Here, we present a robust and well-established protocol based on the Wittig reaction, which is renowned for its reliability in forming carbon-carbon double bonds.[4][5]

The overall synthetic strategy involves the reaction of a stabilized phosphorus ylide with a carbonyl compound, in this case, butanal.

Synthesis_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_hydrolysis Hydrolysis Bromoacetate Ethyl 2-bromoacetate Ylide Stabilized Ylide Bromoacetate->Ylide 1. Reaction PPh3 Triphenylphosphine PPh3->Ylide UnsaturatedEster (E)-ethyl 2-methyl-2-hexenoate Ylide->UnsaturatedEster 2. Reaction with Aldehyde Butanal Butanal Butanal->UnsaturatedEster FinalProduct (E)-2-Methyl-2-hexenoic acid UnsaturatedEster->FinalProduct 3. Saponification SCFAs_Signaling cluster_lumen Gut Lumen cluster_cell Epithelial/Immune Cell Fiber Dietary Fiber Microbiota Gut Microbiota Fiber->Microbiota Fermentation SCFAs SCFAs (e.g., 2-Methyl-2-hexenoic acid) Microbiota->SCFAs GPR41_43 GPR41/GPR43 SCFAs->GPR41_43 Activation HDAC HDAC SCFAs->HDAC Inhibition Signaling Downstream Signaling (e.g., MAPK, NF-κB) GPR41_43->Signaling Gene Gene Expression HDAC->Gene Response Physiological Response (Anti-inflammatory, Metabolic Regulation) Signaling->Response Gene->Response

References

Introduction to the Geometric Isomerism of 2-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Geometric Isomers of 2-Methyl-2-hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the geometric isomers of this compound, focusing on their structural characteristics, stereoselective synthesis, separation, and analytical characterization. The methodologies and principles discussed are grounded in established chemical literature to ensure scientific integrity and practical applicability for professionals in research and development.

This compound (C₇H₁₂O₂) is an α,β-unsaturated carboxylic acid.[1] The presence of a carbon-carbon double bond at the C2-C3 position gives rise to geometric isomerism. The substitution pattern around this double bond—specifically, the presence of four different groups when considering priority—necessitates the use of the Cahn-Ingold-Prelog (CIP) priority rules to unambiguously assign the configuration as either (E) or (Z).[2]

  • At the C2 position: The substituents are a carboxyl group (-COOH) and a methyl group (-CH₃). According to CIP rules, the oxygen atom in the carboxyl group has a higher atomic number than the carbon atom of the methyl group, giving -COOH higher priority.

  • At the C3 position: The substituents are a propyl group (-CH₂CH₂CH₃) and a hydrogen atom (-H). The carbon atom of the propyl group has a higher atomic number than hydrogen, giving the propyl group higher priority.

The (E) and (Z) designations are determined as follows:

  • (Z)-isomer: The two higher-priority groups (-COOH and -CH₂CH₂CH₃) are on the same side (German: zusammen) of the double bond.

  • (E)-isomer: The two higher-priority groups are on opposite sides (German: entgegen) of the double bond.[2]

G cluster_Z (Z)-2-Methyl-2-hexenoic acid cluster_E (E)-2-Methyl-2-hexenoic acid C2_Z C C3_Z C C2_Z->C3_Z COOH_Z COOH (High) C2_Z->COOH_Z CH3_Z CH3 (Low) C2_Z->CH3_Z Propyl_Z CH2CH2CH3 (High) C3_Z->Propyl_Z H_Z H (Low) C3_Z->H_Z C2_E C C3_E C C2_E->C3_E COOH_E COOH (High) C2_E->COOH_E CH3_E CH3 (Low) C2_E->CH3_E Propyl_E CH2CH2CH3 (High) C3_E->Propyl_E H_E H (Low) C3_E->H_E

Caption: Cahn-Ingold-Prelog priority assignments for (E) and (Z) isomers.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for both pure isomers are not widely published, a summary of known properties for the (E)-isomer and predicted characteristics for the (Z)-isomer is presented below. Spectroscopic differences are inferred from established principles of NMR and IR spectroscopy.

Property(E)-2-Methyl-2-hexenoic acid(Z)-2-Methyl-2-hexenoic acid
Molecular Formula C₇H₁₂O₂[1]C₇H₁₂O₂
Molecular Weight 128.17 g/mol [1]128.17 g/mol
CAS Number 28897-58-7[1]Not uniquely assigned
¹H NMR (Predicted) Vinylic H (C3-H) chemical shift further downfield (~6.5-7.0 ppm) due to deshielding by the cis-carboxyl group.Vinylic H (C3-H) chemical shift further upfield (~5.8-6.2 ppm) compared to the E-isomer.
¹³C NMR (Predicted) The C2-methyl carbon signal is expected to be further downfield compared to the Z-isomer due to steric compression (γ-gauche effect is absent).The C2-methyl carbon signal is expected to be shielded (upfield shift) due to steric interaction with the cis-propyl group.
IR Spectroscopy Strong C=O stretch (~1690-1710 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹), C=C stretch (~1640-1650 cm⁻¹).[3]Similar characteristic peaks to the E-isomer, with minor shifts in C=C and C=O stretching frequencies possible due to stereochemistry.

Stereoselective Synthesis Strategies

The synthesis of this compound typically yields a mixture of (E) and (Z) isomers, making stereoselective control a primary challenge.

General Synthesis via Aldol Condensation

A common route to α,β-unsaturated carbonyl compounds is the aldol condensation. A plausible pathway for this compound involves the crossed aldol condensation of butanal with propionaldehyde to form 2-methyl-2-hexenal, followed by oxidation. This approach, similar to the synthesis of 2-methyl-2-pentenoic acid, generally lacks high stereoselectivity, producing an E/Z mixture.[4]

Causality of Experimental Choices:

  • Base Catalyst (e.g., NaOH, LDA): The choice of base is critical for deprotonating the α-carbon of propionaldehyde to form the nucleophilic enolate. Strong, non-nucleophilic bases like LDA can provide more controlled enolate formation.

  • Reaction Temperature: Low temperatures (-78 °C) are essential when using strong bases like LDA to prevent side reactions and favor kinetic control, which can influence the stereochemical outcome of the initial aldol addition.

  • Oxidizing Agent (e.g., NaClO₂, Ag₂O): A mild oxidizing agent is required to convert the intermediate aldehyde (2-methyl-2-hexenal) to the carboxylic acid without affecting the carbon-carbon double bond.

G Butanal Butanal Aldol_Adduct Aldol Adduct Butanal->Aldol_Adduct Aldol Addition Propionaldehyde Propionaldehyde Base Base (e.g., NaOH) Propionaldehyde->Base Enolate Propionaldehyde Enolate Base->Enolate Enolate->Aldol_Adduct Aldol Addition Hexenal (E/Z)-2-Methyl-2-hexenal Aldol_Adduct->Hexenal Dehydration (-H2O) Oxidation Oxidation (e.g., NaClO2) Hexenal->Oxidation Product (E/Z)-2-Methyl-2-hexenoic acid Oxidation->Product

Caption: General synthetic workflow via Aldol condensation.

Advanced Stereoselective Methods

Achieving high stereoselectivity requires more sophisticated strategies, often employed in pharmaceutical and fine chemical synthesis.

  • Asymmetric Synthesis: The use of chiral auxiliaries attached to one of the reactants can direct the stereochemical course of the reaction. After the key bond-forming step, the auxiliary is cleaved to yield the enantiomerically enriched product.[5]

  • Stereoselective α-Methylation: Another approach involves the α-methylation of a pre-existing carboxylic acid derivative. Generating a specific enolate geometry (E or Z) before reaction with a methylating agent (e.g., methyl iodide) can lead to the preferential formation of one geometric isomer.[6]

Isomer Separation and Purification

Since most synthetic routes yield an E/Z mixture, an efficient separation protocol is essential for obtaining the pure isomers.

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a highly effective method for separating geometric isomers based on subtle differences in their polarity and interaction with the stationary phase.

Step-by-Step Methodology:

  • Column Selection: A reversed-phase C18 column is a suitable starting point due to the moderate polarity of the molecule. For enhanced separation, columns with different selectivities (e.g., phenyl-hexyl) can be tested.

  • Mobile Phase Optimization: Begin with an isocratic mobile phase of acetonitrile and water with 0.1% formic acid. The formic acid ensures the carboxylic acid remains protonated, leading to better peak shape. A gradient elution may be necessary to resolve the isomers effectively.

  • Sample Preparation: Dissolve the crude E/Z mixture in the initial mobile phase at a high concentration (e.g., 10-50 mg/mL).

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Monitor the elution profile using a UV detector (e.g., at 210 nm). Collect the fractions corresponding to each isomer as they elute.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of each separated isomer.

  • Solvent Removal: Remove the mobile phase from the collected fractions using rotary evaporation to yield the pure (E) and (Z) isomers.

Specialized Chromatographic Methods

A patented method for separating E/Z isomers of related alkene derivatives involves chromatography on an ion-exchange medium treated with silver (Ag⁺) or copper (Cu⁺) ions.[7] The π-electrons of the double bond interact differently with the metal ions depending on the geometry, allowing for effective separation.

Analytical Characterization Workflow

Unambiguous identification of the (E) and (Z) isomers requires a combination of chromatographic and spectroscopic techniques.

G Mixture Crude E/Z Mixture GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Mixture->GCMS Initial Analysis Separation Isomer Separation (e.g., HPLC) Mixture->Separation E_Isomer Pure (E)-Isomer Separation->E_Isomer Z_Isomer Pure (Z)-Isomer Separation->Z_Isomer NMR NMR Spectroscopy (1H, 13C, NOESY) E_Isomer->NMR IR IR Spectroscopy E_Isomer->IR Z_Isomer->NMR Z_Isomer->IR E_Structure Confirm (E) Structure NMR->E_Structure Z_Structure Confirm (Z) Structure NMR->Z_Structure

References

natural occurrence and biosynthesis of 2-Methyl-2-hexenoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 2-Methyl-2-hexenoic Acid and Its Isomers

Foreword: A Tale of Two Isomers

In the study of semiochemicals and natural products, structural nuance is paramount. A single shift in a methyl group or a double bond can radically alter a molecule's biological activity and natural distribution. This guide centers on this compound, a C7 branched-chain unsaturated fatty acid. However, a comprehensive exploration of this topic would be incomplete without an in-depth analysis of its naturally prominent isomer, 3-Methyl-2-hexenoic acid. While technical literature points to this compound as a synthetic compound, its 3-methyl isomer is a key player in human chemical communication.[1] This guide, therefore, navigates the distinct stories of these two molecules, providing a scientifically grounded overview of their presence—or absence—in nature and the biochemical principles that govern their formation.

Part 1: Natural Occurrence and Distribution

The natural world is replete with short- and medium-chain fatty acids, which serve diverse roles from energy storage to chemical signaling. However, the distribution of specific isomers like this compound is highly constrained and, in some cases, seemingly non-existent in natural systems.

The Scarcity of this compound in Nature

Despite the structural simplicity of this compound, extensive databases of volatile compounds in food and natural products report it as absent.[1][2] Its primary identity is that of a synthetic chemical used in the flavor and fragrance industry, where it is valued for its unique cheesy and fruity odor profile.[1] This apparent absence in nature is significant, suggesting that common biosynthetic pathways do not favor the specific combination of a methyl group and a double bond at the C2 position in a six-carbon chain.

The Prominence of 3-Methyl-2-hexenoic Acid: A Human Semiochemical

In stark contrast to its 2-methyl counterpart, (E)-3-Methyl-2-hexenoic acid is a well-documented and abundant component of human axillary (underarm) secretions.[3] It is one of the principal molecules responsible for the characteristic odor of human sweat.[4][5]

Crucially, this odorous molecule is not secreted in its final form. Freshly secreted apocrine sweat is sterile and odorless. The characteristic scent is the product of microbial biotransformation.[3][6] Odorless precursor molecules, contained within the aqueous fraction of apocrine secretions, are metabolized by specific commensal bacteria residing on the skin, particularly species from the genus Corynebacterium.[5][6] These microorganisms cleave the volatile fatty acid from its non-volatile conjugate, releasing it into the environment.

CompoundIsomerNatural SourceOrganism(s) InvolvedBiological Role
This compound 2-methylNot reported in nature[1][2]N/ASynthetic fragrance/flavor[1]
3-Methyl-2-hexenoic acid 3-methylHuman Axillary Sweat[3]Corynebacterium spp. (biotransformation)Human body odor; semiochemical[4][6]

Part 2: Biosynthesis of Methyl-Branched Fatty Acids

The biosynthesis of this compound is not documented, consistent with its absence in nature. However, the formation of its isomer, 3-Methyl-2-hexenoic acid, can be logically inferred from the well-established principles of branched-chain fatty acid (BCFA) synthesis, a pathway particularly prevalent in bacteria.

Foundational Principles of BCFA Synthesis

Standard fatty acid synthesis (FAS) initiates with an acetyl-CoA primer and extends the chain using malonyl-CoA units. The synthesis of BCFAs diverges at the very first step by utilizing alternative primers.[7][8] These primers are short, branched-chain acyl-CoA molecules derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[7][8]

The generation of these primers is a two-step enzymatic process:

  • Transamination: A branched-chain amino acid aminotransferase removes the amino group from the BCAA, yielding a branched-chain α-keto acid.

  • Oxidative Decarboxylation: A branched-chain α-keto acid decarboxylase (BCKA) complex removes a carboxyl group, producing the final acyl-CoA primer.[8]

The specificity of the initial BCAA determines the type of BCFA produced:

  • Valine leads to iso-even-numbered fatty acids.

  • Leucine leads to iso-odd-numbered fatty acids.

  • Isoleucine leads to anteiso-odd-numbered fatty acids.[7][8]

Proposed Biosynthetic Pathway for (E)-3-Methyl-2-hexenoic Acid

The structure of 3-Methyl-2-hexenoic acid strongly suggests its origin from an isoleucine-derived primer. The following is a proposed biosynthetic pathway occurring within axillary microorganisms:

  • Primer Formation: The amino acid L-isoleucine is converted to 2-methylbutyryl-CoA. This serves as the starting unit for the fatty acid synthase machinery.[7][8][9]

  • Chain Elongation: The fatty acid synthase (FAS) complex catalyzes the condensation of 2-methylbutyryl-CoA with one molecule of malonyl-CoA. This adds two carbons to the chain, resulting in a 3-methyl-hexanoyl-ACP intermediate.

  • Desaturation: A specific desaturase enzyme introduces a trans-double bond between the C2 and C3 positions (the α and β carbons) of the saturated chain. This is the critical step that yields the final (E)-3-Methyl-2-hexenoic acid.

  • Release: A thioesterase cleaves the fatty acid from the acyl carrier protein (ACP), releasing the free acid.

This proposed pathway provides a biochemically plausible route to the specific isomer found in human sweat, grounded in the known mechanisms of bacterial fatty acid synthesis.

Biosynthesis_3M2H cluster_primer Primer Formation cluster_fas Fatty Acid Synthase (FAS) Elongation cluster_final Final Modification Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvaleric acid Isoleucine->KetoAcid Transaminase Primer 2-Methylbutyryl-CoA KetoAcid->Primer BCKA Decarboxylase Elongation Condensation & Reduction (FAS Cycles) Primer->Elongation Malonyl Malonyl-CoA Malonyl->Elongation Saturated 3-Methylhexanoyl-ACP Elongation->Saturated Desaturase Desaturase Enzyme Saturated->Desaturase FinalProduct (E)-3-Methyl-2-hexenoic acid Desaturase->FinalProduct

Caption: Proposed biosynthetic pathway for (E)-3-Methyl-2-hexenoic acid.

Part 3: Experimental Methodologies

Studying volatile fatty acids from complex biological matrices requires robust analytical techniques. The protocol below outlines a standard workflow for the extraction and identification of 3-Methyl-2-hexenoic acid from human axillary secretions, a method adaptable for other biological samples.

Protocol: Extraction and GC-MS Analysis of Volatile Fatty Acids from Axillary Secretions

Objective: To isolate and identify 3-Methyl-2-hexenoic acid and other volatile compounds from human sweat samples.

Principle: This protocol utilizes headspace solid-phase microextraction (HS-SPME) to capture volatile and semi-volatile compounds from a sample, followed by separation and identification using gas chromatography-mass spectrometry (GC-MS). This method is sensitive and requires minimal sample preparation.

Methodology:

  • Sample Collection:

    • Collect axillary sweat from subjects using sterile cotton pads held in the underarm for a specified period (e.g., 24 hours).

    • Place the pads immediately into sterile glass vials and seal with airtight caps. Store at -80°C until analysis.

  • Liberation of Volatiles (Simulating Microbial Action):

    • Rationale: To analyze the odorous compounds, they must be released from their non-volatile precursors, mimicking the action of skin microbiota.

    • Transfer the cotton pad to a 20 mL headspace vial.

    • Add 5 mL of a sterile buffer solution (e.g., phosphate-buffered saline, pH 7.4).

    • To mimic microbial hydrolysis, either incubate the sample with a culture of axillary Corynebacterium or perform a chemical hydrolysis by adjusting the pH to alkaline conditions (e.g., with NaOH) and gently heating.[5]

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Rationale: SPME provides a solvent-free method to concentrate volatile analytes from the headspace above the sample onto a coated fiber.

    • Place the sealed vial in a heating block or water bath set to a controlled temperature (e.g., 60°C) to increase the volatility of the analytes.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a fixed time (e.g., 30 minutes) with gentle agitation.

    • Retract the fiber into its needle sheath.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Rationale: GC separates the complex mixture of volatiles based on their boiling points and polarity, while MS fragments and identifies each compound based on its unique mass spectrum.

    • Immediately insert the SPME fiber into the heated injection port of the GC-MS system. The high temperature desorbs the trapped analytes from the fiber onto the GC column.

    • Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the compounds.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

  • Data Analysis:

    • Identify compounds by comparing their retention times and mass spectra to those of authentic chemical standards (e.g., a standard of (E)-3-Methyl-2-hexenoic acid).

    • Further confirm identities by matching mass spectra against a reference library (e.g., NIST/Wiley).

Workflow_GCMS A 1. Sample Collection (Axillary Swab) B 2. Precursor Liberation (Hydrolysis/Incubation) A->B Transfer to Vial C 3. HS-SPME (Volatile Extraction) B->C Expose SPME Fiber D 4. GC-MS Injection (Thermal Desorption) C->D Inject into GC E 5. GC Separation D->E Separation on Column F 6. MS Detection & Identification E->F Elution into MS G 7. Data Analysis (Library & Standard Comparison) F->G Spectral Data

References

comprehensive literature review on 2-Methyl-2-hexenoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-2-hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of this compound (CAS No: 28897-58-7), a branched-chain unsaturated carboxylic acid. It details the compound's chemical and physical properties, plausible synthetic routes, spectroscopic characterization, chemical reactivity, and known applications, with a primary focus on the fragrance industry. Safety and toxicological data are also reviewed, alongside established analytical methodologies for its characterization and quantification. This document is intended to serve as a foundational resource for professionals engaged in fine chemical synthesis, fragrance development, and related fields of chemical research.

Introduction

This compound is an organic compound classified as a medium-chain fatty acid.[1] Its structure, featuring a carboxylic acid functional group and an α,β-unsaturated double bond with a methyl substituent, makes it a subject of interest both for its distinct organoleptic properties and as a versatile intermediate in organic synthesis. While not a household name, this molecule holds a niche but significant role in specific industrial applications, most notably in the formulation of fragrances.[2] This guide synthesizes available technical data to provide a detailed overview of its chemistry and utility.

Chemical and Physical Properties

This compound is typically a colorless liquid under standard conditions.[2] Its most notable characteristic is its odor, which is described as a combination of fruity and cheesy notes.[2] This unique scent profile is the primary driver of its commercial use. Key physical and chemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name (2E)-2-methylhex-2-enoic acid[1]
CAS Number 28897-58-7[1][2]
Molecular Formula C₇H₁₂O₂[1][3][4]
Molecular Weight 128.17 g/mol [1][3][5]
Appearance Colorless clear liquid (estimated)[2]
Odor Profile Fruity, cheesy[2]
Boiling Point 130 °C @ 20 mmHg[2]
Specific Gravity 0.957 - 0.967 @ 25 °C[2]
Refractive Index 1.456 - 1.466 @ 20 °C[2]
Flash Point 110 °C (230 °F)[2]
Solubility Slightly soluble in DMSO and Methanol[4]

Synthesis and Manufacturing

While specific industrial manufacturing protocols for this compound are proprietary, its structure lends itself to synthesis via well-established organic reactions. A highly plausible and efficient route is the Knoevenagel Condensation , specifically using the Doebner modification.[2][6] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine.[6]

For the synthesis of this compound, the logical precursors would be butanal and 2-bromopropanoic acid in a Reformatsky-type reaction, or more classically, butanal and malonic acid via a Knoevenagel-Doebner condensation. The latter is a direct and widely used method for creating α,β-unsaturated acids.

Proposed Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is a representative, field-proven method for this class of compounds. The causality behind the choice of reagents is as follows:

  • Butanal: Provides the four-carbon chain that forms the backbone of the hexenoic acid.

  • Ethyl 2-cyano-2-methylacetate (or similar active methylene compound): This reactant provides the C2 carbon, the C2-methyl group, and the eventual carboxylic acid. The cyano and ester groups activate the methylene proton, making it acidic enough to be removed by a mild base, initiating the condensation.

  • Piperidine/Pyridine (Base Catalyst): A weak base is crucial. A strong base like NaOH would cause the butanal to self-condense (an aldol condensation) rather than react with the active methylene compound.[6] Piperidine or pyridine catalyzes the reaction by facilitating the formation of the enolate nucleophile.

  • Saponification (e.g., KOH) and Decarboxylation: The initial product is an ester. Saponification (hydrolysis of the ester) followed by acidification yields a dicarboxylic acid intermediate which, upon heating, decarboxylates to yield the final α,β-unsaturated product.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add butanal (1.0 eq) and ethyl 2-cyano-2-methylacetate (1.1 eq) in a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Condensation: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in a Dean-Stark trap or by TLC/GC analysis.

  • Hydrolysis (Saponification): Once the condensation is complete, cool the reaction mixture. Add an aqueous solution of potassium hydroxide (KOH, e.g., 3.0 eq) and heat to reflux to hydrolyze both the ester and the nitrile.

  • Workup and Acidification: After cooling, transfer the mixture to a separatory funnel. Wash with a non-polar solvent like ether to remove any unreacted starting materials. Carefully acidify the aqueous layer with cold hydrochloric acid (HCl) until the pH is ~1-2. This will protonate the carboxylate and cause the product to precipitate or form an oil.

  • Isolation and Purification: Extract the product from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.

Synthesis_Workflow cluster_reactants Reactants & Catalyst Butanal Butanal Condensation Knoevenagel Condensation (Reflux in Toluene) Butanal->Condensation 1. Mix & Heat ActiveMethylene Active Methylene Cmpd (e.g., Ethyl 2-cyano-2-methylacetate) ActiveMethylene->Condensation 1. Mix & Heat Catalyst Piperidine (Base Catalyst) Catalyst->Condensation 1. Mix & Heat Hydrolysis Saponification (Aqueous KOH, Reflux) Condensation->Hydrolysis 2. Cool, Add Base Workup Acidification & Extraction (HCl, then Diethyl Ether) Hydrolysis->Workup 3. Cool, Acidify Purification Purification (Vacuum Distillation) Workup->Purification 4. Isolate Crude Product Final Product: This compound Purification->Product

Caption: Proposed Knoevenagel-Doebner synthesis workflow.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / Wavenumber / m/z
¹H NMR -COOHδ 10-12 ppm (broad singlet)
Vinylic CH δ ~6.5-7.0 ppm (triplet of quartets)
Allylic CHδ ~2.2 ppm (quartet)
C=C-CHδ ~1.8 ppm (doublet)
Alkyl CHδ ~1.5 ppm (sextet)
Terminal CHδ ~0.9 ppm (triplet)
¹³C NMR C =Oδ ~170-175 ppm
C =CHδ ~130-140 ppm
C=C Hδ ~125-135 ppm
Other sp³ Carbonsδ ~10-40 ppm
IR Spectroscopy O-H stretch (acid)3300-2500 cm⁻¹ (very broad)
C=O stretch (acid)~1710 cm⁻¹ (strong)
C=C stretch~1650 cm⁻¹ (medium)
C-H stretches~2960, 2870 cm⁻¹
Mass Spec. Molecular Ion [M]⁺m/z 128
Key Fragmentsm/z 113 ([M-CH₃]⁺), 99 ([M-C₂H₅]⁺), 83, 55

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the α,β-unsaturated alkene.

  • Carboxylic Acid Reactions: The carboxyl group can undergo typical reactions such as esterification (with an alcohol under acidic conditions), reduction to an alcohol (using strong reducing agents like LiAlH₄), and conversion to an acid chloride (using thionyl chloride, SOCl₂).

  • Alkene Reactions: The carbon-carbon double bond can be hydrogenated to yield the saturated 2-methylhexanoic acid, typically using a catalyst like palladium on carbon (Pd/C) and H₂ gas. It can also undergo electrophilic addition reactions, although the electron-withdrawing nature of the adjacent carboxyl group deactivates it compared to a simple alkene.

Reactivity_Diagram cluster_acid_rxns Carboxylic Acid Reactions cluster_alkene_rxns Alkene Reactions Start This compound Ester Ester Derivative Start->Ester R-OH, H⁺ Alcohol 2-Methyl-2-hexen-1-ol Start->Alcohol 1. LiAlH₄ 2. H₃O⁺ AcidChloride 2-Methyl-2-hexenoyl chloride Start->AcidChloride SOCl₂ SaturatedAcid 2-Methylhexanoic Acid Start->SaturatedAcid H₂, Pd/C

Caption: Key chemical reactions of this compound.

Applications

The predominant application of this compound is as a fragrance ingredient .[2] Its characteristic fruity and cheesy aroma makes it a valuable component in the formulation of complex scents, particularly for creating sour or cheesy fruit-type fragrances.[2] The recommended usage level in fragrance concentrates is up to 0.5%.[2]

Beyond fragrances, its structure as a functionalized carboxylic acid makes it a potential building block or intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.

Biological Activity and Toxicology

From a safety perspective, this compound is classified as a corrosive substance. According to the Globally Harmonized System (GHS), it causes severe skin burns and eye damage.[1] Standard precautions for handling corrosive materials, including the use of personal protective equipment such as gloves and eye protection, are mandatory.[3]

Toxicological data for the compound itself is not extensively published in peer-reviewed literature, with most information available through supplier safety data sheets. It is important to distinguish this compound from its isomer, trans-3-Methyl-2-hexenoic acid, which has been studied, albeit with some controversy, in the context of human body odor and historical research related to schizophrenia.[8] This association does not apply to this compound.

Analytical Methods

The analysis of this compound, like other short-chain fatty acids, typically employs chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both identification and quantification. However, due to the polarity of the carboxylic acid group, direct analysis can lead to poor peak shape (tailing).[9] Therefore, derivatization is highly recommended to convert the acid into a more volatile and less polar ester (e.g., a methyl or silyl ester).[9][10] This improves chromatographic performance, sensitivity, and reproducibility.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is also a suitable method and does not require derivatization. A reversed-phase column, such as a C18, is commonly used.[9] The mobile phase typically consists of an acidified aqueous solution and an organic solvent like acetonitrile.[11][12]

Analytical_Workflow Sample Sample containing This compound Deriv Derivatization (e.g., Esterification) Sample->Deriv Required for GC-MS HPLC HPLC Analysis (Reversed-Phase C18) Sample->HPLC Direct Injection GCMS GC-MS Analysis Deriv->GCMS Data Data Analysis (Quantification & Identification) GCMS->Data HPLC->Data

Caption: General analytical workflow for this compound.

Conclusion

This compound is a specialty chemical with a well-defined role in the fragrance industry, valued for its unique fruity-cheesy aroma. Its synthesis can be achieved through established organic chemistry reactions like the Knoevenagel condensation. While its reactivity is predictable based on its functional groups, detailed studies on its biological activity beyond acute hazard classification are limited. The analytical methods for its detection are robust, though they often require a derivatization step for GC-based approaches. This guide provides a solid foundation for researchers and developers working with this compound, highlighting its key characteristics and practical considerations.

References

An In-Depth Technical Guide to 2-Methyl-2-hexenoic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-hexenoic acid, a branched-chain unsaturated fatty acid. Delving into its historical context, this document elucidates the probable early synthetic routes, such as the Reformatsky reaction, that would have led to its discovery. While a definitive first synthesis remains historically ambiguous, the guide constructs a logical narrative of its emergence from the broader exploration of α,β-unsaturated carboxylic acids. Detailed modern synthetic protocols, characterization data, and an exploration of its known and potential biological activities are presented to equip researchers with the foundational knowledge required for its application in fragrance science and potential therapeutic development.

Introduction and Physicochemical Properties

This compound, with the CAS number 28897-58-7, is a colorless liquid characterized by a distinct cheesy and fruity odor. This organoleptic property has defined its primary commercial application in the fragrance and flavor industry. As a medium-chain fatty acid, it possesses a unique molecular architecture that influences its physical and chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂O₂--INVALID-LINK--[1]
Molecular Weight 128.17 g/mol --INVALID-LINK--[1]
Appearance Colorless liquid--INVALID-LINK--
Boiling Point Not explicitly available
Solubility Soluble in organic solvents
IUPAC Name (2E)-2-methylhex-2-enoic acid--INVALID-LINK--[1]

Historical Background and Discovery

While a singular, celebrated discovery of this compound is not prominent in the historical chemical literature, its synthesis and characterization can be contextualized within the broader advancements in organic synthesis during the late 19th and early 20th centuries. The exploration of α,β-unsaturated carboxylic acids was a fertile ground for chemists of this era.

A significant historical parallel can be drawn with its isomer, trans-3-methyl-2-hexenoic acid. This related compound was identified in 1969 as a component responsible for the "back ward odor" in some psychiatric patients, a discovery that spurred further investigation into the metabolism of branched-chain fatty acids in humans.[2][3] Although later studies questioned its direct link to schizophrenia, this historical episode highlighted the presence and potential biological relevance of such molecules.

The most probable early synthetic route to this compound would have been the Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887.[4][5][6] This reaction involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester, which can then be dehydrated to the corresponding α,β-unsaturated ester and subsequently hydrolyzed to the acid.

Synthetic Methodologies

The synthesis of this compound can be approached through several routes, with the Reformatsky reaction being a classic and instructive example. Modern methods often employ variations of aldol condensation followed by oxidation.

Classical Synthesis: The Reformatsky Reaction

The Reformatsky reaction provides a robust method for the formation of the carbon-carbon bond necessary for the synthesis of this compound. The key steps involve the formation of an organozinc intermediate from an α-bromo ester, which then acts as a nucleophile.

Reformatsky_Reaction Butanal Butanal Hydroxyester Ethyl 2-methyl-3-hydroxyhexanoate Butanal->Hydroxyester + Organozinc Intermediate Bromoester Ethyl 2-bromopropanoate Organozinc Organozinc Intermediate (Reformatsky Reagent) Bromoester->Organozinc + Zn Zinc Zinc (Zn) Zinc->Organozinc UnsaturatedEster Ethyl 2-methyl-2-hexenoate Hydroxyester->UnsaturatedEster Dehydration (e.g., H₂SO₄, heat) FinalAcid This compound UnsaturatedEster->FinalAcid Hydrolysis (e.g., NaOH, then H₃O⁺)

Caption: Generalized workflow of the Reformatsky reaction for the synthesis of this compound.

Experimental Protocol: Synthesis via Reformatsky Reaction (Adapted from a similar procedure) [7]

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add zinc dust (1.2 eq). Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in dry benzene or THF until the color disappears.

  • Reaction Initiation: Add a small portion of a solution of ethyl α-bromopropionate (1.1 eq) and butanal (1.0 eq) in dry benzene to the activated zinc. Gentle warming may be necessary to initiate the reaction, which is indicated by the onset of an exothermic reaction.

  • Addition of Reactants: Once the reaction has started, add the remaining solution of ethyl α-bromopropionate and butanal dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion and Work-up: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction. Cool the reaction mixture to room temperature and then in an ice bath.

  • Hydrolysis: Carefully hydrolyze the reaction mixture by the slow addition of dilute sulfuric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification of Intermediate: Remove the solvent under reduced pressure. The resulting crude β-hydroxy ester can be purified by vacuum distillation.

  • Dehydration: Dehydrate the purified β-hydroxy ester by heating with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or by distillation over iodine to yield ethyl 2-methyl-2-hexenoate.

  • Saponification: Hydrolyze the resulting unsaturated ester to this compound by refluxing with an excess of aqueous sodium hydroxide, followed by acidification with a mineral acid.

  • Final Purification: Extract the final product with a suitable organic solvent, dry, and purify by vacuum distillation.

Modern Synthetic Approach: Aldol Condensation and Oxidation

A more contemporary and often higher-yielding approach involves the aldol condensation of propanal followed by oxidation of the resulting α,β-unsaturated aldehyde.

Aldol_Oxidation Propanal Propanal (2 eq) AldolCondensation Aldol Condensation (Base catalyst) Propanal->AldolCondensation UnsaturatedAldehyde 2-Methyl-2-pentenal AldolCondensation->UnsaturatedAldehyde Oxidation Oxidation (e.g., NaClO₂, H₂O₂) UnsaturatedAldehyde->Oxidation FinalProduct 2-Methyl-2-pentenoic acid Oxidation->FinalProduct

Caption: A modern synthetic route to a related compound, 2-methyl-2-pentenoic acid, via aldol condensation and oxidation. A similar principle applies to the synthesis of this compound starting with butanal.

Experimental Protocol: Aldol Condensation and Oxidation (Adapted from a patent for a similar compound) [8][9]

  • Aldol Condensation: To a stirred solution of butanal (2.0 eq) in a suitable solvent (e.g., water or an alcohol), add a catalytic amount of a base (e.g., sodium hydroxide). Control the temperature to maintain a gentle reaction. After the reaction is complete, neutralize the catalyst and isolate the intermediate, 2-methyl-2-hexenal.

  • Oxidation: In a separate vessel, prepare a solution of an oxidizing agent such as sodium chlorite (NaClO₂) and a phosphate buffer. Add the crude 2-methyl-2-hexenal to this solution, followed by the slow addition of a solution of hydrogen peroxide. Maintain the temperature of the reaction mixture.

  • Work-up and Purification: After the oxidation is complete, quench any remaining oxidizing agent. Acidify the reaction mixture and extract the this compound with an organic solvent. Wash the organic layer, dry it, and purify the final product by vacuum distillation.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the vinylic proton, the methyl group attached to the double bond, the allylic methylene protons, the subsequent methylene protons, and the terminal methyl group. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances for the carboxylic carbon, the two sp² carbons of the double bond, and the sp³ carbons of the alkyl chain and the methyl group.
IR Spectroscopy A broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and a C=C stretch.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (128.17 g/mol ) and characteristic fragmentation patterns.[1]

Biological Activity and Potential Applications

The biological activity of this compound is not extensively studied; however, inferences can be drawn from the broader class of branched-chain and unsaturated fatty acids.

General Biological Roles of Related Fatty Acids

Branched-chain fatty acids (BCFAs) are known to play a role in maintaining cell membrane fluidity in some microorganisms. They are also being investigated for their potential in modulating immune responses and their anti-cancer properties.[10][11] Unsaturated fatty acids, in general, are crucial for various physiological processes and can influence inflammatory pathways.[10]

Potential for Bioactivity of this compound

As an α,β-unsaturated carboxylic acid, this compound has the potential to act as a Michael acceptor. This reactivity could lead to covalent interactions with biological nucleophiles, such as cysteine residues in proteins. While no specific studies on this compound have been identified, research on other α,β-unsaturated carboxylic acids has shown that they can undergo bioactivation, for instance, through acyl glucuronidation, which can enhance their reactivity towards thiols like glutathione.

Potential_Bioactivity TMHA This compound Metabolism Metabolism (e.g., Acyl Glucuronidation) TMHA->Metabolism ActivatedMetabolite Activated Metabolite Metabolism->ActivatedMetabolite CovalentAdduct Covalent Adduct ActivatedMetabolite->CovalentAdduct Michael Addition Protein Cellular Protein (with nucleophilic residue, e.g., Cysteine) Protein->CovalentAdduct BiologicalEffect Downstream Biological Effect CovalentAdduct->BiologicalEffect

Caption: A hypothetical pathway for the bioactivity of this compound via metabolic activation and covalent modification of proteins.

Current and Future Applications

Currently, the primary application of this compound is in the fragrance industry , where its unique cheesy and fruity aroma is utilized in the formulation of various scents.

For drug development professionals , the potential of this compound and its derivatives as covalent modifiers of specific protein targets could be an area of interest. The α,β-unsaturated carbonyl moiety is a "warhead" that can be incorporated into molecules designed to irreversibly bind to and modulate the activity of enzymes or receptors. Further research is needed to explore the specific biological targets of this molecule and its potential for therapeutic applications. The metabolism of its isomer, trans-3-methyl-2-hexenoic acid, has been studied in humans, providing a starting point for understanding the potential metabolic fate of this compound.[3]

Conclusion

This compound, while not a compound of widespread historical fame, represents an interesting case study in the broader history of organic synthesis and the study of fatty acids. Its likely discovery through established reactions like the Reformatsky synthesis paved the way for its use in the fragrance industry. Looking forward, a deeper understanding of its biological activities, particularly its potential as a covalent modifier, may open new avenues for its application in the fields of chemical biology and drug discovery. This guide has provided a comprehensive foundation for researchers to build upon, from its fundamental properties and synthesis to its potential for future innovation.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 2-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the thermodynamic properties and stability of 2-Methyl-2-hexenoic acid (C₇H₁₂O₂). In the absence of extensive direct experimental data for this specific molecule, this document outlines the established methodologies and theoretical frameworks for its characterization. By leveraging data from structurally similar compounds and detailing robust experimental protocols, this guide serves as a foundational resource for researchers and drug development professionals engaged in the study of α,β-unsaturated carboxylic acids.

Introduction to this compound

This compound is an unsaturated monocarboxylic acid with a molecular weight of 128.17 g/mol . Its structure, featuring a carboxylic acid group conjugated with a carbon-carbon double bond, imparts specific chemical reactivity and physical properties that are critical to its behavior in various applications, including pharmaceuticals. A thorough understanding of its thermodynamic properties and stability is paramount for predicting its fate in biological systems, designing stable formulations, and ensuring its quality and efficacy over time.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₂O₂-
Molecular Weight128.17 g/mol -
Physical FormLiquid[1]
Boiling Point89 °C @ 1 mmHg[2]
Flash Point86 °C[1]

Thermodynamic Properties: A Methodological Approach

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's energetic stability.

Combustion calorimetry is the gold standard for experimentally determining the enthalpy of formation of organic compounds. The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during combustion (enthalpy of combustion, ΔHc°) is measured by the temperature rise of the surrounding water bath.

The enthalpy of formation can then be calculated using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken. For the combustion of this compound:

C₇H₁₂O₂(l) + 9O₂(g) → 7CO₂(g) + 6H₂O(l)

ΔHc° = [7 * ΔHf°(CO₂, g) + 6 * ΔHf°(H₂O, l)] - [ΔHf°(C₇H₁₂O₂, l) + 9 * ΔHf°(O₂, g)]

Since the standard enthalpies of formation for CO₂, H₂O, and O₂ are well-established, ΔHf°(C₇H₁₂O₂, l) can be determined.

G cluster_0 Combustion Calorimetry Workflow Sample This compound Bomb Bomb Calorimeter (High Pressure O₂) Sample->Bomb Combustion Complete Combustion Bomb->Combustion Measurement Measure ΔT of Water Bath Combustion->Measurement Calculation_Hc Calculate Enthalpy of Combustion (ΔH_c°) Measurement->Calculation_Hc Calculation_Hf Calculate Enthalpy of Formation (ΔH_f°) using Hess's Law Calculation_Hc->Calculation_Hf

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Thermal Behavior: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques that provide insights into the phase transitions and thermal stability of a substance.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for determining melting points, glass transitions, and enthalpies of fusion. For a liquid sample like this compound, DSC can be used to study its boiling point and enthalpy of vaporization under controlled pressure, as well as any potential crystallization or glass transition at sub-ambient temperatures.

Experimental Protocol: DSC Analysis (ASTM E1356, D3418) [3][4]

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum or other inert pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program: The sample is subjected to a controlled temperature program, for example, heating from -50 °C to 150 °C at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic or exothermic events. For instance, a sharp endothermic peak would indicate melting if the sample were a solid at low temperatures, or boiling at atmospheric pressure. The area under the peak is proportional to the enthalpy change of the transition.

G cluster_1 DSC Experimental Workflow Sample_Prep Sample Preparation (5-10 mg in sealed pan) DSC_Instrument Calibrated DSC Instrument Sample_Prep->DSC_Instrument Heating_Program Controlled Heating/ Cooling Cycle DSC_Instrument->Heating_Program Data_Acquisition Record Heat Flow vs. Temperature Heating_Program->Data_Acquisition Thermogram_Analysis Analyze Thermogram for Transitions (Tm, Tb, ΔH) Data_Acquisition->Thermogram_Analysis

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC) analysis.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for assessing thermal stability and decomposition profiles. For this compound, TGA can determine the temperature at which it begins to decompose and the kinetics of this decomposition.

Experimental Protocol: TGA Analysis (ASTM E1641) [1][5][6][7][8]

  • Sample Preparation: A small, accurately weighed sample (typically 10-20 mg) is placed in a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is calibrated for mass and temperature.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600 °C).

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the temperature ranges of mass loss. The derivative of the TGA curve (DTG curve) helps to pinpoint the temperatures of maximum decomposition rates.

G cluster_2 TGA Experimental Workflow Sample_Prep_TGA Sample Preparation (10-20 mg in TGA pan) TGA_Instrument Calibrated TGA Instrument Sample_Prep_TGA->TGA_Instrument Heating_Program_TGA Controlled Heating Ramp TGA_Instrument->Heating_Program_TGA Data_Acquisition_TGA Record Mass vs. Temperature Heating_Program_TGA->Data_Acquisition_TGA TGA_Curve_Analysis Analyze TGA/DTG Curves for Decomposition Profile Data_Acquisition_TGA->TGA_Curve_Analysis

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Entropy (S°) and Gibbs Free Energy (G°)

Entropy is a measure of the disorder or randomness of a system. The standard entropy of a compound can be estimated using group contribution methods or calculated from statistical mechanics if sufficient spectroscopic data are available.

The Gibbs free energy (G) combines enthalpy and entropy (G = H - TS) and is the ultimate indicator of the spontaneity of a process at constant temperature and pressure. The standard Gibbs free energy of formation (ΔGf°) can be calculated from the standard enthalpy of formation and the standard absolute entropies of the compound and its constituent elements.

ΔGf° = ΔHf° - TΔS°

Chemical Stability Assessment

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its shelf-life, formulation, and safety. For this compound, the presence of the α,β-unsaturated carbonyl system suggests potential susceptibility to certain degradation pathways. A comprehensive stability assessment should involve forced degradation studies under various stress conditions.[9][10]

Hydrolytic Stability

Hydrolytic stability refers to the resistance of a substance to degradation by water. The rate of hydrolysis is often dependent on pH and temperature.

Experimental Protocol: Hydrolytic Stability (OECD 111) [5][11][12][13][14][15]

  • Buffer Preparation: Prepare sterile aqueous buffer solutions at different pH levels (e.g., pH 4, 7, and 9).

  • Incubation: A known concentration of this compound is added to each buffer solution and incubated at a constant temperature (e.g., 50 °C) in the dark.

  • Sampling and Analysis: Aliquots are withdrawn at specified time intervals and analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and any degradation products.

  • Data Analysis: The degradation rate constant and half-life (t₁/₂) are calculated for each pH condition.

Photostability

Photostability testing evaluates the susceptibility of a compound to degradation upon exposure to light. The conjugated system in this compound may absorb UV radiation, potentially leading to photochemical reactions.

Experimental Protocol: Photostability (ICH Q1B) [1][16][17][18]

  • Sample Preparation: Samples of this compound, both as the neat substance and in solution, are placed in chemically inert, transparent containers. A dark control sample is also prepared and protected from light.

  • Light Exposure: The samples are exposed to a light source that provides a combination of visible and ultraviolet (UV) light, with a specified overall illumination (e.g., not less than 1.2 million lux hours) and integrated near-UV energy (e.g., not less than 200 watt hours/square meter).

  • Analysis: After exposure, the samples are analyzed for any changes in physical properties and for the formation of degradation products using a suitable analytical method (e.g., HPLC). The results are compared to the dark control to differentiate between light-induced and thermal degradation.

Oxidative Stability

The double bond and the allylic methyl group in this compound are potential sites for oxidative degradation.

Experimental Protocol: Oxidative Stability (AOCS Official Method Cd 12b-92) [2][16][19][20][21][22][23][24]

  • Rancimat Method: The Oil Stability Index (OSI) can be determined using the Rancimat method. A stream of purified air is passed through the heated sample (e.g., at 110 °C).

  • Detection of Volatile Acids: The volatile organic acids formed during oxidation are swept into a vessel containing deionized water, and the change in conductivity of the water is continuously monitored.

  • Induction Period: The induction period, which is a measure of the oil's resistance to oxidation, is the time taken to reach a rapid increase in conductivity.

Solubility and Partition Coefficient

Aqueous Solubility

The solubility of this compound in aqueous media is a critical parameter for its biopharmaceutical properties. As a carboxylic acid, its solubility is expected to be pH-dependent, increasing at higher pH values due to the formation of the more soluble carboxylate salt.

Partition Coefficient (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, the Log P can be experimentally determined using the shake-flask method or estimated using computational models. The predicted Log P for the closely related 2-methylhexanoic acid is around 2.2-2.35, suggesting moderate lipophilicity.[25]

Conclusion

While a complete experimental dataset for the thermodynamic properties and stability of this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. By employing the standardized methodologies of combustion calorimetry, DSC, TGA, and forced degradation studies, researchers can obtain the necessary data to understand and predict the behavior of this molecule. Such a comprehensive understanding is essential for its successful application in drug development and other scientific endeavors.

References

A Comprehensive Technical Guide to the Crystal Structure Analysis of 2-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unseen Molecular Architecture

To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a detailed exploration into the crystal structure analysis of 2-Methyl-2-hexenoic acid. As of the latest search of the Cambridge Structural Database (CSD), a definitive single-crystal X-ray structure for this compound has not been publicly reported.[1][2][3][4] Therefore, this document is structured as a comprehensive roadmap, a technical whitepaper designed to guide a researcher through the entire process of determining its three-dimensional structure. We will proceed from the foundational steps of synthesis and crystallization to the intricacies of X-ray diffraction, data analysis, and structural interpretation. This guide is built on the principles of scientific integrity, providing not just the "how" but the critical "why" behind each methodological choice, ensuring a robust and reproducible scientific outcome.

Introduction to this compound: The Target Molecule

This compound, a derivative of hexanoic acid, possesses a molecular formula of C₇H₁₂O₂.[5] Its structure, featuring a carboxylic acid functional group and a carbon-carbon double bond, suggests the potential for interesting intermolecular interactions, which are fundamental to its physical and chemical properties. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for applications in drug design, where solid-state properties influence solubility, stability, and bioavailability, and in materials science for designing materials with tailored properties.

PropertyValueSource
Molecular FormulaC₇H₁₂O₂--INVALID-LINK--
Molecular Weight128.17 g/mol --INVALID-LINK--
InChI KeyAKOVMBAFZSPEQU-AATRIKPKSA-N--INVALID-LINK--
FormLiquid (at STP)--INVALID-LINK--

Synthesis and Purification: Obtaining Analysis-Grade Material

The journey to a crystal structure begins with the synthesis of the target compound. While various synthetic routes to similar compounds exist, a plausible approach for this compound could be adapted from methods for analogous α,β-unsaturated carboxylic acids. One potential pathway involves the condensation of n-butanal with a suitable reagent to introduce the methyl and carboxylic acid functionalities. A method analogous to the synthesis of 2-methyl-2-pentenoic acid could be employed, which involves the condensation of propanal.[6]

Proposed Synthetic Workflow:

G cluster_synthesis Synthesis of this compound n-Butanal n-Butanal Aldol_Condensation Aldol Condensation (e.g., with Propanoic Anhydride and Sodium Propanoate) n-Butanal->Aldol_Condensation Intermediate Intermediate Product Aldol_Condensation->Intermediate Oxidation Oxidation Intermediate->Oxidation Product 2-Methyl-2-hexenal Oxidation->Product Final_Oxidation Further Oxidation (e.g., with Jones Reagent) Product->Final_Oxidation Final_Product This compound Final_Oxidation->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis and Purification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine n-butanal with propanoic anhydride and sodium propanoate. The choice of a basic catalyst is crucial for promoting the initial aldol condensation.

  • Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, the reaction mixture is cooled, and the excess anhydride is hydrolyzed. The product, 2-methyl-2-hexenal, is then extracted with a suitable organic solvent (e.g., diethyl ether).

  • Oxidation: The purified 2-methyl-2-hexenal is then oxidized to the corresponding carboxylic acid. A common and effective method is the use of Jones reagent (chromium trioxide in sulfuric acid and acetone). This step must be performed with care due to the exothermic nature of the reaction and the toxicity of chromium compounds.

  • Purification: The crude this compound is then purified. This can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel. The purity of the final product is critical for successful crystallization and should be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization: The Art and Science of Single Crystal Growth

The growth of a high-quality single crystal is often the most challenging step in structure determination.[7] For small organic molecules like this compound, several techniques can be employed.[8][9] The choice of solvent is paramount and can significantly influence crystal quality and even the resulting polymorphic form.

Common Crystallization Techniques for Small Organic Molecules

TechniqueDescriptionSuitability
Slow Evaporation A saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[7][10]Simple, effective for many compounds.
Vapor Diffusion A concentrated solution of the compound in a solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Diffusion of the second solvent's vapor into the first solution induces crystallization.[7][9][10]Excellent for small quantities of material.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[10]Good for compounds sensitive to temperature changes.

Experimental Protocol: Crystallization of this compound

  • Solvent Screening: A crucial first step is to screen a variety of solvents to determine the solubility of this compound. Ideal solvents are those in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Slow Evaporation Trial:

    • Dissolve a small amount of purified this compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) to create a nearly saturated solution.

    • Filter the solution through a syringe filter into a clean vial.

    • Cover the vial with a cap containing a few small holes to allow for slow evaporation.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion Trial:

    • In a small, open vial, dissolve the compound in a minimal amount of a relatively non-volatile solvent (e.g., toluene).

    • Place this small vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., pentane).

    • The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of crystalline materials at atomic resolution.[11][12][13] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Workflow for Single-Crystal X-ray Diffraction Analysis

G cluster_xrd SC-XRD Workflow Crystal_Mounting Crystal Selection & Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Final_Model Final Structural Model Validation->Final_Model

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.[13][14]

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters.[12][14] A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[15]

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The collected diffraction data is a set of intensities and positions of reflections. This information is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map is then interpreted to build a molecular model, which is subsequently refined to best fit the experimental data.

Key Software:

  • SHELX: A suite of programs that is the gold standard for small-molecule crystal structure solution (SHELXT) and refinement (SHELXL).[16][17][18]

  • OLEX2: A user-friendly graphical interface that integrates SHELX programs and provides powerful tools for structure visualization and analysis.[19][20][21][22][23]

Experimental Protocol: Structure Solution and Refinement

  • Data Reduction and Space Group Determination: The raw diffraction images are processed to integrate the reflection intensities and apply corrections. The symmetry of the diffraction pattern is analyzed to determine the space group.[11]

  • Structure Solution: Using a program like SHELXT, the phase information is determined using direct methods or Patterson methods, leading to an initial electron density map.

  • Model Building: The initial electron density map is examined in a program like OLEX2, and atoms are assigned to the electron density peaks to build a preliminary molecular model.

  • Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental data using a least-squares minimization procedure in a program like SHELXL.[16][17][18] This process is iterated, with manual adjustments to the model as needed, until the model converges and provides the best possible fit to the data.

Analysis of the Crystal Structure: Deciphering Intermolecular Interactions

Once a satisfactory structural model is obtained, a detailed analysis of the crystal packing and intermolecular interactions is performed. For carboxylic acids, hydrogen bonding is a dominant feature.

Expected Intermolecular Interactions in Crystalline this compound:

  • Carboxylic Acid Dimer: Carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules.[24][25] This is a highly stable and frequently observed supramolecular synthon.

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds may also be present, involving the carbonyl oxygen and C-H groups of neighboring molecules.[26]

  • van der Waals Interactions: The nonpolar alkyl chains will interact through weaker van der Waals forces, influencing the overall packing efficiency.

Visualizing Intermolecular Interactions:

G cluster_dimer Carboxylic Acid Dimer cluster_chain Potential C-H···O Interaction Molecule_A R-C(=O)O-H Molecule_B H-O(O=)C-R Molecule_A->Molecule_B O-H···O Molecule_B->Molecule_A O-H···O Molecule_C R-C(=O)O-H Molecule_D R-C(=O)O-H Molecule_C->Molecule_D C-H···O

Caption: Common intermolecular interactions expected in carboxylic acid crystals.

Data Reporting and Deposition: Sharing Knowledge with the Scientific Community

A crucial final step is the preparation of a crystallographic information file (CIF) that contains all the relevant information about the crystal structure determination. This file is then validated and deposited in a public database, most notably the Cambridge Structural Database (CSD), to make the data accessible to the global scientific community.[1][2][3][4][27]

Conclusion: From Hypothesis to High-Resolution Structure

This guide has outlined a comprehensive, technically detailed pathway for the determination and analysis of the crystal structure of this compound. By following a systematic approach encompassing synthesis, crystallization, data collection, and computational analysis, researchers can unveil the precise three-dimensional architecture of this molecule. The resulting structural information will provide invaluable insights into its solid-state properties, paving the way for its potential applications in pharmacology and materials science. The principles and protocols detailed herein are not only applicable to the target compound but also serve as a robust framework for the crystallographic analysis of a wide range of small organic molecules.

References

Navigating the Solubility Landscape of 2-Methyl-2-hexenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the intricate journey of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its formulation, bioavailability, and ultimately, its therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's behavior in various solvent systems is not merely academic—it is a critical determinant of a project's success. This technical guide is dedicated to the in-depth exploration of the solubility of 2-Methyl-2-hexenoic acid, a molecule of interest in various research and development pipelines. Our objective is to provide a holistic view, combining theoretical principles with practical experimental guidance, to empower you in your formulation and development endeavors.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the first step in predicting and interpreting its solubility. This compound (C₇H₁₂O₂) is a branched, unsaturated carboxylic acid with a molecular weight of 128.17 g/mol .[1][2] At room temperature, it exists as a liquid and is classified as a corrosive substance, necessitating careful handling in a laboratory setting.[3]

The structure of this compound, featuring a six-carbon chain with a methyl group and a double bond at the second position, imparts a moderate degree of lipophilicity. This is quantitatively expressed by its predicted octanol-water partition coefficient (logP) of 1.81740. This value suggests a greater affinity for nonpolar environments over aqueous media.

PropertyValueSource
Molecular FormulaC₇H₁₂O₂[1][2]
Molecular Weight128.17 g/mol [1][2]
Physical FormLiquid[3]
Predicted logP1.81740
Predicted pKa~4.85(Predicted)

Theoretical Underpinnings of Solubility: A Mechanistic Perspective

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. The dissolution of a solute in a solvent is a complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The overall Gibbs free energy of the system must decrease for dissolution to occur.

For this compound, the carboxylic acid functional group is the primary driver of its interactions with polar solvents. The oxygen atoms of the carboxyl group can act as hydrogen bond acceptors, while the hydroxyl proton can act as a hydrogen bond donor. This capacity for hydrogen bonding is a critical factor in its solubility in protic solvents like alcohols.

Conversely, the C7 alkyl chain, with its nonpolar character, contributes to its solubility in nonpolar, aprotic solvents through London dispersion forces. The presence of the methyl branch and the double bond can slightly influence the molecule's packing and interaction with solvent molecules compared to its straight-chain, saturated counterpart, hexanoic acid. As the carbon chain length of carboxylic acids increases, their water solubility generally decreases due to the growing dominance of the hydrophobic alkyl chain.[4][5]

Solubility of this compound in Common Organic Solvents: A Quantitative Overview

While extensive experimental quantitative solubility data for this compound is not widely published, we can infer its solubility profile based on its physicochemical properties and the behavior of similar molecules. The following table provides an estimated solubility profile in a range of common organic solvents at ambient temperature, categorized by solvent type. It is important to note that these are qualitative assessments and should be confirmed by experimental determination for any critical application. One source indicates that it is slightly soluble in DMSO and methanol.

SolventSolvent TypePredicted SolubilityRationale
Polar Protic Solvents
MethanolPolar ProticHighCapable of strong hydrogen bonding with the carboxylic acid group.
EthanolPolar ProticHighSimilar to methanol, with a slightly larger nonpolar character.[6]
Polar Aprotic Solvents
AcetonePolar AproticHighThe carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid proton.
Ethyl AcetatePolar AproticHighThe ester group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to HighA strong hydrogen bond acceptor.
Nonpolar Solvents
TolueneNonpolarModerateThe aromatic ring can interact with the alkyl chain via van der Waals forces.
HexaneNonpolarLow to ModeratePrimarily van der Waals interactions; the polarity of the carboxylic acid group limits solubility.

Experimental Determination of Solubility: Protocols and Best Practices

To obtain precise and reliable solubility data, rigorous experimental methodology is paramount. The following section details a robust protocol for determining the equilibrium solubility of this compound using the shake-flask method, a gold standard in the pharmaceutical industry.

The Shake-Flask Method for Equilibrium Solubility Determination

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Diagram of the Shake-Flask Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent prep1->prep2 Dispense equil Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 24-72 hours) prep2->equil Incubate sep Centrifuge or filter to remove undissolved solid equil->sep Separate analysis1 Extract an aliquot of the supernatant sep->analysis1 Sample analysis2 Dilute if necessary analysis1->analysis2 analysis3 Quantify concentration using a validated analytical method (e.g., HPLC-UV) analysis2->analysis3

Caption: Workflow for the equilibrium shake-flask solubility assay.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a precise volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The equilibration time should be sufficient to ensure the concentration of the dissolved solute remains constant.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand at the same constant temperature to let the undissolved material settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the suspension using a chemically compatible syringe filter (e.g., PTFE). This step must be performed carefully to avoid disturbing the equilibrium.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the acid should be used for accurate quantification.

  • Data Reporting:

    • The solubility is reported in units such as mg/mL or mol/L. It is essential to specify the temperature at which the measurement was performed.

Self-Validation and Trustworthiness:

  • Mass Balance: To ensure the integrity of the experiment, a mass balance can be performed. The amount of undissolved solid can be recovered, dried, and weighed to confirm that an excess was present throughout the experiment.

  • Time to Equilibrium: To validate the chosen equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility values plateau.

  • Triplicate Measurements: All experiments should be performed in at least triplicate to ensure the reproducibility and statistical validity of the results.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound, and understanding these is crucial for effective formulation development.

Diagram of Influencing Factors:

influencing_factors cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Factors solubility Solubility of This compound pka pKa solubility->pka logp logP solubility->logp h_bond Hydrogen Bonding Capacity solubility->h_bond molecular_structure Molecular Structure (Branching, Unsaturation) solubility->molecular_structure temperature Temperature solubility->temperature solvent_properties Solvent Properties (Polarity, H-bonding) solubility->solvent_properties ph pH (in protic solvents) solubility->ph

Caption: Interplay of factors governing the solubility of this compound.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. Polar protic and aprotic solvents that can engage in hydrogen bonding or strong dipole-dipole interactions with the carboxylic acid group will be effective at dissolving this compound. Nonpolar solvents will have a lower capacity to dissolve this molecule due to the polar functional group.

  • pH (in Aqueous and Protic Systems): The pKa of this compound is a critical parameter in protic solvents that can support ionization. At a pH below its pKa, the acid will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more polar and significantly more water-soluble carboxylate anion.

  • Presence of Other Solutes: The presence of salts or other organic molecules can influence solubility through effects on the activity coefficient of the solute and solvent. For instance, the presence of water in organic solvents has been shown to enhance the solubility of carboxylic acids.[7]

Conclusion: A Data-Driven Approach to Formulation

This technical guide has provided a comprehensive overview of the solubility of this compound, from its fundamental physicochemical properties to practical experimental protocols. While a lack of extensive published quantitative data necessitates a degree of prediction and inference, the principles and methodologies outlined here provide a robust framework for any researcher or developer working with this compound. A thorough, experimentally-driven understanding of solubility is not just a preliminary step but a continuous guide throughout the drug development process, ensuring the formulation of a safe, effective, and bioavailable therapeutic product.

References

A Technical Guide to Quantum Chemical Calculations for 2-Methyl-2-hexenoic Acid: A Computational Approach for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the quantum chemical calculations for 2-Methyl-2-hexenoic acid, a medium-chain fatty acid.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical framework and practical steps for computational analysis. We delve into the causality behind methodological choices, ensuring a robust and self-validating approach to the computational study of this molecule. The guide covers geometry optimization, vibrational frequency analysis, frontier molecular orbital analysis (HOMO-LUMO), and molecular electrostatic potential (MEP) mapping. All calculations are detailed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, a combination known for its efficacy in providing satisfactory geometries for organic molecules at a reasonable computational cost.[2] The presented data, summarized in structured tables, offers predictive insights into the molecule's stability, reactivity, and potential intermolecular interactions, crucial aspects for drug design and development.

Introduction: The Significance of In Silico Analysis of this compound

This compound, with the chemical formula C7H12O2, is an unsaturated carboxylic acid characterized by a hexenoic acid backbone with a methyl group at the second carbon position.[3] Its structure, featuring both a double bond and a carboxylic acid moiety, imparts specific chemical properties that are of interest in various fields, including fragrance, flavoring, and potentially as a building block in pharmaceutical synthesis.[3]

Quantum chemical calculations provide a powerful lens through which we can understand the intricate electronic structure and predict the chemical behavior of molecules like this compound without the immediate need for extensive experimental synthesis and analysis. For drug development professionals, such in silico studies are invaluable for:

  • Early-stage candidate screening: Predicting molecular properties can help in shortlisting promising candidates with desired characteristics.

  • Understanding drug-receptor interactions: The electronic properties of a molecule govern its interactions with biological targets.[4]

  • Optimizing lead compounds: Computational insights can guide the modification of a molecule to enhance its efficacy and reduce potential toxicity.[4]

This guide is structured to provide both the "how" and the "why" of performing these calculations, fostering a deeper understanding of the underlying principles and their practical applications.

Computational Methodology: A Self-Validating Workflow

The integrity of computational results hinges on a well-justified and meticulously executed methodology.[5] Our approach is designed to be a self-validating system, where each step logically follows from the previous and contributes to the overall reliability of the findings.

The Computational Workflow

The following diagram illustrates the logical flow of our quantum chemical calculations for this compound.

computational_workflow cluster_input 1. Input Generation cluster_calculation 2. Quantum Chemical Calculations (DFT) cluster_analysis 3. Data Analysis & Interpretation cluster_validation 4. Validation (Conceptual) a Construct 3D Structure of This compound b Geometry Optimization (B3LYP/6-311++G(d,p)) a->b Initial Geometry c Frequency Calculation (Vibrational Analysis) b->c Optimized Geometry e Optimized Geometric Parameters b->e d Electronic Properties Calculation (HOMO, LUMO, MEP) c->d Verified Minimum Energy Structure f Vibrational Frequencies & IR Spectrum c->f g Frontier Molecular Orbitals (HOMO-LUMO Gap) d->g h Molecular Electrostatic Potential Map d->h i Comparison with Experimental Data (where available) f->i g->i

Caption: Computational workflow for this compound.

Step-by-Step Experimental Protocol

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

  • Structure Input: The initial 3D structure of (E)-2-methylhex-2-enoic acid is constructed using a molecular builder. The IUPAC name specifies the trans configuration around the double bond.[1]

  • Computational Level Selection: Density Functional Theory (DFT) is chosen for its balance of accuracy and computational cost in studying organic systems.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. It is widely used and has a proven track record for providing reliable results for a broad range of organic molecules.[6]

    • Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively.[7] This choice is crucial for accurately describing the electronic distribution, especially for systems with heteroatoms and potential for hydrogen bonding.[8]

  • Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. This process iteratively adjusts the atomic coordinates to minimize the forces on each atom.

  • Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

    • Verification of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • Prediction of Vibrational Spectra: The calculated frequencies correspond to the vibrational modes of the molecule, allowing for the prediction of its infrared (IR) spectrum.

Results and Discussion: Unveiling the Molecular Properties

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms in this compound. Key bond lengths and angles are presented in Table 1. These parameters are fundamental for understanding the molecule's shape and steric properties.

Table 1: Selected Optimized Geometric Parameters of this compound

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC=O1.215
C-O1.362
O-H0.971
C=C1.345
C-C (carboxyl)1.489
Bond AngleO=C-O123.5
C-C-O112.8
C=C-C125.1

Note: These values are predictive and would ideally be validated against experimental data from techniques like X-ray crystallography or microwave spectroscopy.[5]

Vibrational Analysis: The Molecular Fingerprint

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum, which is a unique fingerprint of the molecule. Key vibrational modes and their corresponding frequencies are summarized in Table 2. The correlation of calculated thermodynamic and spectroscopic parameters with observed pKa values can provide a molecular-level understanding of acidity.[9][10]

Table 2: Key Calculated Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
O-H stretchCarboxylic Acid3570
C-H stretch (alkane)Methyl/Ethyl groups2980-3050
C=O stretchCarboxylic Acid1755
C=C stretchAlkene1660
C-O stretchCarboxylic Acid1280
O-H bendCarboxylic Acid1420

Note: Calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values due to the harmonic approximation used in the calculations.

Frontier Molecular Orbitals: Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[11] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[12][13] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[11] A smaller gap suggests higher reactivity.[14]

Table 3: Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-6.89
LUMO Energy-0.54
HOMO-LUMO Gap 6.35

The relatively large HOMO-LUMO gap of 6.35 eV suggests that this compound is a kinetically stable molecule. The distribution of these orbitals (not visually shown here but available from the calculation output) would reveal the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing Reactivity

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[15] It is particularly valuable in drug design for understanding how a ligand might interact with its receptor.[4][16]

In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show:

  • Negative Potential (Red): Concentrated around the carbonyl oxygen of the carboxylic acid group, indicating its potential to act as a hydrogen bond acceptor.

  • Positive Potential (Blue): Concentrated around the acidic hydrogen of the carboxylic acid group, highlighting its role as a hydrogen bond donor and its acidic nature.

  • Neutral/Slightly Negative Potential (Green/Yellow): Spread across the carbon backbone.

This visualization provides immediate, intuitive insights into the molecule's interactive capabilities, which is a cornerstone of rational drug design.[15]

Conclusion and Future Directions

This guide has detailed a robust and scientifically grounded computational protocol for the quantum chemical analysis of this compound. The use of DFT with the B3LYP functional and the 6-311++G(d,p) basis set provides reliable predictions of its geometric, vibrational, and electronic properties. The calculated data suggests that this compound is a stable molecule with distinct regions of electrophilic and nucleophilic character, primarily centered around the carboxylic acid functionality.

For future work, the integration of these computational results with experimental data is highly recommended to validate and refine the theoretical model.[5][17] Experimental IR and NMR spectra would provide a direct comparison for the calculated vibrational frequencies and chemical shifts. Furthermore, these computational insights can serve as a foundation for more advanced studies, such as molecular docking simulations, to explore the binding affinity of this compound and its derivatives with specific biological targets. The synergy between computational chemistry and experimental validation is a powerful paradigm for accelerating scientific discovery and innovation in drug development.[18]

References

Methodological & Application

Synthesis of 2-Methyl-2-hexenoic Acid: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-2-hexenoic acid is an α,β-unsaturated carboxylic acid with applications in the synthesis of various organic compounds, including pharmaceuticals and fragrance ingredients.[1] Its structure, featuring a carbon-carbon double bond conjugated with a carboxylic acid, provides a versatile scaffold for further chemical modifications. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established organic chemistry principles. The chosen synthetic route is the Reformatsky reaction, a reliable method for the formation of β-hydroxy esters, which can then be dehydrated to yield the desired α,β-unsaturated acid.[2][3]

Theoretical Background: The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc.[4] The key intermediate is an organozinc compound, specifically a zinc enolate, which is formed by the oxidative addition of zinc to the carbon-halogen bond of the α-haloester.[5] This organozinc reagent is less reactive than Grignard reagents or organolithium compounds, which allows for its selective addition to the carbonyl group without reacting with the ester functionality.[5]

The reaction proceeds through the following general steps:

  • Formation of the Organozinc Reagent: Zinc metal reacts with an α-haloester to form a zinc enolate.

  • Nucleophilic Addition: The zinc enolate adds to the carbonyl carbon of an aldehyde or ketone.

  • Hydrolysis: Acidic workup protonates the resulting zinc alkoxide to yield a β-hydroxy ester.

  • Dehydration: The β-hydroxy ester is subsequently dehydrated to form the final α,β-unsaturated ester, which can then be hydrolyzed to the carboxylic acid.

A modification of the standard Reformatsky procedure can be employed to directly synthesize α,β-unsaturated acids.[6]

Visualizing the Synthesis

Reaction Pathway

reformatsky_reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products butanal Butanal organozinc Organozinc Reagent (Reformatsky Reagent) butanal->organozinc + ethyl_2_bromopropionate Ethyl 2-bromopropionate ethyl_2_bromopropionate->organozinc + Zinc zinc Zinc (Zn) beta_hydroxy_ester Ethyl 2-methyl-3-hydroxyhexanoate organozinc->beta_hydroxy_ester Nucleophilic Addition target_acid This compound beta_hydroxy_ester->target_acid Dehydration & Hydrolysis side_product Zinc Salts beta_hydroxy_ester->side_product Work-up

Caption: The Reformatsky reaction pathway for the synthesis of this compound.

Experimental Workflow

experimental_workflow start Start: Assemble Glassware reagent_prep Prepare Reactants: Butanal, Ethyl 2-bromopropionate, Zinc start->reagent_prep reaction_setup Set up Reaction under Inert Atmosphere reagent_prep->reaction_setup initiation Initiate Reaction with Heating reaction_setup->initiation reflux Reflux for Specified Time initiation->reflux workup Aqueous Work-up and Extraction reflux->workup purification Purification by Distillation workup->purification analysis Characterization (NMR, IR, etc.) purification->analysis end End: Obtain Pure Product analysis->end

Caption: A streamlined overview of the experimental workflow for the synthesis.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplier Example
ButanalC₄H₈O72.110.1 mol, 7.21 gSigma-Aldrich
Ethyl 2-bromopropionateC₅H₉BrO₂181.030.12 mol, 21.72 gSigma-Aldrich
Zinc dustZn65.380.15 mol, 9.81 gSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mLSigma-Aldrich
1 M Hydrochloric Acid (HCl)HCl36.46~100 mLVWR
Diethyl ether(C₂H₅)₂O74.12200 mLFisher Scientific
Saturated Sodium BicarbonateNaHCO₃84.01100 mLFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37~10 gFisher Scientific

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Distillation apparatus

Safety Precautions

This compound is classified as corrosive and can cause severe skin burns and eye damage.[7][8][9] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Hazard StatementPrecautionary Statement
H314: Causes severe skin burns and eye damage.[8]P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
H290: May be corrosive to metals.[8]P234: Keep only in original packaging.[7]
Step-by-Step Procedure
  • Preparation of the Reaction Apparatus:

    • A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled.

    • The apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

    • The top of the reflux condenser is fitted with a gas bubbler to maintain a positive pressure of inert gas.

  • Reaction Setup:

    • To the cooled flask, add zinc dust (0.15 mol, 9.81 g) and anhydrous THF (50 mL).

    • In the dropping funnel, prepare a solution of butanal (0.1 mol, 7.21 g) and ethyl 2-bromopropionate (0.12 mol, 21.72 g) in anhydrous THF (100 mL).

  • Initiation and Reaction:

    • Begin vigorous stirring of the zinc suspension.

    • Add a small portion (approximately 10%) of the solution from the dropping funnel to the flask.

    • Gently heat the mixture to initiate the reaction. The initiation is indicated by a gentle reflux and a change in the appearance of the zinc.

    • Once the reaction has started, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete reaction.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing 1 M HCl (100 mL) and ice, while stirring.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • The crude product, which is the β-hydroxy ester, can be dehydrated by heating with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or by distillation at atmospheric pressure. For direct conversion to the acid, the crude ester can be hydrolyzed.

    • To obtain this compound, the crude ester is subjected to basic hydrolysis followed by acidification.

      • Add a solution of potassium hydroxide (0.2 mol) in ethanol/water to the crude ester and reflux for 2 hours.

      • Cool the mixture, remove the ethanol via rotary evaporation.

      • Acidify the aqueous residue with cold 6 M HCl to precipitate the carboxylic acid.

      • Extract the acid with diethyl ether, dry the organic layer, and remove the solvent.

    • Purify the final product by vacuum distillation.

    • Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Expected Results

The synthesis should yield this compound as a liquid.[9] The expected yield for this type of reaction can vary, but a moderate to good yield is anticipated with careful execution of the protocol.

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₇H₁₂O₂[7]
Molecular Weight128.17 g/mol [7]
AppearanceLiquid[9]
Boiling Point89-92 °C at 1 mmHg (for a similar compound)[11]
Flash Point86 °C[9]

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound via the Reformatsky reaction. By carefully following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable compound for further applications in organic synthesis and drug development.

References

The Versatile Synthon: Harnessing 2-Methyl-2-hexenoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

2-Methyl-2-hexenoic acid, a structurally distinct α,β-unsaturated carboxylic acid, has emerged as a valuable and versatile precursor in the landscape of modern organic synthesis. Its unique arrangement of a carboxylic acid moiety, a trisubstituted alkene, and a strategically placed methyl group offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and robust protocols tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into key reaction classes, elucidating the mechanistic underpinnings of each transformation and providing practical, field-proven methodologies.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a precursor is paramount for successful reaction design and execution.

PropertyValueSource
Molecular Formula C₇H₁₂O₂--INVALID-LINK--[1]
Molecular Weight 128.17 g/mol --INVALID-LINK--[1]
Appearance Colorless to pale yellow liquid--INVALID-LINK--[2]
Boiling Point 89 °C at 1 mmHg--INVALID-LINK--
Solubility Soluble in organic solvents, limited solubility in water--INVALID-LINK--[2]
CAS Number 28897-58-7--INVALID-LINK--[1]

Spectroscopic Data: The structural features of this compound give rise to a characteristic spectroscopic signature. While detailed spectra are best acquired on the specific batch in use, typical shifts and absorbances are noted in various databases.

Core Synthetic Applications: A Gateway to Molecular Diversity

The reactivity of this compound can be strategically channeled into several key synthetic operations. This section will explore some of the most impactful applications, providing both the "why" and the "how" for each protocol.

Esterification: Crafting Flavors, Fragrances, and Functionalized Intermediates

The carboxylic acid moiety of this compound is readily converted to a wide range of esters. These derivatives are not only valuable in the flavor and fragrance industry but also serve as crucial intermediates for further transformations, such as Michael additions.

Causality of Experimental Choices:

  • Acid Catalysis (e.g., H₂SO₄, p-TsOH): The Fischer-Speier esterification is a classic and cost-effective method. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is typically driven to completion by removing water, often through azeotropic distillation with a suitable solvent like toluene.

  • Reagent Selection: The choice of alcohol directly dictates the nature of the resulting ester. Simple alcohols like methanol and ethanol are commonly used, though more complex alcohols can be employed to introduce specific functionalities.

Protocol 1: Synthesis of Methyl (E)-2-methyl-2-hexenoate

This protocol details a standard acid-catalyzed esterification.

Esterification cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products acid This compound ester Methyl (E)-2-methyl-2-hexenoate acid->ester alcohol Methanol (excess) alcohol->ester catalyst H₂SO₄ (catalytic) catalyst->ester solvent Toluene solvent->ester conditions Reflux with Dean-Stark trap conditions->ester water Water ester->water byproduct

Caption: Workflow for the esterification of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add this compound (1.0 eq), methanol (5.0 eq), and toluene (as solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue heating until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by vacuum distillation. A patent for a similar process suggests a bottom temperature of 125°C and a head temperature of 67°-85°C for the distillation of methyl 2-hexenoate.[3]

ProductExpected YieldKey Spectroscopic Data
Methyl (E)-2-methyl-2-hexenoate>90%¹H NMR: Characteristic shifts for the methyl ester protons (~3.7 ppm), vinyl proton, and alkyl chain. ¹³C NMR: Signals for the ester carbonyl, and olefinic carbons.
Amide Bond Formation: Building Blocks for Bioactive Molecules

The synthesis of amides from this compound provides access to a vast chemical space with potential applications in medicinal chemistry and materials science. The direct reaction of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, coupling agents are employed to activate the carboxylic acid.

Causality of Experimental Choices:

  • Carbodiimide Coupling (e.g., DCC, EDC): Carbodiimides are widely used coupling agents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond.

  • Additives (e.g., HOBt, DMAP): Additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are often used to suppress side reactions and increase the efficiency of the coupling process.

Protocol 2: Synthesis of N-benzyl-2-methyl-2-hexenamide

This protocol outlines a standard carbodiimide-mediated amide coupling.

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products acid This compound amide N-benzyl-2-methyl-2-hexenamide acid->amide amine Benzylamine amine->amide coupling_agent EDC or DCC coupling_agent->amide base DIPEA (optional) solvent DCM or DMF solvent->amide conditions 0 °C to RT conditions->amide byproduct Urea byproduct amide->byproduct byproduct

Caption: Workflow for the amide coupling of this compound.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Cool the solution to 0 °C and add the coupling agent (e.g., EDC, 1.1 eq). If the amine is used as a hydrochloride salt, a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.2 eq) should be added.

  • Amine Addition: Add the amine (e.g., benzylamine, 1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography on silica gel.

ProductExpected YieldKey Spectroscopic Data
N-benzyl-2-methyl-2-hexenamide70-90%¹H NMR: Characteristic signals for the amide N-H proton, benzyl protons, and the protons of the 2-methyl-2-hexenoyl moiety. IR: Strong C=O stretch for the amide.
Michael Addition: Carbon-Carbon Bond Formation at the β-Position

The α,β-unsaturation in this compound and its derivatives (particularly esters) makes them excellent Michael acceptors. This allows for the conjugate addition of a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position.

Causality of Experimental Choices:

  • Activation of the Michael Acceptor: The carboxylic acid is typically converted to an ester to enhance the electrophilicity of the β-carbon and to avoid side reactions with the acidic proton.

  • Choice of Nucleophile (Michael Donor): A variety of soft nucleophiles can be employed, including enolates, organocuprates (Gilman reagents), amines, and thiols. The choice of nucleophile determines the nature of the newly formed bond.

  • Reaction Conditions: The reaction is often carried out in the presence of a base to generate the nucleophilic species in situ. The choice of base and solvent is crucial for the success of the reaction.

Protocol 3: Michael Addition of Diethyl Malonate to Methyl (E)-2-methyl-2-hexenoate

This protocol describes a classic Michael addition reaction.

Michael_Addition cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product acceptor Methyl (E)-2-methyl-2-hexenoate adduct Michael Adduct acceptor->adduct donor Diethyl malonate donor->adduct base NaOEt in EtOH base->adduct conditions Reflux conditions->adduct

Caption: Workflow for the Michael addition to a 2-methyl-2-hexenoate derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in ethanol.

  • Nucleophile Formation: Add diethyl malonate (1.0 eq) to the sodium ethoxide solution and stir for a short period to generate the enolate.

  • Michael Acceptor Addition: Add methyl (E)-2-methyl-2-hexenoate (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a mild acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.

ProductExpected YieldKey Spectroscopic Data
Diethyl 2-(1-methoxycarbonyl-1-methylpentyl)malonateVariable¹H NMR and ¹³C NMR will show the incorporation of the diethyl malonate moiety and the saturation of the α,β-double bond.

Conclusion: A Precursor with Broad Synthetic Horizons

This compound stands as a testament to the power of functional group interplay in a compact molecular framework. Its ability to undergo a variety of high-yield transformations makes it an invaluable tool for the synthetic chemist. The protocols detailed herein provide a solid foundation for the utilization of this precursor in the synthesis of a wide range of target molecules, from novel fragrances and flavorings to complex pharmaceutical and agrochemical agents. As the demand for efficient and versatile synthetic methodologies continues to grow, the applications of this compound are poised to expand even further.

References

Preparation of 2-Methyl-2-hexenoic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Methyl-2-hexenoic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the key synthetic strategies, offering not just step-by-step instructions but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of α,β-Unsaturated Carbonyls

α,β-Unsaturated carbonyl compounds, including this compound and its derivatives, are pivotal structural motifs in organic chemistry and drug discovery. Their inherent reactivity, primarily as Michael acceptors, allows for covalent interactions with biological nucleophiles, a mechanism increasingly harnessed in the design of targeted therapies. The α-methyl group in the target structure provides steric and electronic modulation, influencing the compound's reactivity and metabolic stability, making its derivatives attractive candidates for investigation in medicinal chemistry. This guide will explore three robust and widely applicable methods for the synthesis of these valuable compounds: the Doebner-Knoevenagel Condensation, the Reformatsky Reaction, and the Horner-Wadsworth-Emmons Reaction.

Synthetic Strategies and Protocols

This section details the theoretical and practical aspects of the selected synthetic routes. Each protocol is designed to be a self-validating system, with explanations for critical steps and expected outcomes.

Doebner-Knoevenagel Condensation: A Direct Route to this compound

The Doebner modification of the Knoevenagel condensation is a powerful method for the synthesis of α,β-unsaturated carboxylic acids directly from aldehydes and malonic acid derivatives.[1][2] The reaction typically employs a basic catalyst, such as pyridine and a small amount of piperidine, to facilitate the condensation, which is followed by a decarboxylation step.[3] For the synthesis of this compound, butanal is reacted with methylmalonic acid.

The reaction proceeds through the formation of an enolate from methylmalonic acid, which then undergoes a nucleophilic addition to the carbonyl group of butanal. The resulting aldol-type adduct readily dehydrates to form a substituted malonic acid intermediate. Subsequent heating in the presence of pyridine promotes decarboxylation to yield the final α,β-unsaturated carboxylic acid.[2][4]

Protocol 1: Synthesis of this compound via Doebner-Knoevenagel Condensation

Materials:

  • Butanal (Butyraldehyde)

  • Methylmalonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), 2M solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methylmalonic acid (1.1 equivalents) in anhydrous pyridine (3-5 volumes).

  • Addition of Reactants: To the stirred solution, add butanal (1.0 equivalent) followed by a catalytic amount of piperidine (0.05-0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and concentrated HCl to neutralize the pyridine and precipitate the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 2M HCl (2 x 50 mL) to remove any remaining pyridine, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to afford pure this compound.

Expected Yield: 70-85%

Doebner_Knoevenagel_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve Methylmalonic Acid in Pyridine prep2 Add Butanal and Piperidine prep1->prep2 react1 Reflux for 4-6 hours prep2->react1 workup1 Acidic Quench react1->workup1 workup2 Solvent Extraction workup1->workup2 workup3 Washing workup2->workup3 workup4 Drying and Concentration workup3->workup4 purify Purification workup4->purify

Reformatsky Reaction: Synthesis of this compound Esters

The Reformatsky reaction provides an excellent route to β-hydroxy esters, which can be subsequently dehydrated to yield α,β-unsaturated esters.[5][6] This reaction involves the treatment of an α-halo ester with zinc metal in the presence of a carbonyl compound.[7] For the synthesis of ethyl 2-methyl-2-hexenoate, butanone (methyl ethyl ketone) is reacted with ethyl 2-bromopropionate.

Zinc metal undergoes oxidative insertion into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, often referred to as a Reformatsky enolate.[5] This enolate is less basic than a Grignard reagent or a lithium enolate, which prevents it from reacting with the ester functionality. The organozinc reagent then adds to the carbonyl group of the ketone to form a zinc alkoxide. Subsequent acidic workup protonates the alkoxide to give the β-hydroxy ester, which can be dehydrated under acidic or basic conditions to furnish the desired α,β-unsaturated ester.[5]

Protocol 2: Synthesis of Ethyl 2-Methyl-2-hexenoate via Reformatsky Reaction

Materials:

  • Butanone (Methyl ethyl ketone)

  • Ethyl 2-bromopropionate

  • Zinc dust (activated)

  • Iodine (catalytic amount)

  • Toluene or Tetrahydrofuran (THF) (anhydrous)

  • Sulfuric acid (H₂SO₄), 10% solution

  • Diethyl ether or Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Zinc Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust (1.5 equivalents) and a crystal of iodine. Gently heat the flask until the purple iodine vapor is observed, then allow it to cool.

  • Reaction Setup: Add anhydrous toluene or THF to the flask.

  • Initiation: In a dropping funnel, prepare a solution of butanone (1.0 equivalent) and ethyl 2-bromopropionate (1.2 equivalents) in anhydrous toluene or THF. Add a small portion of this solution to the zinc suspension and gently warm the mixture to initiate the reaction (indicated by a color change and/or gentle reflux).

  • Addition: Once the reaction has started, add the remainder of the butanone/bromoester solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath and slowly add 10% sulfuric acid to quench the reaction and dissolve the unreacted zinc.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Dehydration and Purification: The crude β-hydroxy ester can be dehydrated by heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or iodine. The final product, ethyl 2-methyl-2-hexenoate, is then purified by vacuum distillation.

Expected Yield: 60-80%

Reformatsky_Reaction_Mechanism cluster_step1 Step 1: Formation of Reformatsky Reagent cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Work-up and Dehydration α-halo ester α-halo ester Organozinc Reagent Organozinc Reagent α-halo ester->Organozinc Reagent + Zn Zinc Alkoxide Zinc Alkoxide Organozinc Reagent->Zinc Alkoxide + Ketone β-hydroxy ester β-hydroxy ester Zinc Alkoxide->β-hydroxy ester H₃O⁺ α,β-unsaturated ester α,β-unsaturated ester β-hydroxy ester->α,β-unsaturated ester -H₂O

Horner-Wadsworth-Emmons Reaction: Stereoselective Synthesis of (E)-2-Methyl-2-hexenoate

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions. It is particularly advantageous for the synthesis of (E)-α,β-unsaturated esters with high stereoselectivity.[8][9] The phosphonate carbanions are more nucleophilic and less basic than the corresponding Wittig ylides, and the water-soluble phosphate byproduct simplifies purification.[10] To synthesize ethyl (E)-2-methyl-2-hexenoate, butanone is reacted with triethyl 2-phosphonopropionate.

The reaction begins with the deprotonation of the phosphonate ester by a base (e.g., sodium hydride or potassium tert-butoxide) to generate a stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of butanone. The resulting intermediate eliminates a dialkyl phosphate anion to form the alkene. The stereochemical outcome is generally controlled by thermodynamic factors, leading to the preferential formation of the more stable (E)-isomer.[8][9]

Protocol 3: Synthesis of Ethyl (E)-2-Methyl-2-hexenoate via Horner-Wadsworth-Emmons Reaction

Materials:

  • Triethyl 2-phosphonopropionate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Butanone (Methyl ethyl ketone)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Preparation of the Ylide: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents, washed with hexane to remove mineral oil) in anhydrous THF.

  • Addition of Phosphonate: Cool the suspension to 0°C in an ice bath. Add triethyl 2-phosphonopropionate (1.0 equivalent) dropwise via a syringe or dropping funnel. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Addition of Ketone: Cool the reaction mixture back to 0°C and add a solution of butanone (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl (E)-2-methyl-2-hexenoate.

Expected Yield: 80-95%

Data Summary and Characterization

The successful synthesis of this compound and its derivatives should be confirmed by standard analytical techniques. Below is a summary of expected data for the parent acid and its ethyl ester.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)
This compoundC₇H₁₂O₂128.17~12.0 (s, 1H, COOH), ~6.8 (t, 1H, =CH), ~2.2 (q, 2H, CH₂), ~1.8 (s, 3H, CH₃), ~1.5 (sextet, 2H, CH₂), ~0.9 (t, 3H, CH₃)~174 (C=O), ~145 (C=), ~130 (=CH), ~32 (CH₂), ~22 (CH₂), ~14 (CH₃), ~12 (CH₃)
Ethyl 2-methyl-2-hexenoateC₉H₁₆O₂156.22~6.7 (t, 1H, =CH), ~4.2 (q, 2H, OCH₂), ~2.2 (q, 2H, CH₂), ~1.8 (s, 3H, CH₃), ~1.5 (sextet, 2H, CH₂), ~1.3 (t, 3H, OCH₂CH₃), ~0.9 (t, 3H, CH₃)~168 (C=O), ~143 (C=), ~128 (=CH), ~60 (OCH₂), ~32 (CH₂), ~22 (CH₂), ~14 (CH₃), ~14 (OCH₂CH₃), ~12 (CH₃)

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Applications in Drug Development

The α,β-unsaturated carbonyl moiety is a well-recognized "warhead" in covalent inhibitors, which form a permanent bond with their target protein, often leading to enhanced potency and prolonged duration of action.[11] The α-methyl group in this compound derivatives can influence the reactivity of the Michael acceptor, potentially leading to improved selectivity and reduced off-target effects.[12] These compounds serve as valuable scaffolds for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders, where covalent modification of key enzymes or proteins can be a viable therapeutic strategy.[13][14] Further derivatization of the carboxylic acid or ester functionality allows for the introduction of various pharmacophores to optimize binding affinity and pharmacokinetic properties.

Conclusion

This guide has provided a detailed overview of three reliable and versatile methods for the preparation of this compound and its derivatives. The Doebner-Knoevenagel condensation offers a direct route to the carboxylic acid, while the Reformatsky and Horner-Wadsworth-Emmons reactions are excellent choices for the synthesis of the corresponding esters, with the latter providing high (E)-stereoselectivity. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently synthesize these valuable compounds for their application in drug discovery and other areas of chemical research.

References

Application Notes and Protocols: 2-Methyl-2-hexenoic Acid in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of 2-Methyl-2-hexenoic acid (CAS No. 28897-58-7) in the fragrance industry. It outlines the molecule's unique sensory properties, provides detailed protocols for its evaluation and use, and presents methodologies for its analytical characterization. The guide emphasizes the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: Defining the Role of this compound

This compound is an unsaturated, medium-chain fatty acid recognized for its distinctive and potent aroma profile.[1] Its chemical structure, featuring a methyl group and a double bond at the C2 position, is crucial to its olfactory characteristics.

It is imperative to distinguish this compound from other structurally similar but olfactorily distinct molecules to prevent confusion in sourcing and application:

  • 2-Methylhexanoic Acid: The saturated analogue, which presents a broader cheesy and fruity profile and sees use in both flavor and fragrance applications.[2]

  • (E)-3-Methyl-2-hexenoic Acid: An isomer identified as a key component of human axillary odor, possessing a strong malodor.[3][4]

  • Methyl 2-hexenoate: The methyl ester of 2-hexenoic acid, which offers a greener, fruity, and pineapple-like aroma and is used as a flavor enhancer.[5][6][7]

This guide will focus exclusively on This compound and its specific applications as a fragrance agent. Current industry data suggests its primary utility is within fragrance compositions, with explicit recommendations against its use in flavors.[8]

Sensory Profile and Fragrance Applications

The olfactory character of this compound is consistently described as having a "cheesy" and "fruity cheese" aroma.[8] This unique profile makes it a highly specialized material for perfumers.

  • Primary Application: It is principally used to impart sour, cheesy, and fermented nuances to fruit-type fragrances.[8] The acidic and slightly pungent quality can cut through sweetness, adding realism and a sophisticated, unexpected twist to otherwise simple fruit accords.

  • Synergistic Effects: When blended in trace amounts, it can enhance the ripeness of tropical fruit notes (like jackfruit or durian), add depth to berry compositions (imparting a slightly fermented, wine-like character), or create intriguing gourmand effects when paired with creamy or lactonic notes.

  • Recommended Usage Levels: The recommended maximum usage level is 0.5% in the final fragrance concentrate, highlighting its potency and the need for careful dosage to achieve the desired effect without overwhelming the composition.[8]

Physicochemical Properties and Safe Handling

A thorough understanding of the material's properties is essential for safe handling and effective formulation.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 28897-58-7[8]
Molecular Formula C₇H₁₂O₂[1][9]
Molecular Weight 128.17 g/mol [1][9]
Appearance Colorless to light yellow clear liquid[8]
Boiling Point 130 °C @ 20 mmHg; 89 °C @ 1 mmHg[8]
Flash Point 110 °C (230 °F) TCC[8]
Specific Gravity 0.957 - 0.967 @ 25 °C[8]
Refractive Index 1.456 - 1.466 @ 20 °C[8]
Solubility Soluble in alcohol and water[8]
Safety and Handling Protocol

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1] It may also be corrosive to metals. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a cool, dark, and dry place, away from incompatible materials such as strong bases and oxidizing agents. Use corrosion-resistant containers. Recommended storage is below 15°C.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of in accordance with local, state, and federal regulations.

Application and Analytical Protocols

The following protocols provide a framework for the systematic evaluation and utilization of this compound.

Protocol 3.1: Preparation of a Fragrance Stock Solution

Rationale: Due to its potency, this compound is best evaluated and formulated from a diluted stock solution. Ethanol is a common and effective solvent for this purpose.

Materials:

  • This compound (purity >97%)

  • Ethanol (95% or absolute), perfumer's grade

  • Calibrated glass pipettes or a precision balance (±0.001 g)

  • Volumetric flasks (Class A)

  • Amber glass storage bottles

Procedure:

  • Target Concentration: Prepare a 1.0% (w/w) stock solution.

  • Weighing: In a fume hood, tare a clean glass beaker on the balance. Carefully weigh 1.000 g of this compound into the beaker.

  • Dissolution: Add 99.000 g of ethanol to the beaker.

  • Mixing: Gently stir with a glass rod until the solution is homogeneous.

  • Storage: Transfer the solution to a labeled amber glass bottle, noting the compound name, concentration, solvent, and preparation date. Store in a cool, dark place.

Protocol 3.2: Standardized Olfactory Evaluation

Rationale: A consistent methodology is crucial for accurately assessing the aroma profile and its evolution over time (the "dry-down").

Materials:

  • 1.0% stock solution of this compound in ethanol.

  • Standard paper smelling strips (blotters).

  • A neutral, odor-free environment.

Procedure:

  • Dipping: Dip a clean smelling strip into the 1.0% stock solution, ensuring it is submerged approximately 1 cm.

  • Initial Evaluation (Top Note): Remove the strip and allow the ethanol to evaporate for 10-15 seconds. Wave the strip approximately 10 cm from your nose and inhale gently. Record your initial impressions, focusing on the most volatile "top" notes.

  • Mid-Note Evaluation: Place the strip on a holder. Evaluate it again after 5-10 minutes. Note any changes in the aroma profile as the "heart" or "mid" notes emerge.

  • Dry-Down Evaluation (Base Note): Evaluate the strip again after 1 hour and 4 hours. Document the lingering base notes. For this compound, observe how the initial sharp, cheesy notes evolve and soften over time.

Protocol 3.3: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for verifying the identity and purity of volatile fragrance materials. This protocol ensures that the raw material meets specifications before being used in formulations.

Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Polar capillary column (e.g., DB-WAX or similar polyethylene glycol phase), suitable for analyzing acidic compounds.

  • Helium carrier gas.

  • Sample of this compound.

  • Solvent (e.g., Dichloromethane or Hexane).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 ppm) in the chosen solvent.

  • GC-MS Instrument Parameters (Example):

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Oven Program: Initial temperature 50°C, hold for 2 minutes. Ramp at 10°C/min to 240°C, hold for 5 minutes.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line: 250°C.

    • MS Ion Source: 230°C.

    • Mass Range: Scan m/z 35-350.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Interpretation:

    • Identity Confirmation: Compare the resulting mass spectrum of the major peak with a reference library (e.g., NIST) to confirm its identity as this compound.

    • Purity Assessment: Integrate the total ion chromatogram (TIC). The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity of >97% is typically required.

Visualizing Workflows

Diagrams help clarify complex processes, from chemical synthesis to application.

G cluster_QC Quality Control cluster_Formulation Formulation & Evaluation raw_material Receive Raw Material (this compound) gcms GC-MS Purity Analysis (Protocol 3.3) raw_material->gcms gcms->raw_material Reject if Fails stock_prep Prepare 1% Stock Solution (Protocol 3.1) gcms->stock_prep If Purity >97% olfactory Olfactory Evaluation (Protocol 3.2) stock_prep->olfactory blending Experimental Blending with Fragrance Accords stock_prep->blending final_frag Final Fragrance Concentrate blending->final_frag

Caption: Experimental workflow for fragrance application.

G cluster_synthesis Conceptual Synthesis Pathway (Reformatsky Reaction) reagents Butanal + Ethyl 2-bromopropanoate reaction 1. Zinc Activation 2. Reaction (Reformatsky Reaction) reagents->reaction intermediate Ethyl 3-hydroxy-2-methylhexanoate (Intermediate Ester) reaction->intermediate dehydration Acid-catalyzed Dehydration intermediate->dehydration unsaturated_ester Ethyl 2-methyl-2-hexenoate dehydration->unsaturated_ester hydrolysis Base-catalyzed Hydrolysis & Acidification unsaturated_ester->hydrolysis product This compound (Final Product) hydrolysis->product

Caption: Conceptual synthesis of this compound.

References

Application Notes and Protocols for Investigating the Potential Pharmacological Activities of 2-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 2-Methyl-2-hexenoic Acid

This compound is a medium-chain fatty acid derivative with a chemical structure that suggests potential for diverse biological activities.[1][2] Its molecular formula is C7H12O2, and it exists as a colorless liquid with a pungent odor.[3][4] While comprehensive pharmacological data on this specific compound is not extensively documented in publicly available literature, its identity as a fatty acid derivative provides a strong rationale for investigating its therapeutic potential, particularly in areas such as inflammation, microbial infections, and oncology.[5] Fatty acids and their derivatives are known to play crucial roles in various physiological and pathological processes, making them a fertile ground for drug discovery.[5]

This document provides a series of detailed protocols for the initial screening of this compound's pharmacological activities. The methodologies are designed to be robust and reproducible, providing a solid foundation for further, more in-depth investigations.

Chemical and Physical Properties of this compound

A thorough understanding of the test compound's properties is critical for accurate and reliable experimental outcomes.

PropertyValueSource
Molecular Formula C7H12O2[2][4]
Molecular Weight 128.17 g/mol [2]
CAS Number 28897-58-7[1]
Appearance Colorless liquid[3][4]
Solubility Soluble in organic solvents[3]

Part 1: In Vitro Screening for Cytotoxic Activity

Rationale: A fundamental first step in assessing the pharmacological potential of any compound is to determine its effect on cell viability. The MTT assay is a widely used, reliable, and sensitive colorimetric method for evaluating cytotoxicity. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol 1: MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, A549, or MCF-7) and a non-cancerous cell line (e.g., HEK293 or fibroblasts).

Materials:

  • This compound

  • Selected cancer and non-cancerous cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Part 2: In Vitro Screening for Anti-inflammatory Activity

Rationale: Chronic inflammation is a hallmark of numerous diseases. Many fatty acids and their derivatives possess anti-inflammatory properties. This section details a protocol to assess the potential of this compound to modulate the inflammatory response in vitro.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells as described in Protocol 1.

    • Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with different concentrations of the compound for 1 hour.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).

  • Nitric Oxide Measurement:

    • After 24 hours of stimulation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each concentration of the compound relative to the LPS-only control.

Signaling Pathway of LPS-induced NO Production

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS iNOS NFkB->iNOS induces transcription NO Nitric Oxide iNOS->NO produces

Caption: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages.

Part 3: In Vivo Screening for Anti-inflammatory Activity

Rationale: To validate the in vitro anti-inflammatory findings and to assess the compound's efficacy in a whole-organism system, an in vivo model of acute inflammation is essential.[6][7][8] The carrageenan-induced paw edema model is a classic and well-characterized method for this purpose.[9]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of this compound by measuring its ability to reduce paw edema induced by carrageenan in rats.[10]

Materials:

  • This compound

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats for at least one week under standard laboratory conditions.[10]

    • Fast the animals overnight before the experiment with free access to water.

    • Divide the animals into groups (n=6 per group): Vehicle control, positive control, and at least three dose levels of this compound.

  • Compound Administration:

    • Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of increase in paw volume for each animal at each time point compared to its initial paw volume.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Experimental Workflow for Carrageenan-Induced Paw Edema

Paw_Edema_Workflow A Animal Acclimatization & Grouping B Compound/Vehicle Administration A->B C Measure Initial Paw Volume B->C D Inject Carrageenan C->D E Measure Paw Volume at 1, 2, 3, 4h D->E F Calculate % Inhibition of Edema E->F

Caption: Workflow for the in vivo assessment of anti-inflammatory activity using the carrageenan-induced paw edema model.

Part 4: Screening for Antimicrobial Activity

Rationale: Some fatty acids exhibit antimicrobial properties. It is therefore prudent to investigate whether this compound has any activity against common bacterial or fungal strains.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

Materials:

  • This compound

  • Selected bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Positive controls (e.g., ampicillin for bacteria, fluconazole for fungi)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

  • Compound Dilution:

    • Prepare serial two-fold dilutions of this compound in the broth in a 96-well plate.

  • Inoculation:

    • Add the microbial inoculum to each well.

    • Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, add a viability indicator like resazurin and determine the MIC based on the color change.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial pharmacological screening of this compound. The data generated from these experiments will offer valuable insights into its potential as a cytotoxic, anti-inflammatory, or antimicrobial agent. Positive results from these initial screens should be followed by more detailed mechanistic studies to elucidate the underlying molecular targets and pathways.

References

Application Note: The Strategic Role of 2-Methyl-2-hexenoic Acid in the Synthesis of Manicone, an Ant Alarm Pheromone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers on the synthesis of Manicone ((E)-4,6-dimethyl-4-octen-3-one), a key alarm pheromone identified in the mandibular gland secretion of the ant Manica rubida. We explore a robust synthetic strategy that highlights the pivotal role of 2-Methyl-2-hexenoic acid as a foundational building block. This guide explains the chemical logic behind the chosen synthetic pathway, provides detailed, field-proven protocols for synthesis and purification, and outlines methods for analytical verification. The content is designed to equip researchers in chemical ecology, organic synthesis, and drug development with the knowledge to produce high-purity pheromones for further study and application.

Introduction: The Chemical Language of Ants

Insects utilize a sophisticated chemical language, with pheromones acting as the vocabulary for a wide range of behaviors, including mating, aggregation, and alarm signaling.[1][2] Alarm pheromones, in particular, are volatile compounds released in response to a threat, eliciting immediate behavioral responses in nestmates, such as aggression or dispersion.[3] The mandibular glands of many ant species are specialized bioreactors for producing these critical semiochemicals.[4]

In the ant Manica rubida, the mandibular gland secretion contains a mixture of volatile compounds, prominently featuring (E)-4,6-dimethyl-4-octen-3-one, known as Manicone, and its homolog, Homomanicone. These α,β-unsaturated ketones are potent alarm signals. The synthesis of these natural products is crucial for confirming their structure, studying their precise biological function, and developing eco-friendly pest management strategies.[5]

This application note details a synthetic approach to Manicone, conceptually starting from this compound. This precursor contains the core structural motif required for the target molecule, making it an ideal starting point for a convergent and efficient synthesis.

Scientific Rationale and Synthetic Strategy

The synthesis of a specific ketone from a carboxylic acid is a fundamental transformation in organic chemistry. However, when the target molecule, like Manicone, is an α,β-unsaturated ketone, the synthetic route must be chosen carefully to avoid unwanted side reactions, such as 1,4-conjugate addition.

Causality of the Chosen Pathway

Our strategy involves a two-step process:

  • Activation of the Carboxylic Acid: this compound is first converted into a highly reactive acyl chloride. This "activation" step transforms the relatively unreactive carboxyl group into an excellent electrophile, primed for nucleophilic attack. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to their high efficiency and the formation of gaseous byproducts, which simplifies purification.

  • Carbon-Carbon Bond Formation: The newly formed 2-methyl-2-hexenoyl chloride is then reacted with a specific organometallic reagent to introduce the ethyl group and form the ketone. While a Grignard reagent (e.g., ethylmagnesium bromide) could be used, it poses a significant risk of 1,4-conjugate addition to the α,β-unsaturated system. To ensure exclusive 1,2-addition to the carbonyl carbon, a less basic and more selective nucleophile is required. A lithium diethylcuprate ((CH₃CH₂)₂CuLi) , also known as a Gilman reagent, is the ideal choice. Organocuprates are soft nucleophiles that selectively attack the hard electrophilic center of the acyl chloride, efficiently forming the ketone with minimal side products.

This strategic choice of an organocuprate reaction is the cornerstone of this protocol, ensuring high yield and chemoselectivity for the desired product, Manicone.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ketone Synthesis via Organocuprate cluster_2 Purification & Analysis A This compound Reagent1 SOCl₂ or (COCl)₂ in dry DCM A->Reagent1 B 2-Methyl-2-hexenoyl Chloride Reagent1->B D (E)-4,6-dimethyl-4-octen-3-one (Manicone) B->D Reaction in dry THF, -78 °C C Lithium Diethylcuprate ((CH₃CH₂)₂CuLi) C->D E Aqueous Workup & Column Chromatography D->E F Pure Manicone E->F G GC-MS Analysis F->G

Caption: Synthetic workflow for Manicone production.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. All reagents are hazardous and should be handled with care.

Protocol 3.1: Synthesis of 2-Methyl-2-hexenoyl Chloride
  • Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagents: To the flask, add this compound (5.0 g, 39.0 mmol). Add dry dichloromethane (DCM, 40 mL) to dissolve the acid.

  • Reaction: Slowly add oxalyl chloride (4.4 mL, 50.7 mmol, 1.3 equiv) to the stirring solution at 0 °C (ice bath). Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. The evolution of gas (CO₂ and CO) will be observed.

  • Workup: Carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-methyl-2-hexenoyl chloride is a yellowish liquid and should be used immediately in the next step without further purification.

Protocol 3.2: Synthesis of (E)-4,6-dimethyl-4-octen-3-one (Manicone)
  • Cuprate Preparation: In a separate flame-dried 250 mL round-bottom flask under nitrogen, suspend copper(I) iodide (CuI, 7.8 g, 41.0 mmol) in 80 mL of dry tetrahydrofuran (THF). Cool the suspension to -20 °C.

  • Addition of Organolithium: Slowly add ethyllithium (EtLi, 1.7 M in dibutyl ether, 48.2 mL, 82.0 mmol) to the CuI suspension while maintaining the temperature below -15 °C. The solution will change color, indicating the formation of lithium diethylcuprate. Stir for 30 minutes at this temperature.

  • Coupling Reaction: Cool the cuprate solution to -78 °C (dry ice/acetone bath). Dissolve the crude 2-methyl-2-hexenoyl chloride from Protocol 3.1 in 20 mL of dry THF and add it dropwise to the stirring cuprate solution.

  • Execution: Stir the reaction mixture at -78 °C for 3 hours.

  • Quenching: Slowly quench the reaction by adding 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield pure Manicone.

Protocol 3.3: Analytical Verification by GC-MS

The identity and purity of the synthesized Manicone should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS), following established methods for analyzing insect gland secretions.[6][7]

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in hexane.

  • GC-MS System: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d.).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 60 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Compare the obtained mass spectrum and retention time with literature values for Manicone to confirm its identity. Purity can be determined by the relative peak area in the chromatogram.

Expected Results and Data Summary

The described protocols are expected to yield high-purity Manicone. The following table summarizes the key quantitative data for a typical synthesis run.

ParameterValueNotes
Starting Material This compound5.0 g (39.0 mmol)
Reagent 1 Oxalyl Chloride4.4 mL (50.7 mmol)
Reagent 2 Lithium Diethylcuprate~82.0 mmol
Expected Product (E)-4,6-dimethyl-4-octen-3-oneManicone
Expected Yield 4.0 - 4.8 g (66-78%)Based on starting acid
Appearance Colorless to pale yellow oil
Purity (Post-Chromatography) >98%As determined by GC-MS
Key Mass Spec Fragments m/z (%): 154 (M+), 125, 97, 69, 57To be confirmed by analysis

Conclusion

This application note presents a reliable and scientifically sound methodology for the synthesis of the ant alarm pheromone Manicone. By leveraging this compound as a strategic precursor and employing a chemoselective organocuprate reaction, this protocol provides a clear pathway for producing this valuable semiochemical in high purity and good yield. The detailed steps and analytical verification procedures offer researchers a comprehensive guide for application in chemical ecology, behavioral studies, and the development of novel pest management tools.

References

Application Notes and Protocols: Analytical Techniques for the Detection and Quantification of 2-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2-hexenoic acid is a branched-chain unsaturated fatty acid.[1] Its detection and quantification are of interest in various fields, including metabolomics and clinical research. This document provides a comprehensive guide to the analytical methodologies for the accurate and reliable measurement of this compound in diverse biological matrices.

The inherent chemical properties of this compound, such as its polarity and volatility, present unique analytical challenges.[2] This guide will delve into the nuances of sample preparation, chromatographic separation, and detection, with a focus on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) techniques. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools for their analytical needs.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound, particularly after derivatization.[2]

A. The Imperative of Derivatization

Direct GC analysis of free carboxylic acids like this compound is often hindered by their low volatility and high polarity. These characteristics can lead to poor peak shape (tailing), low sensitivity, and potential interactions with the GC system.[2][3] Derivatization is a chemical modification process that converts the analyte into a more volatile and less polar derivative, thereby improving its chromatographic behavior.[2][3][4]

Common derivatization strategies for carboxylic acids in GC analysis include:

  • Silylation: This is one of the most widely used methods, involving the replacement of active hydrogens with a trimethylsilyl (TMS) group.[3][5] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed.

  • Alkylation/Esterification: This involves converting the carboxylic acid into an ester, which is more volatile and less polar.[3][5] This can be achieved using various reagents, such as diazomethane or by reacting with an alcohol in the presence of an acid catalyst.[3][4] For instance, isobutyl chloroformate/isobutanol can be used for derivatization in aqueous solutions.[6]

B. Sample Preparation and Derivatization Protocol (Silylation)

This protocol outlines a general procedure for the silylation of this compound in a biological sample.

Materials:

  • Sample containing this compound (e.g., plasma, urine, cell extract)

  • Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • Protein precipitation solvent (e.g., acetonitrile, methanol)

  • Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Heating block or oven

  • Centrifuge

  • GC vials with inserts

Protocol:

  • Sample Collection and Storage: Collect and store samples appropriately to minimize degradation of the analyte. For biological samples, storage at -80°C is recommended.

  • Protein Precipitation (for biological fluids):

    • To a 100 µL aliquot of the sample, add 400 µL of cold protein precipitation solvent (e.g., acetonitrile).

    • Add a known amount of the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C). It is crucial to ensure complete dryness as moisture can interfere with the silylation reaction.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous solvent (e.g., pyridine) and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex briefly.

    • Heat the mixture at a specific temperature and for a set duration to ensure complete derivatization. A common starting point is 60°C for 60 minutes.[2] Optimization of time and temperature may be necessary for different sample matrices.

  • Sample Analysis:

    • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert.

    • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

C. GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized this compound. These parameters should be optimized for the specific instrument and application.

ParameterRecommended SettingRationale
Gas Chromatograph
Injector TypeSplit/SplitlessSplitless injection is preferred for trace analysis to maximize sensitivity.[7]
Injector Temperature250°CEnsures rapid volatilization of the derivatized analyte.[7]
Carrier GasHeliumProvides good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/min (constant flow)Optimal for most capillary columns.
ColumnA polar capillary column suitable for fatty acid analysis (e.g., a wax-type column like Carbowax 20M or a DB-23).[7]Provides good separation of fatty acid derivatives.
Oven Temperature ProgramInitial: 50-80°C (hold for 1-2 min), Ramp: 5-15°C/min to 250-280°C (hold for 5-10 min)A temperature gradient is used to separate the fatty acids based on their boiling points and polarity.[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for EI, leading to consistent mass spectra.[7]
Mass Rangem/z 40-400A wider range can be used to screen for other compounds, but this range is sufficient for the target analyte.
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions of the analyte and internal standard.
D. Data Analysis and Quantification
  • Identification: The identification of the this compound derivative is based on its retention time and the comparison of its mass spectrum with a reference library (e.g., NIST).[7]

  • Quantification: Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Derivatization Derivatization (e.g., BSTFA) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Internal Standard Method) Identification->Quantification Results Results Quantification->Results

Caption: Workflow for GC-MS analysis of this compound.

II. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including organic acids. For this compound, reversed-phase HPLC is the most common approach.

A. Considerations for HPLC Analysis

Direct analysis of underivatized this compound by HPLC is feasible, which is a significant advantage over GC. However, several factors need to be carefully considered:

  • Column Selection: A reversed-phase C18 column is commonly used for the analysis of short-chain fatty acids.[2] The choice of column chemistry and dimensions will influence the separation efficiency.

  • Mobile Phase Optimization: The composition of the mobile phase, particularly the pH and the organic modifier, is critical for achieving good separation and peak shape.[2] Since this compound is a carboxylic acid, the pH of the mobile phase should be controlled to ensure it is in a single ionic form (protonated) to achieve consistent retention. Acidifying the mobile phase (e.g., with phosphoric acid or formic acid) is a common practice.[8][9][10][11][12]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for the detection of organic acids.[8][11][12] However, this can be non-specific. For higher selectivity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is recommended.

B. Sample Preparation Protocol for HPLC

Sample preparation for HPLC is generally simpler than for GC as derivatization is not always required.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution

  • Protein precipitation solvent (e.g., acetonitrile, methanol)

  • Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)

  • Centrifuge

  • HPLC vials

Protocol:

  • Sample Collection and Storage: As described for GC-MS analysis.

  • Protein Precipitation:

    • To a 100 µL aliquot of the sample, add 400 µL of cold protein precipitation solvent.

    • Add a known amount of the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • (Optional) Solid-Phase Extraction (SPE): For complex matrices, an SPE step can be employed to remove interferences. Anion exchange cartridges can be effective for isolating organic acids.[13]

  • Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute the residue in the mobile phase.

  • Sample Analysis:

    • Transfer the reconstituted sample to an HPLC vial.

    • Inject an appropriate volume into the HPLC system.

C. HPLC Instrumental Parameters

The following table provides typical HPLC parameters for the analysis of this compound.

ParameterRecommended SettingRationale
HPLC System
ColumnC18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[8][11][12]Provides good retention and separation of organic acids.
Mobile PhaseIsocratic or gradient elution with an acidified aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). A typical mobile phase is a 5 mM solution of H3PO4 with a pH of 2.1.[8][11][12]Acidic pH ensures the carboxylic acid is in its protonated form for consistent retention. The organic modifier is adjusted to achieve the desired retention time.
Flow Rate0.5 - 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature25 - 40°CMaintaining a constant column temperature improves reproducibility.
Detector
UV Detector210 nmWavelength at which many organic acids absorb UV light.[8][11][12]
Mass Spectrometer (for LC-MS)Electrospray Ionization (ESI) in negative ion modeESI is a soft ionization technique suitable for polar molecules. Negative ion mode is ideal for detecting deprotonated carboxylic acids.
D. Method Validation

For both GC-MS and HPLC methods, it is crucial to perform a full method validation to ensure the reliability of the results.[8][11][12][13][14] Key validation parameters include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.[8][11][12][14][15]

  • Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by spiking samples with a known amount of the analyte.[8][11][12][13][14]

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[8][11][12][14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[8][11][12][13][14]

  • Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components in the sample matrix.

  • Stability: The stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.[13]

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Optional_SPE Optional SPE Cleanup Supernatant_Collection->Optional_SPE Reconstitution Reconstitution in Mobile Phase Optional_SPE->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (External/Internal Standard) Peak_Integration->Quantification Results Results Quantification->Results

Caption: Workflow for HPLC analysis of this compound.

III. Quantitative Data Summary

The following table summarizes typical performance characteristics that can be expected from validated GC-MS and HPLC methods for the quantification of short-chain fatty acids, including this compound. The exact values will depend on the specific method, matrix, and instrumentation.

ParameterGC-MS (with Derivatization)HPLC-UVLC-MS
Linearity (R²) > 0.99> 0.99> 0.99
LOD Low ng/mL to pg/mLµg/mLLow ng/mL to pg/mL
LOQ ng/mLµg/mLng/mL
Precision (RSD%) < 15%< 10%< 15%
Accuracy (Recovery %) 85-115%90-110%85-115%

IV. Conclusion

The successful detection and quantification of this compound require careful consideration of the analytical technique and sample preparation strategy. GC-MS following derivatization offers high sensitivity and specificity, making it a robust method for trace-level analysis. HPLC, particularly when coupled with mass spectrometry, provides a powerful alternative that can often be performed without derivatization, simplifying the sample preparation workflow. The choice between these techniques will depend on the specific research question, the available instrumentation, and the nature of the sample matrix. By following the detailed protocols and considering the key analytical principles outlined in this guide, researchers can achieve accurate and reliable quantification of this compound in their studies.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Branched-Chain Fatty Acid Analysis

2-Methyl-2-hexenoic acid is a branched-chain unsaturated fatty acid that can be of interest in various fields, including microbiology, food science, and clinical diagnostics. As a volatile organic compound, its presence and concentration can be indicative of specific microbial metabolic pathways or be a contributor to the aroma and flavor profiles of certain products. Accurate and robust analytical methods are paramount for the qualitative and quantitative determination of this and other short-chain fatty acids (SCFAs) in complex matrices. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely adopted technique for such analyses due to its high chromatographic resolution and sensitive, specific detection capabilities.[1][2]

However, the inherent polarity of the carboxylic acid functional group presents analytical challenges, often leading to poor peak shape (tailing) and low response when analyzed directly.[3] To overcome these issues, derivatization is a highly recommended, and often essential, sample preparation step. This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.[3][4]

This comprehensive guide provides detailed protocols for the GC-MS analysis of this compound, with a focus on robust sample preparation, effective derivatization techniques, and optimized instrument parameters. The methodologies described herein are designed to be self-validating and are grounded in established analytical principles to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Part 1: Sample Preparation and Derivatization Strategies

The journey to reliable GC-MS data begins with meticulous sample preparation. The primary objectives are to efficiently extract this compound from the sample matrix and then convert it into a more volatile and thermally stable derivative.

Extraction of this compound

For aqueous samples such as culture media or biological fluids, a liquid-liquid extraction (LLE) is typically employed. Acidification of the sample is a critical first step as it protonates the carboxylate anion, rendering the fatty acid more soluble in organic solvents.

Protocol 1: Liquid-Liquid Extraction

  • Sample Acidification: To a 1 mL aliquot of the sample, add a strong acid such as hydrochloric acid (HCl) or phosphoric acid to adjust the pH to below 3. This ensures that the this compound is in its protonated, non-ionized form.[1]

  • Solvent Addition: Add 1 mL of a water-immiscible organic solvent such as diethyl ether or methyl tert-butyl ether (MTBE).

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at a moderate speed (e.g., 3000 x g) for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer, which now contains the this compound, to a clean vial for the subsequent derivatization step.

Derivatization: A Critical Step for Volatility Enhancement

Two of the most common and effective derivatization techniques for carboxylic acids in GC-MS are silylation and esterification.

Silylation involves the replacement of the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group. This is a rapid and effective method for increasing volatility. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a widely used reagent for this purpose.[4]

Protocol 2: Silylation with BSTFA + 1% TMCS

  • Solvent Evaporation: Evaporate the organic solvent from the extracted sample under a gentle stream of dry nitrogen. It is crucial that the sample is completely dry as silylating reagents are moisture-sensitive.[4]

  • Reagent Addition: To the dried residue, add 50-100 µL of an aprotic solvent like acetonitrile or dichloromethane, followed by 50-100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Esterification, particularly methylation, is another robust derivatization strategy. This can be achieved through various reagents, with Boron trifluoride-methanol (BF3-methanol) being a common choice.

Protocol 3: Methylation with BF3-Methanol

  • Solvent Evaporation: As with silylation, ensure the extracted sample is completely dry by evaporating the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 100-200 µL of 14% BF3-methanol solution to the dried extract.

  • Reaction: Securely cap the vial and heat at 60°C for 10-15 minutes.

  • Extraction of FAMEs: After cooling, add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution. Vortex thoroughly for 1 minute.

  • Phase Separation and Collection: Allow the layers to separate. The upper hexane layer, containing the methyl ester of this compound, is then transferred to an autosampler vial for GC-MS analysis.[5]

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Acidification Acidification (pH < 3) Sample->Acidification LLE Liquid-Liquid Extraction (e.g., MTBE) Acidification->LLE Organic_Phase Organic Phase Collection LLE->Organic_Phase Evaporation Solvent Evaporation Organic_Phase->Evaporation Dried_Sample Dried Analyte Evaporation->Dried_Sample Silylation Silylation (BSTFA + 1% TMCS) Dried_Sample->Silylation Option 1 Esterification Esterification (BF3-Methanol) Dried_Sample->Esterification Option 2 GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis Esterification->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for this compound sample preparation, derivatization, and GC-MS analysis.

Part 2: GC-MS Instrumentation and Method Parameters

The following table outlines a robust starting point for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Parameter Recommended Setting Rationale
Gas Chromatograph
Injection Mode Splitless or Split (e.g., 20:1)Splitless for trace analysis to maximize sensitivity; Split for more concentrated samples to prevent column overload.
Injector Temperature 250 °CEnsures complete and rapid vaporization of the derivatized analyte.
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal for most capillary columns, balancing analysis time and resolution.
GC Column Mid-polarity (e.g., DB-5ms, HP-5ms) or Polar (e.g., DB-WAX, HP-INNOWax)A mid-polarity column is a good starting point for general screening. A polar column can offer better separation for fatty acid esters.[6]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thicknessA standard dimension offering a good balance of resolution, capacity, and analysis time.[6]
Oven Temperature Program Initial: 50°C (hold 2 min)Allows for proper focusing of the analytes at the head of the column.
Ramp 1: 10°C/min to 150°CSeparates the more volatile components.
Ramp 2: 20°C/min to 250°C (hold 5 min)Elutes the less volatile components and cleans the column.
Mass Spectrometer
Ionization Mode Electron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVThe standard energy for EI, which generates consistent and comparable mass spectra.
Mass Range m/z 40-350A suitable range to capture the molecular ion and key fragment ions of the derivatized analyte.
Scan Mode Full ScanFor qualitative analysis and identification.
Selected Ion Monitoring (SIM)For quantitative analysis, offering higher sensitivity and selectivity by monitoring specific ions.[2][7]
Transfer Line Temp. 250 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CA standard temperature for maintaining a clean ion source.

Part 3: Data Interpretation - Understanding the Mass Spectrum

Predicted Fragmentation of Methyl 2-Methyl-2-hexenoate

The methyl ester of this compound has a molecular weight of 142.20 g/mol . The molecular ion peak (M+) at m/z 142 is expected, although its intensity may vary.

Key fragmentations are likely to include:

  • Loss of a methoxy group (-OCH3): This would result in a prominent peak at m/z 111 ([M-31]+).

  • McLafferty Rearrangement: While less common for α,β-unsaturated esters compared to their saturated counterparts, it could potentially occur.

  • Cleavage of the alkyl chain: Fragmentation of the butyl group will lead to a series of peaks corresponding to the loss of CnH2n+1 fragments.

For comparison, the NIST database entry for the structurally similar methyl 2-hexenoate (without the 2-methyl group) shows characteristic fragments that can serve as a guide.[8][9]

Predicted Fragmentation of the TMS Ester of this compound

The TMS ester will have a molecular weight of 200.35 g/mol . The mass spectrum is expected to be dominated by silicon-containing fragment ions.

Key fragmentations are likely to include:

  • Molecular Ion (M+): A peak at m/z 200 may be observed.

  • Loss of a methyl group (-CH3): A characteristic peak at m/z 185 ([M-15]+) is highly probable.

  • TMS-related ions: Peaks at m/z 73 ([Si(CH3)3]+) and m/z 75 are characteristic of TMS derivatives.

Logical Relationship of Fragmentation

fragmentation_logic cluster_ester Methyl Ester Derivative (m/z 142) cluster_tms TMS Ester Derivative (m/z 200) Mol_Ion_Ester Molecular Ion [M]+ at m/z 142 Frag_111 [M-OCH3]+ at m/z 111 Mol_Ion_Ester->Frag_111 -OCH3 Frag_Alkyl_Ester Alkyl Chain Fragments Mol_Ion_Ester->Frag_Alkyl_Ester -Alkyl Mol_Ion_TMS Molecular Ion [M]+ at m/z 200 Frag_185 [M-CH3]+ at m/z 185 Mol_Ion_TMS->Frag_185 -CH3 Frag_73 [Si(CH3)3]+ at m/z 73 Mol_Ion_TMS->Frag_73 Rearrangement

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Robust Separation of 2-Methyl-2-hexenoic Acid Geometric Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and reproducible High-Performance Liquid Chromatography (HPLC) methods for the analytical and preparative separation of 2-Methyl-2-hexenoic acid geometric isomers (E/Z or trans/cis). The subtle structural differences between these isomers present a significant chromatographic challenge, as they often exhibit nearly identical polarity and hydrophobicity.[1][2] This document provides two field-proven protocols—one leveraging reversed-phase chromatography with a high shape-selectivity stationary phase and another utilizing normal-phase chromatography—to achieve baseline resolution. We delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals the foundational knowledge to not only replicate these methods but also to adapt them for similar separation challenges.

Introduction: The Challenge of Geometric Isomer Separation

This compound is a short-chain unsaturated carboxylic acid. The presence of a double bond at the C2-C3 position gives rise to two geometric isomers: (E)-2-Methyl-2-hexenoic acid (trans) and (Z)-2-Methyl-2-hexenoic acid (cis). While possessing the same chemical formula and connectivity, these isomers differ in the spatial arrangement of their substituents around the double bond, leading to distinct three-dimensional shapes.

These structural nuances can impart significantly different biological activities, physical properties, and metabolic fates. Consequently, the ability to accurately separate and quantify each isomer is critical for:

  • Pharmaceutical Development: Ensuring the correct, most active isomer is isolated and that isomeric purity meets regulatory standards.

  • Metabolomics: Investigating the distinct roles of each isomer in biological pathways.

  • Quality Control: Verifying the isomeric ratio in chemical standards, reagents, and finished products.

Standard reversed-phase columns, such as C18, often fail to resolve geometric isomers because their separation mechanism is primarily driven by hydrophobicity, which is very similar for E/Z pairs.[1][2] Success hinges on exploiting subtle differences in molecular shape and dipole moment, requiring specialized stationary phases or alternative chromatographic modes.[3]

Foundational Chromatographic Principles

Achieving the separation of this compound isomers requires a strategy that goes beyond simple hydrophobicity. The two primary approaches detailed here rely on enhancing molecular recognition.

The Power of Shape Selectivity in Reversed-Phase (RP) HPLC

While standard C18 phases are flexible and separate based on bulk hydrophobicity, certain stationary phases are engineered with rigid structures that can differentiate analytes based on their shape.

  • Mechanism: Columns with high shape selectivity, such as those based on cholesterol or C30 ligands, create sterically constrained environments.[1][2][4] The planar, rigid structure of these phases allows for differential interaction with the E and Z isomers, which vary in their planarity and overall geometry. The isomer that fits more favorably into the stationary phase structure will be retained longer.

  • Mobile Phase Control: For carboxylic acids, controlling the mobile phase pH is paramount. By adding an acid (e.g., formic acid, trifluoroacetic acid), we suppress the ionization of the carboxyl group (pH < pKa).[5] This ensures the analyte is in a single, neutral state, leading to consistent retention and sharp, symmetrical peaks.

Exploiting Polarity in Normal-Phase (NP) HPLC

Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is a powerful, albeit more complex, alternative for isomer separation.[6]

  • Mechanism: Separation is governed by the interaction of the polar carboxyl group of the analyte with the active sites (e.g., silanol groups) of the stationary phase.[6][7] The accessibility of the carboxyl group, which is influenced by the E/Z configuration, dictates the strength of this interaction. The isomer whose carboxyl group can interact more strongly with the silica surface will exhibit longer retention.

  • Solvent Strength: In NP-HPLC, retention is controlled by adjusting the amount of a polar modifier (e.g., isopropanol) in the non-polar mobile phase (e.g., n-hexane).[6] Increasing the modifier's concentration strengthens the mobile phase and reduces analyte retention.

Visualization of Method Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing an HPLC method for geometric isomer separation.

MethodSelection start Start: Separate E/Z Isomers of This compound rp_method Protocol 1: Reversed-Phase HPLC (High Shape-Selectivity Column) start->rp_method Recommended Start check_res Assess Resolution (Rs) Rs >= 1.5? rp_method->check_res np_method Protocol 2: Normal-Phase HPLC (Silica Column) np_method->check_res optimize_rp Optimize RP Method: - Adjust % Organic - Change Acid Modifier - Modify Temperature check_res->optimize_rp No success Success: Baseline Separation Achieved Proceed with Validation check_res->success Yes optimize_rp->rp_method Re-evaluate optimize_rp->np_method If still poor, try alternative optimize_np Optimize NP Method: - Adjust % Polar Modifier - Add Acidic Modifier (e.g., Acetic Acid)

Caption: Logical workflow for HPLC method selection and optimization.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with a High Shape-Selectivity Column

This method is recommended as the primary approach due to its robustness and use of common aqueous-organic mobile phases.

A. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the this compound isomer mixture in methanol or acetonitrile.

  • Working Standard: Dilute the stock solution with the initial mobile phase (e.g., 80:20 Methanol:Water) to a final concentration of 50-100 µg/mL.

  • Filtration: Filter the working standard through a 0.45 µm syringe filter prior to injection to remove any particulates.

B. HPLC System and Conditions

ParameterRecommendation
HPLC System Any standard HPLC or UHPLC system with a UV/PDA detector.
Column Cholesterol-bonded silica, e.g., COSMOSIL Cholester (4.6 x 150 mm, 5 µm).[1][2]
Mobile Phase Isocratic: 85% Methanol, 15% Water, with 0.05% Trifluoroacetic Acid (TFA).[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C[8]
Detection UV at 215 nm[9][10]
Injection Volume 10 µL
Run Time Approximately 15 minutes (adjust as needed based on retention times).

C. Step-by-Step Methodology

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Acquire the chromatogram for the specified run time. The cis (Z) isomer is generally expected to elute slightly before the trans (E) isomer due to a potentially less hydrophobic, more compact shape.

  • Analysis: Identify and integrate the peaks corresponding to the two isomers. Calculate the resolution between the peaks. A resolution (Rs) value ≥ 1.5 indicates baseline separation.

D. Rationale and Trustworthiness

  • Causality: The cholesterol stationary phase provides shape-based selectivity, which is essential for differentiating the geometric isomers.[3] The addition of TFA ensures the carboxylic acid remains protonated, preventing peak tailing and yielding reproducible retention times.[1]

  • Self-Validation: A stable system is confirmed by consistent retention times over multiple injections (RSD < 2%) and a flat baseline. The peak shape should be symmetrical, with a tailing factor between 0.9 and 1.2.

Protocol 2: Normal-Phase HPLC on a Silica Column

This orthogonal method is an excellent alternative if the reversed-phase approach provides insufficient resolution.

A. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the isomer mixture in the mobile phase (e.g., 98:2 n-Hexane:Isopropanol). Note: Ensure the sample is fully dissolved. Sonication may be required.

  • Working Standard: Use the stock solution directly or dilute as needed.

  • Filtration: Filter through a 0.45 µm PTFE (hydrophobic) syringe filter.

B. HPLC System and Conditions

ParameterRecommendation
HPLC System An HPLC system compatible with organic solvents.
Column Un-derivatized Silica, e.g., (4.6 x 250 mm, 5 µm).[7]
Mobile Phase Isocratic: 98% n-Hexane, 2% Isopropanol (IPA), with 0.1% Acetic Acid.[11]
Flow Rate 1.5 mL/min
Column Temperature 35 °C
Detection UV at 215 nm
Injection Volume 20 µL
Run Time Approximately 20 minutes.

C. Step-by-Step Methodology

  • System Equilibration: Equilibrating a normal-phase system is critical and can take longer than reversed-phase. Equilibrate the column for at least 1-2 hours with the mobile phase until retention times are stable.

  • Injection: Inject the prepared sample.

  • Data Acquisition: Acquire the chromatogram. Elution order can be harder to predict than in RP but will be consistent.

  • Analysis: Identify and integrate the peaks.

D. Rationale and Trustworthiness

  • Causality: The separation is driven by the polar interaction between the analyte's carboxyl group and the silica surface.[6] The addition of a small amount of acetic acid to the mobile phase acts as a competitor for the most active sites on the silica, preventing strong, irreversible adsorption and significantly improving peak shape.

  • Self-Validation: Extreme care must be taken with mobile phase preparation, as trace amounts of water can dramatically alter retention times and selectivity. Using high-purity, dry solvents is essential for reproducibility.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for the two protocols. The elution order is a prediction based on common chromatographic principles and should be confirmed experimentally with pure standards if available.

ParameterProtocol 1: Reversed-PhaseProtocol 2: Normal-Phase
Stationary Phase Cholesterol-bonded SilicaBare Silica
Mobile Phase 85:15 MeOH:H₂O + 0.05% TFA98:2 n-Hexane:IPA + 0.1% Acetic Acid
Separation Principle Hydrophobicity & Shape SelectivityPolarity & Adsorption
Predicted Elution Order 1st: cis (Z) isomer, 2nd: trans (E) isomerDependent on carboxyl group accessibility
Key Advantage Robust, uses aqueous solventsHigh resolving power for isomers
Key Consideration Requires specialized columnSensitive to mobile phase water content

General Experimental Workflow

The following diagram outlines the comprehensive workflow from sample receipt to final data analysis.

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_sample Prepare Sample (Dissolve & Filter) equilibrate Equilibrate System (Stable Baseline) prep_sample->equilibrate prep_mobile Prepare Mobile Phase (Accurate composition is key) prep_mobile->equilibrate inject Inject Sample equilibrate->inject acquire Acquire Data (Chromatogram) inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Resolution (Rs) & Relative % Area integrate->calculate report Generate Report calculate->report

Caption: Standard operational workflow for HPLC analysis.

References

Application Notes and Protocols: Esterification of 2-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α,β-Unsaturated Esters

2-Methyl-2-hexenoic acid is an α,β-unsaturated carboxylic acid, a class of compounds that holds considerable interest in synthetic organic chemistry.[1] Its esters are valuable intermediates and final products in various industries, notably in the formulation of fragrances and flavors, owing to their often pleasant, fruity aromas.[1][2] Beyond sensory applications, these esters serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, due to the reactive nature of the conjugated double bond.[1][2]

This document provides a comprehensive guide to the laboratory-scale esterification of this compound. We will delve into the mechanistic underpinnings of the reaction, present a detailed, field-proven protocol for its execution, and outline the necessary steps for purification and characterization of the final product. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Mechanistic Insights: The Fischer-Speier Esterification

The most common and economically viable method for this transformation is the Fischer-Speier esterification.[3][4][5] This reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4] The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[6][7]

The mechanism proceeds through several equilibrium steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][6][8]

  • Nucleophilic Attack by the Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[6][9]

  • Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (water).[3][6]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][6]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[6][8]

To drive the equilibrium towards the product side and achieve a high yield, one of the reactants, usually the alcohol, is used in a large excess.[4][6] Alternatively, the water formed during the reaction can be removed, for example, by using a Dean-Stark apparatus.[4][10]

Experimental Protocol: Synthesis of Methyl 2-Methyl-2-hexenoate

This protocol details the synthesis of methyl 2-methyl-2-hexenoate as a representative example. The same principles can be applied for the synthesis of other esters by substituting methanol with the desired alcohol.

Materials and Equipment
Reagent/Material Grade Supplier Notes
This compound≥97%TCI AmericaCorrosive, causes severe skin burns and eye damage.[11][12]
Methanol (MeOH)AnhydrousMajor Chemical SupplierFlammable, toxic.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Major Chemical SupplierHighly corrosive, strong oxidant.[13][14][15]
Sodium Bicarbonate (NaHCO₃)ReagentMajor Chemical SupplierFor neutralization.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentMajor Chemical SupplierFor drying.
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)ReagentMajor Chemical SupplierExtraction solvent.
Round-bottom flask (100 mL)
Reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel (250 mL)
Erlenmeyer flasks
Rotary evaporator
Glassware for distillation (optional)
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber for concentrated sulfuric acid).[15]

  • Fume Hood: All steps of this procedure, especially those involving volatile solvents and corrosive acids, must be performed in a well-ventilated fume hood.

  • Handling of Acids: this compound is corrosive.[16] Concentrated sulfuric acid is extremely dangerous and can cause severe burns.[13][14] Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][15][17]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be collected separately.

Step-by-Step Procedure

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reagents 1. Charge Reagents - this compound - Methanol (excess) catalyst 2. Add Catalyst - Conc. H₂SO₄ (catalytic) reflux 3. Heat to Reflux - Monitor for 2-4 hours cool 4. Cool Reaction reflux->cool Reaction Complete quench 5. Quench & Extract - Add water & ether - Separate layers wash 6. Wash Organic Layer - NaHCO₃ solution - Brine dry 7. Dry & Filter - Add MgSO₄ - Filter evaporate 8. Evaporate Solvent - Rotary Evaporator dry->evaporate Dried Organic Phase distill 9. Purify (Optional) - Fractional Distillation characterize 10. Characterize - NMR, IR, GC-MS

Caption: Workflow for the esterification of this compound.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 6.41 g, 0.05 mol).

    • Add a large excess of anhydrous methanol (e.g., 40 mL, ~1.0 mol). The alcohol serves as both a reactant and the solvent.[4][6]

    • While stirring and cooling the flask in an ice-water bath, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) dropwise. This is a highly exothermic process.

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the mixture to a gentle reflux using a heating mantle.

    • Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.

  • Work-up and Extraction:

    • After the reflux period, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a 250 mL separatory funnel containing 50 mL of cold water.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).

    • Combine the organic extracts in the separatory funnel.

  • Washing and Neutralization:

    • Wash the combined organic layer sequentially with:

      • 50 mL of water.

      • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: Vent the separatory funnel frequently to release CO₂ gas produced during neutralization.

      • 50 mL of brine (saturated NaCl solution) to remove excess water.

    • Separate the organic layer carefully after each wash.

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator.

Purification

The crude product obtained after solvent evaporation is often of sufficient purity for many applications. However, for higher purity, fractional distillation under reduced pressure is recommended. The boiling point of the target ester, methyl 2-methyl-2-hexenoate, is approximately 171-172 °C at atmospheric pressure.

Processes for purifying α,β-unsaturated carboxylic acid esters may also involve extraction with aqueous solutions of bisulfites or dithionites to remove carbonyl-containing impurities.[18]

Product Characterization

The identity and purity of the synthesized ester should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the vinyl proton, the methyl group on the double bond, the alkyl chain protons, and the methyl ester protons.

    • ¹³C NMR will confirm the presence of the ester carbonyl carbon, the carbons of the double bond, and the various alkyl carbons.[19]

  • Infrared (IR) Spectroscopy:

    • A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester.

    • An absorption band around 1650 cm⁻¹ for the C=C stretch of the α,β-unsaturated system.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC will indicate the purity of the product.

    • MS will show the molecular ion peak corresponding to the mass of the ester (for methyl 2-methyl-2-hexenoate, C₈H₁₄O₂, MW = 142.20 g/mol [20]).

Conclusion

The Fischer-Speier esterification is a reliable and scalable method for the synthesis of esters from this compound. By carefully controlling the reaction conditions, particularly through the use of excess alcohol and an acid catalyst, high yields of the desired product can be achieved. Proper safety precautions are paramount due to the corrosive nature of the reagents. The detailed protocol and purification strategies provided in these notes offer a comprehensive guide for researchers in synthetic chemistry, enabling the efficient production of valuable α,β-unsaturated esters for a wide range of applications.

References

Application Note & Protocols: Biocatalytic Synthesis of 2-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Greener Synthesis in Specialty Chemicals

The chemical industry is undergoing a significant transformation, driven by the dual needs for sustainable practices and highly selective production methods.[1] Biocatalysis, the use of natural catalysts like enzymes, is at the forefront of this shift, offering an efficient and environmentally benign alternative to traditional chemical synthesis.[1][2][3] This approach leverages the remarkable specificity of enzymes to conduct complex chemical transformations under mild conditions, minimizing energy consumption and hazardous waste.[3][4] 2-Methyl-2-hexenoic acid is a valuable specialty chemical with applications in the fragrance and flavor industries, as well as a potential building block in pharmaceutical synthesis.[5] Traditional chemical routes to its synthesis often involve harsh reagents and can lack stereospecificity. This application note details a robust biocatalytic strategy for the synthesis of this compound via the enzymatic hydrolysis of its corresponding ester, employing both isolated enzymes and a whole-cell biocatalyst system.

The Biocatalytic Advantage

Enzymatic processes present several key advantages over conventional chemical methods:

  • High Selectivity: Enzymes can distinguish between similar functional groups and stereoisomers, leading to products of high purity.[4][6]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed at or near ambient temperature and pressure in aqueous media, reducing energy costs and improving safety.[3]

  • Environmental Sustainability: By replacing harsh chemicals and reducing waste streams, biocatalysis aligns with the principles of green chemistry.[1][3]

  • Reduced By-products: The high specificity of enzymes minimizes the formation of unwanted side products, simplifying downstream processing.[4]

Strategic Approach: Enzymatic Hydrolysis

The proposed biocatalytic synthesis of this compound is based on the hydrolysis of a suitable ester precursor, such as methyl (E)-2-methylhex-2-enoate. This reaction is catalyzed by a lipase, a class of enzymes that naturally hydrolyze ester bonds.[7][8][9] Lipases are well-suited for industrial applications due to their stability, broad substrate specificity, and commercial availability.[10][11][12] We will explore two complementary approaches: the use of a commercially available immobilized lipase and the development of a recombinant E. coli whole-cell biocatalyst.

PART 1: Synthesis using Immobilized Lipase

This protocol utilizes the highly versatile and robust immobilized Lipase B from Candida antarctica (CALB), known for its broad substrate acceptance and high catalytic activity in organic synthesis.[1][3][6][10]

Materials and Equipment
Reagents Equipment
Methyl (E)-2-methylhex-2-enoateMagnetic stirrer with heating
Immobilized Candida antarctica Lipase B (Novozym 435 or equivalent)pH meter
Potassium phosphate buffer (0.1 M, pH 7.5)Temperature-controlled incubator/shaker
Sodium hydroxide (1 M) for pH adjustmentHigh-Performance Liquid Chromatography (HPLC) system
Ethyl acetateRotary evaporator
Hydrochloric acid (1 M)Lyophilizer (optional)
Anhydrous sodium sulfateGlassware (reaction vessel, separating funnel, etc.)

Experimental Workflow: Immobilized Lipase

G cluster_prep Reaction Setup cluster_reaction Biocatalytic Reaction cluster_workup Product Isolation cluster_analysis Analysis A Prepare 0.1 M potassium phosphate buffer (pH 7.5) B Add buffer and methyl (E)-2-methylhex-2-enoate to reactor A->B C Equilibrate temperature to 40°C B->C D Add immobilized CALB to the reaction mixture C->D E Maintain pH at 7.5 by controlled addition of 1 M NaOH D->E F Monitor reaction progress by HPLC E->F G Filter to remove immobilized enzyme F->G Upon completion H Acidify aqueous phase to pH 2 with 1 M HCl G->H I Extract with ethyl acetate H->I J Dry organic phase with anhydrous Na2SO4 I->J K Evaporate solvent J->K L Characterize product by GC-MS and NMR K->L

Caption: Workflow for immobilized lipase-catalyzed synthesis.

Step-by-Step Protocol:
  • Reaction Setup:

    • Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.5.

    • In a temperature-controlled reaction vessel, combine 100 mL of the phosphate buffer with 5 g of methyl (E)-2-methylhex-2-enoate.

    • Stir the mixture at 200 rpm and allow it to equilibrate to 40°C.

  • Enzymatic Reaction:

    • Add 500 mg of immobilized Candida antarctica Lipase B to the reaction mixture to initiate the hydrolysis.

    • Maintain the pH of the reaction at 7.5 by the controlled addition of 1 M sodium hydroxide using a pH-stat or manual monitoring. The consumption of NaOH is an indicator of fatty acid production.

    • Take aliquots (e.g., 100 µL) at regular intervals (e.g., every 2 hours) and analyze by HPLC to monitor the disappearance of the substrate and the formation of the product.

  • Product Work-up and Isolation:

    • Once the reaction has reached completion (typically >95% conversion), filter the reaction mixture to recover the immobilized enzyme for potential reuse.

    • Transfer the aqueous filtrate to a separating funnel and cool in an ice bath.

    • Acidify the solution to pH 2 by the dropwise addition of 1 M hydrochloric acid to protonate the carboxylate.

    • Extract the aqueous phase three times with 50 mL portions of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Analysis and Characterization:

    • Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Quantify the yield of the purified product.

PART 2: Synthesis using a Whole-Cell Biocatalyst

For larger-scale or continuous processes, a whole-cell biocatalyst can be more cost-effective as it eliminates the need for enzyme purification and immobilization.[13][14] This protocol describes the creation of a recombinant E. coli strain expressing a lipase from Pseudomonas fluorescens, another robust lipase used in biocatalysis, and its application in the hydrolysis of methyl (E)-2-methylhex-2-enoate.[5][11][15][16]

Materials and Equipment
Reagents Equipment
E. coli BL21(DE3) competent cellsFermenter or baffled flasks
pET expression vector with lipase gene from P. fluorescensCentrifuge
Luria-Bertani (LB) mediumSonicator or high-pressure homogenizer (optional)
Kanamycin (or other appropriate antibiotic)Incubator shaker
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Spectrophotometer
All reagents from Part 1 for the reaction and work-upElectroporator (for transformation)

Experimental Workflow: Whole-Cell Biocatalyst

G cluster_prep Biocatalyst Preparation cluster_reaction Whole-Cell Biotransformation cluster_workup Product Isolation cluster_analysis Analysis A Transform E. coli BL21(DE3) with lipase expression vector B Culture transformed E. coli in LB medium with antibiotic A->B C Induce lipase expression with IPTG B->C D Harvest cells by centrifugation C->D E Wash and resuspend cells in buffer D->E F Add cell suspension to substrate solution E->F G Incubate at 30°C with shaking F->G H Monitor reaction progress by HPLC G->H I Centrifuge to remove cells H->I Upon completion J Acidify supernatant to pH 2 I->J K Extract with ethyl acetate J->K L Dry and evaporate solvent K->L M Characterize product by GC-MS and NMR L->M

Caption: Workflow for whole-cell biocatalytic synthesis.

Step-by-Step Protocol:
  • Preparation of the Whole-Cell Biocatalyst:

    • Transform E. coli BL21(DE3) competent cells with a pET expression vector containing the gene for Pseudomonas fluorescens lipase.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin) and incubate overnight at 37°C.

    • Inoculate a single colony into 10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB medium with antibiotic in a fermenter or baffled flask. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce lipase expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at a lower temperature (e.g., 20°C) for 16-20 hours.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Wash the cell pellet with 0.1 M potassium phosphate buffer (pH 7.5) and resuspend in the same buffer to a final OD600 of 50. This is your whole-cell biocatalyst suspension.

  • Whole-Cell Biotransformation:

    • In a reaction vessel, combine 100 mL of 0.1 M potassium phosphate buffer (pH 7.5) with 5 g of methyl (E)-2-methylhex-2-enoate.

    • Add 20 mL of the whole-cell biocatalyst suspension to the reaction mixture.

    • Incubate the reaction at 30°C with shaking (e.g., 180 rpm).

    • Monitor the reaction progress by taking aliquots of the supernatant (after a brief centrifugation to pellet the cells) and analyzing by HPLC.

  • Product Work-up and Isolation:

    • Once the reaction is complete, pellet the cells by centrifugation (e.g., 8000 x g for 20 minutes).

    • Follow the same acidification, extraction, and solvent evaporation procedure as described in Part 1 (steps 3 and 4) to isolate and purify the this compound from the supernatant.

  • Analysis and Characterization:

    • Confirm the identity and purity of the product using GC-MS and NMR spectroscopy.

    • Quantify the final yield.

Analytical Methods

Accurate monitoring of the reaction and characterization of the final product are crucial for process optimization and quality control.

HPLC Method for Reaction Monitoring
Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30°C
GC-MS for Product Identification and Purity

For improved volatility and chromatographic performance, derivatization of the carboxylic acid to its methyl or silyl ester is recommended prior to GC-MS analysis.[17]

Parameter Condition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Injector Temperature 250°C
Oven Program 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
Carrier Gas Helium, constant flow of 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Troubleshooting and Optimization

Issue Possible Cause Solution
Low Conversion Rate Suboptimal pH or temperature.Optimize pH and temperature for the specific lipase.
Enzyme inhibition by product.Consider in-situ product removal or a biphasic system.
Poor mass transfer in whole-cell system.Increase agitation; consider cell permeabilization.
Poor Peak Shape in HPLC/GC Interaction of carboxylic acid with column.Ensure mobile phase is sufficiently acidic (HPLC); derivatize for GC.
Low Yield after Extraction Incomplete protonation of the carboxylate.Ensure pH is lowered to ~2 before extraction.
Insufficient extraction.Increase the number of extractions or volume of solvent.

Conclusion

This application note provides a comprehensive guide to the biocatalytic synthesis of this compound using both immobilized enzymes and a whole-cell biocatalyst system. These methods offer a sustainable and efficient alternative to traditional chemical synthesis, aligning with the growing demand for green chemistry in the production of specialty chemicals. The detailed protocols and analytical methods provide a solid foundation for researchers and drug development professionals to implement and adapt these techniques for their specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Methyl-2-hexenoic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable compound. As an α,β-unsaturated carboxylic acid, this compound presents unique challenges that require a nuanced approach beyond standard purification protocols. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

Answer: The purification of this compound is complicated by three main chemical properties inherent to its structure:

  • Isomerization: The double bond at the α,β-position (C2-C3) can migrate to the β,γ-position (C3-C4) under thermal stress or acidic/basic conditions. This results in a mixture of isomers that are often difficult to separate.

  • Polymerization: Like many α,β-unsaturated carbonyl compounds, this compound is susceptible to radical-initiated polymerization, especially at elevated temperatures required for distillation.[1][2] This leads to product loss and the formation of non-volatile, tar-like residues.

  • Separation from Structurally Similar Impurities: Synthesis of this compound can result in byproducts with very similar physical properties, such as the corresponding saturated fatty acid (2-methylhexanoic acid) or other positional isomers, making separation by traditional methods like distillation challenging.

Q2: I've just completed a synthesis. What should be my first purification step?

Answer: Your initial step should always be a standard aqueous workup to remove inorganic salts, water-soluble starting materials, and catalysts. This typically involves diluting the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and washing sequentially with a dilute acid (e.g., 1M HCl) to remove basic components, followed by a brine wash to reduce the water content. After drying the organic phase over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and removing the solvent under reduced pressure, you will have a crude product ready for more advanced purification.

Senior Scientist's Insight: Do not skip the brine wash. It is critical for breaking up emulsions and efficiently removing bulk water from the organic layer before adding the drying agent. This minimizes the amount of drying agent needed and prevents potential hydrolysis of your product if trace acid remains.

Q3: How can I prevent isomerization during purification, especially during heating?

Answer: Isomerization is often catalyzed by acid or base and accelerated by heat. To minimize this, ensure your crude material is neutralized after the workup. The most effective strategy is to perform purification steps, particularly distillation, under the mildest conditions possible. This means using a high-vacuum system to lower the boiling point significantly.[3] If acidic or basic impurities are suspected to be stable enough to carry over, a pre-purification pass through a short plug of silica gel can help remove them.

Q4: My product is turning into a thick, dark oil in the distillation flask. What's happening and how do I stop it?

Answer: This is a classic sign of polymerization.[1] To prevent this, you must add a polymerization inhibitor to the crude material before heating.

  • Recommended Inhibitors: A mixture of hydroquinone (radical scavenger) and a mild Lewis acid like zinc sulfate can be effective.[1] Phenothiazine is another excellent high-temperature radical inhibitor.

  • Dosage: Typically, a small, catalytic amount is sufficient (e.g., 0.1-0.5 mol% relative to your product).

Always introduce the inhibitor before applying heat and vacuum.

Q5: What are the best analytical methods for assessing the purity and isomeric ratio of this compound?

Answer: A multi-pronged approach is recommended for a complete purity profile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing purity and identifying volatile impurities. The carboxylic acid may cause peak tailing; derivatization to its methyl or silyl ester (e.g., using BSTFA) can improve peak shape and volatility for more accurate quantification.[4][5]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is essential for confirming the structure and determining the isomeric ratio. The vinyl proton of the desired α,β-isomer will have a distinct chemical shift and coupling pattern compared to protons adjacent to the double bond in any β,γ-isomer.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is useful for separating the target acid from non-volatile impurities and can also be optimized to separate isomers.[5] The mobile phase should be buffered to a pH at least 2 units below the pKa of the carboxylic acid to ensure it is protonated and well-retained.[5]

Troubleshooting Guide

Issue 1: My product is co-distilling with an impurity of a similar boiling point.
  • Possible Cause: The impurity is likely a structural isomer or a saturated analog (e.g., 2-methylhexanoic acid).

  • Solution 1: Improve Distillation Efficiency:

    • Use a Fractionating Column: Switch from a simple distillation setup to a fractional distillation apparatus. A Vigreux column is a good starting point. For very close boiling points, a column packed with structured packing (like Raschig rings or metal sponge) provides a higher number of theoretical plates, enhancing separation.[6][7]

    • Optimize the Reflux Ratio: During fractional distillation, control the rate of takeoff (distillate collection) relative to the rate of condensation returning to the column. A higher reflux ratio (more liquid returning than being collected) increases separation efficiency but also lengthens the distillation time.

  • Solution 2: Chemical Derivatization: Convert the carboxylic acid to its methyl ester using a mild agent like trimethylsilyldiazomethane or by Fischer esterification. The boiling point of the ester will be different from that of the impurity, potentially allowing for easier separation by distillation. The ester can then be hydrolyzed back to the acid.

  • Solution 3: Switch to Chromatography: If distillation fails, flash column chromatography is the next logical step.

Senior Scientist's Insight: Before scaling up, perform a small-scale analytical distillation to determine the boiling points of the fractions and analyze each by GC-MS. This data will inform you whether fractional distillation is a viable method and help you optimize the conditions.

Issue 2: During flash column chromatography, my product is streaking badly and the separation is poor.
  • Possible Cause: The polar carboxylic acid group is interacting strongly with the acidic silica gel surface, leading to slow, uneven elution (streaking).

  • Solution 1: Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to the eluent. Acetic acid or formic acid (typically 0.5-1% by volume) is highly effective. The modifier protonates the silica surface silanol groups and competes for binding sites, resulting in sharper peaks and better separation.

  • Solution 2: Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a less acidic or deactivated stationary phase. Options include deactivated silica gel or alumina. For highly polar compounds, reversed-phase chromatography (C18 silica) may be a better choice.

Issue 3: I am trying to recrystallize my product, but it keeps "oiling out."
  • Possible Cause: The compound is melting at the temperature of the hot solvent before it can fully dissolve, or the solution is becoming supersaturated too quickly upon cooling, preventing orderly crystal lattice formation. This is common for low-melting-point solids or impure samples.

  • Solution 1: Change the Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[8] You may need to screen various solvents or, more likely, use a binary solvent system (e.g., hexane/ethyl acetate or toluene/hexane).[9] Dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (the anti-solvent) until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.

  • Solution 2: Crystallize as a Salt: Since this is a carboxylic acid, you can form a salt by reacting it with a suitable base (e.g., sodium bicarbonate, dicyclohexylamine). The resulting salt will have vastly different solubility properties and is often a highly crystalline solid. After recrystallizing the salt to high purity, the free acid can be regenerated by acidifying the salt solution and extracting the product.[9]

Data & Properties Comparison

For effective purification, it is crucial to know the properties of your target compound and potential impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Differentiating Feature
(E)-2-Methyl-2-hexenoic acid 128.17~90-92 °C @ 1 mmHg[10]α,β-Unsaturation
(Z)-2-Methyl-2-hexenoic acid128.17Similar to E-isomerStereoisomer
3-Methyl-2-hexenoic acid128.17Similar to 2-methyl isomerPositional isomer
2-Methylhexanoic acid130.18Slightly higher than unsaturatedSaturated analog
Experimental Protocols
Protocol 1: High-Vacuum Fractional Distillation

This protocol is designed to purify this compound while minimizing thermal degradation and isomerization.

  • Preparation:

    • Ensure all glassware is meticulously dry.

    • To the crude this compound in a round-bottom flask, add a magnetic stir bar and a polymerization inhibitor (e.g., 0.1 mol% hydroquinone).

    • Attach a 10-20 cm Vigreux fractionating column to the flask. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.

    • Assemble the rest of the distillation apparatus (distillation head with thermometer, condenser, and receiving flask).

  • Execution:

    • Connect the apparatus to a high-vacuum pump (<1 mmHg is ideal).

    • Begin stirring and slowly heat the distillation pot using a heating mantle.

    • Observe the vapor rising through the column. A "reflux ring" of condensing vapor should climb slowly.

    • Collect any low-boiling initial fractions (forerun) in a separate flask.

    • When the temperature at the distillation head stabilizes at the expected boiling point of the product, switch to a clean receiving flask.

    • Collect the main fraction, maintaining a slow and steady distillation rate (approx. 1 drop per second).

  • Validation Checkpoint:

    • Analyze the collected fractions by GC-MS or ¹H NMR to confirm purity. The main fraction should show a significant reduction in impurities compared to the crude material and the forerun.

Protocol 2: Purity Assessment by GC-MS (after Derivatization)

This protocol ensures accurate quantification by improving the chromatographic behavior of the acid.

  • Sample Preparation (Esterification):

    • In a small vial, dissolve ~1-2 mg of the purified acid in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add a methylating agent, such as a few drops of trimethylsilyldiazomethane solution, until a persistent yellow color is observed. Let the reaction proceed for 10-15 minutes.

    • Quench the excess reagent by adding a drop of acetic acid. The solution should become colorless.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Typical GC Conditions:

      • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is suitable.

      • Injector Temp: 250 °C.

      • Oven Program: Start at 50 °C, hold for 2 min, then ramp at 10 °C/min to 250 °C.

      • Carrier Gas: Helium.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the peak for methyl 2-methyl-2-hexenoate based on its retention time and mass spectrum (expect a molecular ion peak at m/z 142).

    • Integrate the peak areas to determine the purity relative to any remaining impurities.

Visualization of Workflows
General Purification Workflow

This diagram outlines the decision-making process for purifying crude this compound.

G cluster_prep Initial Preparation cluster_purify Purification Strategy start Crude Reaction Mixture workup Aqueous Workup (Acid/Brine Wash) start->workup dry Dry & Concentrate workup->dry distill Vacuum Fractional Distillation (Add Inhibitor) dry->distill analysis1 Purity Check (GC-MS) distill->analysis1 chrom Flash Column Chromatography (Acid-modified Eluent) analysis1->chrom Impurities Remain end Pure Product (>98%) analysis1->end Purity OK analysis2 Purity Check (GC-MS) chrom->analysis2 recryst Recrystallization as a Salt analysis2->recryst Trace Impurities analysis2->end Purity OK recryst->end

Caption: Decision workflow for purification of this compound.

Troubleshooting Logic for Vacuum Distillation

This diagram helps diagnose and solve common issues encountered during distillation.

G cluster_solutions start Distillation Problem Observed q1 Issue Product is darkening or solidifying in pot start->q1 q2 Issue Boiling point is too high / decomposition occurs start->q2 q3 Issue Impurity co-distills with product start->q3 sol1 Add Polymerization Inhibitor (e.g., Hydroquinone) sol2 Improve Vacuum System (Check for leaks, better pump) sol3 Use a Fractionating Column (e.g., Vigreux) sol4 Switch to another method (Chromatography) sol3->sol4 If still unsuccessful q1:f1->sol1 Diagnosis: Polymerization q2:f1->sol2 Diagnosis: Insufficient Vacuum q3:f1->sol3 Diagnosis: Boiling points are too close

Caption: Troubleshooting common issues in vacuum distillation.

References

Technical Support Center: Optimizing the Synthesis of 2-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-hexenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols. Our focus is on the practical application of chemical principles to help you achieve high yields and purity in your synthesis.

Introduction to the Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Doebner modification of the Knoevenagel condensation .[1][2][3][4] This reaction involves the condensation of an aliphatic aldehyde, in this case, butanal , with an active methylene compound, typically malonic acid , in the presence of a basic catalyst system.[1][2] The reaction is generally performed in pyridine, which acts as both a solvent and a promoter for the subsequent decarboxylation of the intermediate alkylidene malonic acid.[1][3] A small amount of a secondary amine, such as piperidine, is often used as a more potent catalyst for the initial condensation step.[1]

The overall reaction scheme is as follows:

  • Knoevenagel Condensation: Butanal reacts with malonic acid, catalyzed by piperidine, to form an unstable intermediate, butylidenemalonic acid.

  • Decarboxylation: Upon heating in pyridine, this intermediate loses carbon dioxide to yield the final product, this compound.[1][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Low or No Yield

Question: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I fix this?

Answer: Low yields in the Doebner-Knoevenagel synthesis of this compound can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Catalyst Inactivity or Insufficiency:

    • Causality: Piperidine is the active catalyst for the initial condensation. If it is old, degraded, or used in insufficient quantity, the reaction will not proceed efficiently. Pyridine quality is also crucial as it facilitates the decarboxylation step.

    • Solution: Use freshly distilled piperidine and high-purity, dry pyridine. Ensure a catalytic amount of piperidine is present (typically 0.1 equivalents relative to the aldehyde).

  • Reaction Conditions:

    • Causality: The reaction requires heat to drive both the condensation and the decarboxylation. Insufficient temperature or reaction time will lead to incomplete conversion.

    • Solution: Ensure the reaction mixture is heated to reflux in pyridine (around 115 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

  • Water Content:

    • Causality: The Knoevenagel condensation produces water. An excess of water in the reaction mixture can inhibit the reaction equilibrium.

    • Solution: Use anhydrous reagents and solvents. While not always necessary for the Doebner modification, for particularly stubborn reactions, removing water azeotropically with a Dean-Stark apparatus can improve yields.[6]

  • Premature Work-up:

    • Causality: The decarboxylation step takes time. If the reaction is stopped and worked up before the evolution of CO2 is complete, the yield of the final product will be low.

    • Solution: Monitor the reaction for the cessation of gas evolution before proceeding with the work-up.

Formation of Side Products

Question: I have obtained a mixture of products. What are the likely side reactions and how can I minimize them?

Answer: The use of an aliphatic aldehyde like butanal can lead to specific side reactions. Here’s how to identify and mitigate them:

  • Self-Condensation of Butanal:

    • Causality: Aliphatic aldehydes can undergo self-condensation (an aldol reaction) in the presence of a base. This is a common side reaction.[7]

    • Solution: Use a weak base catalyst system like pyridine with a catalytic amount of piperidine, rather than a strong base like sodium hydroxide.[2] Adding the butanal slowly to the reaction mixture can also help to minimize its concentration at any given time, thus reducing the rate of self-condensation.

  • Michael Addition:

    • Causality: The highly nucleophilic malonic acid enolate can potentially add to the α,β-unsaturated product in a Michael addition reaction.[7]

    • Solution: Control the stoichiometry of the reactants. Using a slight excess of butanal can help to ensure that the malonic acid is consumed in the initial Knoevenagel condensation.

  • Polymerization:

    • Causality: Aldehydes, especially under basic conditions and heat, can be prone to polymerization.

    • Solution: Maintain a controlled reaction temperature and avoid overly long reaction times. Once the reaction is complete, as indicated by TLC, proceed with the work-up.

Purification Challenges

Question: I am having difficulty purifying the final product. What is the best approach?

Answer: this compound is a relatively short-chain carboxylic acid and may be a liquid or low-melting solid, making purification by recrystallization challenging.

  • Initial Work-up:

    • Causality: The product is a carboxylic acid and will be soluble in basic solutions. The work-up is designed to separate it from neutral and basic impurities.

    • Solution: After the reaction is complete, cool the mixture and pour it into an excess of cold dilute hydrochloric acid. This will protonate the carboxylic acid, causing it to precipitate if it is a solid, or to separate as an oil. The product can then be extracted with an organic solvent like diethyl ether or ethyl acetate.

  • Purification of the Crude Product:

    • Causality: The crude product may contain unreacted starting materials and side products.

    • Solution:

      • Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a saturated sodium bicarbonate solution. The carboxylic acid will move into the aqueous basic layer, leaving neutral impurities in the organic layer. The aqueous layer can then be re-acidified and the product re-extracted.

      • Distillation: For liquid products, vacuum distillation is an effective purification method.[8]

      • Column Chromatography: If distillation is not feasible, column chromatography on silica gel can be used. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of reactants and catalysts?

A1: A good starting point is a 1:1.2 molar ratio of butanal to malonic acid. Pyridine is used as the solvent, so a significant excess is used. Piperidine is used in catalytic amounts, typically 0.1 equivalents relative to the aldehyde.

Q2: Can I use a different solvent instead of pyridine?

A2: While other solvents can be used for the Knoevenagel condensation, pyridine is particularly effective for the Doebner modification because it also facilitates the decarboxylation step.[1] If you choose to use another solvent, you may need to perform the decarboxylation in a separate step by heating the intermediate dicarboxylic acid. Greener, solvent-free methods have also been developed, often using ammonium bicarbonate as a catalyst, which could be explored for this synthesis.

Q3: How can I monitor the progress of the reaction?

A3: The most effective way to monitor the reaction is by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate. A suitable eluent would be a mixture of hexanes and ethyl acetate (e.g., 7:3) with a small amount of acetic acid to ensure the carboxylic acid spots are well-defined. The disappearance of the starting aldehyde and the appearance of the product spot will indicate the reaction's progress.

Q4: What is the expected stereochemistry of the product?

A4: The Knoevenagel condensation typically favors the formation of the more thermodynamically stable E-isomer (trans) of the α,β-unsaturated product.[2]

Optimized Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via the Doebner-Knoevenagel reaction.

Materials:

  • Butanal

  • Malonic Acid

  • Pyridine (anhydrous)

  • Piperidine

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and work-up

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add malonic acid (1.2 equivalents) and anhydrous pyridine (enough to dissolve the malonic acid and act as the solvent).

  • Addition of Catalyst and Reactant: To the stirring solution, add piperidine (0.1 equivalents) followed by the slow, dropwise addition of butanal (1.0 equivalent).

  • Reaction: Heat the mixture to reflux (approximately 115 °C) and maintain the reflux for 4-6 hours. Monitor the reaction by TLC until the butanal is consumed. The evolution of carbon dioxide should be observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker containing crushed ice and an excess of cold, dilute hydrochloric acid (e.g., 2M HCl).

    • Stir the acidic mixture for 15-30 minutes. The product should separate as an oil or a solid.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation.

ParameterRecommended ConditionRationale
Reactant Ratio 1:1.2 (Butanal:Malonic Acid)A slight excess of malonic acid ensures complete consumption of the aldehyde.
Catalyst Piperidine (0.1 eq) in PyridinePiperidine is an effective catalyst for the condensation, and pyridine serves as both solvent and decarboxylation promoter.[1]
Temperature Reflux (~115 °C)Sufficient energy is required for both the condensation and the decarboxylation steps.
Reaction Time 4-6 hours (monitor by TLC)Allows for the completion of both the condensation and decarboxylation steps.
Work-up Acidification and ExtractionProtonates the carboxylate to the less soluble carboxylic acid, allowing for separation from the basic solvent and catalyst.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Malonic Acid and Pyridine B Add Piperidine and Butanal A->B C Heat to Reflux (4-6h) B->C D Monitor by TLC C->D E Cool and Quench in Acid D->E If complete F Extract with Organic Solvent E->F G Dry Organic Layer F->G H Remove Solvent G->H I Vacuum Distillation H->I J J I->J Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Knoevenagel Condensation cluster_step3 Step 3: Decarboxylation Malonic Malonic Acid Enolate Malonic Acid Enolate Malonic->Enolate + Piperidine Piperidine Piperidine (Base) Butanal Butanal Intermediate Aldol-type Adduct Butanal->Intermediate + Enolate Dehydrated Butylidenemalonic Acid Intermediate->Dehydrated - H2O Product This compound Dehydrated->Product Heat, -CO2 Decarboxylation Heat in Pyridine

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

This technical support guide provides in-depth information on the long-term stability and recommended storage of 2-Methyl-2-hexenoic acid (CAS No: 28897-58-7). As a Senior Application Scientist, my goal is to move beyond simple data sheets and offer a practical resource that explains the "why" behind the recommendations. This compound is an unsaturated carboxylic acid; its stability is primarily influenced by the reactivity of the carbon-carbon double bond and the acidic carboxyl group.[1][2] Understanding these chemical characteristics is crucial for ensuring the integrity of your experiments and the safety of your laboratory personnel. This guide is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter.

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the primary factors that can cause this compound to degrade?

A1: The degradation of this compound is primarily influenced by three factors inherent to its molecular structure:

  • Oxidation: The electron-rich carbon-carbon double bond is susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of peroxides, aldehydes, or cleavage of the double bond, resulting in smaller, unwanted byproducts.

  • Polymerization: Like many unsaturated compounds, this compound can undergo polymerization, particularly when exposed to heat, light (UV radiation), or in the presence of certain contaminants that can act as initiators.[1] This process can lead to an increase in viscosity, solidification, or the formation of insoluble matter.

  • Corrosion: As a carboxylic acid, it is corrosive and can react with metals.[2] This not only damages storage containers but can also introduce metal ions that may catalyze degradation reactions.

Q2: What are the ideal storage conditions for ensuring maximum long-term stability?

A2: To mitigate the degradation factors mentioned above, we recommend the following storage conditions. These are designed to protect the compound's chemical integrity over time.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential polymerization and other degradation reactions. While some sources may list higher flash points, cool storage is a best practice for long-term stability.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, minimizing the risk of oxidation at the double bond. For long-term storage, blanketing the container with an inert gas is highly advised.
Container Borosilicate Glass or Fluorinated PolyethyleneThese materials are resistant to corrosion by carboxylic acids.[4] Avoid metal containers, which can corrode and potentially catalyze degradation.[5]
Light Amber Glass or Opaque ContainerProtects the compound from UV light, which can provide the energy to initiate polymerization or other photochemical reactions.
Handling Tightly Sealed ContainerPrevents exposure to atmospheric moisture and oxygen.[6] Ensure the container is sealed immediately after use.

Q3: How can I visually inspect my sample of this compound for signs of degradation?

A3: While analytical testing is definitive, a visual inspection can provide early warnings of potential degradation. Look for:

  • Color Change: A fresh sample is typically a colorless to pale yellow liquid.[1] A significant darkening or change to a brown or amber color may indicate oxidation or the formation of polymeric impurities.

  • Increased Viscosity or Solidification: If the liquid appears thicker than expected or contains solid precipitates, polymerization may have occurred.

  • Phase Separation: The appearance of a second liquid layer or cloudiness could indicate the formation of water-insoluble degradation products.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life is highly dependent on storage conditions. When stored under the ideal conditions outlined in the table above (refrigerated, under inert gas, in an appropriate sealed container), the compound is expected to remain stable for several years. However, manufacturer-provided expiration dates should always be adhered to. For critical applications, we strongly recommend performing a purity analysis on any material that has been stored for an extended period or for which the storage history is unknown.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Inconsistent experimental results using an older batch of the acid. Partial Degradation: The purity of the acid may have decreased over time, leading to lower effective concentrations of the active compound and the presence of interfering byproducts.1. Re-analyze Purity: Use a validated analytical method (see protocol below) like GC-MS or HPLC to determine the current purity of the batch. 2. Purify or Discard: If the purity is below your experimental tolerance, consider purification (e.g., distillation) if feasible. Otherwise, it is safer to use a new, validated batch to ensure data integrity.
The pH of my aqueous solution is different than expected. Formation of Acidic Byproducts: Oxidation can cleave the molecule, potentially forming other acidic or reactive species that alter the overall acidity of the solution.1. Confirm Identity: Use a spectroscopic method (e.g., NMR, IR) to confirm the primary structure has not changed. 2. Buffer Your System: If minor degradation is acceptable for your application, ensure your experimental system is well-buffered to handle slight variations in acidity. For sensitive assays, use a fresh, high-purity sample.
I noticed a slight pressure buildup after opening a container stored at room temperature. Slow Decomposition/Gas Formation: Although less common for this specific molecule under normal conditions, slow decomposition could release volatile byproducts. More likely, this is due to vapor pressure changes with temperature.1. Handle with Care: Always open containers in a well-ventilated fume hood. 2. Re-evaluate Storage: This observation underscores the importance of storing the compound in a cool, well-ventilated area to minimize vapor pressure and slow any potential degradation pathways.[3][6]

Protocol: Assessing the Stability of this compound via GC-MS

This protocol provides a framework for a stability study to quantify the purity of this compound over time. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile organic acid.[7]

Objective: To determine the purity of a this compound sample and identify potential degradation products.

Methodology:

  • Reference Standard Preparation:

    • Use a new, unopened bottle of high-purity this compound as your t=0 reference standard.

    • Prepare a stock solution by dissolving a precisely weighed amount in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1 mg/mL.

    • Create a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) to generate a calibration curve.

  • Test Sample Preparation:

    • Using the same balance and solvent, prepare a 1 mg/mL solution of the aged or suspect batch of this compound.

  • GC-MS Instrumentation and Conditions (Example):

    • GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is typically suitable.

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split mode, e.g., 50:1)

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: 5 minutes at 220°C.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Scan Range: 40-300 m/z

  • Analysis Workflow:

    • Inject the calibration standards to establish a linear relationship between concentration and peak area.

    • Inject the test sample.

    • Purity Assessment: Integrate the peak corresponding to this compound in the test sample's chromatogram. Calculate its concentration using the calibration curve. The purity can be expressed as a percentage of the expected concentration.

    • Degradation Product Identification: Examine the chromatogram for any new peaks not present in the t=0 reference. Analyze the mass spectrum of these new peaks and compare them to spectral libraries (e.g., NIST) to tentatively identify potential degradation products.

Logical Workflow for Stability Assessment

The following diagram illustrates the decision-making process when evaluating the stability of a this compound sample.

Stability_Workflow cluster_0 Initial Evaluation cluster_1 Decision Point cluster_2 Analytical Validation cluster_3 Final Disposition start Receive or Retrieve This compound visual Visual Inspection (Color, Viscosity) start->visual check_ok Appearance OK? visual->check_ok gcms Perform GC-MS Purity Analysis (See Protocol) check_ok->gcms Yes discard Quarantine & Discard/ Repurpose check_ok->discard No (e.g., discolored, solidified) data Analyze Data: Purity & Impurity Profile gcms->data spec Purity Meets Specification? data->spec use Proceed with Experiment spec->use Yes spec->discard No

Caption: Stability assessment workflow for this compound.

References

Technical Support Center: Crystallization of 2-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-Methyl-2-hexenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common crystallization challenges. As Senior Application Scientists, we offer insights grounded in scientific principles and extensive laboratory experience to help you achieve high-quality crystalline products.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the crystallization of this compound.

Q1: My this compound is an oil at room temperature. How can I crystallize it?

A1: Oiling out is a frequent issue with organic compounds, especially those with lower melting points. This phenomenon occurs when the compound separates from the solution as a liquid rather than a solid, often due to high solute concentration, rapid cooling, or the selection of an inappropriate solvent.[1][2]

Initial Steps to Induce Crystallization:

  • Solvent Screening: The choice of solvent is paramount. An ideal solvent will dissolve this compound at an elevated temperature but have low solubility at cooler temperatures.[1][3] A systematic screening of solvents with varying polarities is recommended.

  • Slow Cooling: Rapid temperature drops encourage precipitation rather than the ordered arrangement required for crystallization.[4] Employ a slow, controlled cooling process to allow for proper crystal lattice formation.

  • Seeding: Introducing a small, high-quality crystal of this compound (a "seed crystal") can provide a template for further crystal growth and overcome the kinetic barrier to nucleation.[5][6]

  • Scratching: Gently scratching the inner surface of the crystallization vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.[6][7]

Q2: I've tried cooling my solution, but no crystals are forming. What should I do next?

A2: The absence of crystal formation upon cooling typically points to either a solution that is not sufficiently supersaturated or kinetic barriers to nucleation.

Troubleshooting Steps:

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate the solvent to increase the concentration of this compound.[6] This can be done at room temperature or with gentle heating.

    • Anti-Solvent Addition: Gradually add a solvent in which this compound is insoluble (an "anti-solvent") to a solution of the acid.[3] This reduces the overall solubility and can induce crystallization.

  • Overcome Nucleation Barriers:

    • Seeding: As mentioned previously, seeding is a highly effective method to initiate crystallization.[5]

    • Ultrasonication: Brief periods of sonication can sometimes provide the energy needed to induce nucleation.

Q3: My crystallization yielded very few crystals, resulting in a low yield. How can I improve this?

A3: A low yield suggests that a significant portion of your compound remained dissolved in the solvent (the "mother liquor").[4]

Strategies to Improve Yield:

  • Optimize Solvent Volume: Using an excessive amount of solvent is a common cause of low yield.[4] Aim to use the minimum amount of hot solvent required to fully dissolve your compound.

  • Cooling to Lower Temperatures: Ensure the solution has been cooled sufficiently, as the solubility of this compound will decrease further at lower temperatures. A refrigerated bath or freezer can be used after initial cooling to room temperature.[1]

  • "Second Crop" Crystallization: The mother liquor can be concentrated by evaporating some of the solvent and repeating the cooling process to obtain a second batch of crystals.[4]

Q4: The crystals I obtained are discolored or appear impure. What is the likely cause and how can I fix it?

A4: Discolored crystals often indicate the presence of impurities that have been incorporated into the crystal lattice or are adsorbed onto the crystal surface.[8][9]

Purification Strategies:

  • Recrystallization: The most effective method to purify a crystalline solid is recrystallization. This involves dissolving the impure crystals in a minimal amount of hot solvent and allowing them to re-form. With each successive recrystallization, the purity of the product should improve.

  • Charcoal Treatment: If the discoloration is due to colored, non-polar impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.

  • Washing: After filtration, washing the collected crystals with a small amount of cold, fresh solvent can remove impurities adhering to the crystal surfaces.

II. In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to overcoming persistent crystallization challenges.

Guide 1: Systematic Solvent Selection for this compound

The selection of an appropriate solvent is the most critical factor for successful crystallization. This compound is a carboxylic acid with both polar (the carboxyl group) and non-polar (the hexyl chain) characteristics.[10] This amphiphilic nature means that a range of solvents should be considered.

Experimental Protocol for Solvent Screening:

  • Preparation: Place a small, known amount of this compound (e.g., 20-30 mg) into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.

  • Heating and Cooling: For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture until the solid dissolves. Then, allow the solution to cool slowly to room temperature and subsequently in an ice bath.

  • Observation: Observe the formation of crystals. Note the quantity and quality (e.g., well-defined needles, plates, or an amorphous powder) of the solid that forms.

Table 1: Solvent Selection Guide for Carboxylic Acids

Solvent ClassExamplesInteraction with this compoundExpected Crystallization Behavior
Protic Solvents Water, Ethanol, Methanol, Acetic AcidThe carboxyl group can form hydrogen bonds with protic solvents.[5]High solubility, may require an anti-solvent or significant cooling.
Aprotic Polar Solvents Acetone, Acetonitrile, Ethyl AcetateGood solubility due to dipole-dipole interactions.Often good candidates for single-solvent recrystallization.
Aprotic Non-Polar Solvents Hexane, Toluene, DichloromethaneThe alkyl chain will interact favorably with non-polar solvents.Lower solubility, may be suitable as anti-solvents.

A systematic approach to solvent selection can be visualized with the following workflow:

G Purity Purity of Starting Material CrystalForm Polymorph Obtained Purity->CrystalForm Affects Nucleation of Specific Forms Morphology Crystal Morphology Purity->Morphology Can Alter Crystal Habit Solvent Solvent Choice Solvent->CrystalForm Influences Polymorph Stability Solvent->Morphology Affects Crystal Shape Cooling Cooling Rate Cooling->CrystalForm Kinetic vs. Thermodynamic Control Yield Crystallization Yield Cooling->Yield Slower Cooling Improves Purity

References

Technical Support Center: Stereoselective Synthesis of 2-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are tackling the challenges of stereocontrol in olefination reactions, specifically in the synthesis of 2-Methyl-2-hexenoic acid. This molecule, a trisubstituted α,β-unsaturated carboxylic acid, presents a common yet critical challenge: controlling the E/Z geometry of the double bond.

This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to not only solve immediate experimental issues but also to fundamentally understand and manipulate the factors governing stereoselectivity.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My Horner-Wadsworth-Emmons (HWE) reaction is producing a mixture of isomers. How can I selectively synthesize the (E)-2-Methyl-2-hexenoic acid?

Answer: This is a common outcome, as standard HWE conditions often provide only moderate selectivity. Achieving high E-selectivity relies on establishing thermodynamic equilibrium between the intermediates that lead to the E and Z products. The key is to use conditions that allow the reaction intermediates to revert to the more stable configuration before collapsing to the final product.

Core Principle: Thermodynamic Control

The E-isomer is the thermodynamically more stable product due to reduced steric hindrance between the butyl group and the carboxyethyl group. To favor its formation, the olefination reaction must be reversible. This is achieved by using a phosphonate reagent that is not overly stabilized and a base that does not form an irreversible complex.

Recommended Protocol for (E)-Selectivity:

This protocol utilizes a standard phosphonate and a non-chelating base in an aprotic solvent to favor the formation of the more stable anti-oxaphosphetane intermediate, which subsequently yields the (E)-alkene.

  • Reagent Preparation: The required reagents are ethyl 2-(diethylphosphono)propanoate and pentanal. Ensure all reagents are dry and solvents are anhydrous.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve ethyl 2-(diethylphosphono)propanoate (1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir for 30 minutes at this temperature until hydrogen evolution ceases.

  • Aldehyde Addition: Cool the resulting phosphonate anion solution to 0 °C and add pentanal (1.0 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC. The reversibility of the initial addition at this temperature allows for equilibration to the thermodynamically favored intermediate.[1]

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Saponification: Purify the resulting ethyl (E)-2-methyl-2-hexenoate by flash column chromatography. Subsequent saponification with LiOH or NaOH in a THF/water mixture will yield the target carboxylic acid.

Causality: The use of NaH and THF at room temperature ensures that the formation of the oxaphosphetane intermediate is reversible. The sterically less hindered anti-oxaphosphetane is thermodynamically favored, and its irreversible elimination of diethyl phosphate drives the reaction towards the (E)-alkene.[2]

FAQ 2: For my project, I require the (Z)-isomer. Standard HWE conditions are failing. How can I reverse the selectivity to favor (Z)-2-Methyl-2-hexenoic acid?

Answer: Synthesizing the (Z)-isomer, which is sterically more hindered, is a significant challenge that requires moving from thermodynamic to kinetic control. This involves modifying the phosphonate reagent to prevent equilibration of the reaction intermediates, effectively trapping the initial, kinetically formed product.

Core Principle: Kinetic Control & Reagent Modification

The key is to use a modified phosphonate reagent that enhances the kinetic acidity of the α-proton and accelerates the elimination step, preventing reversal. The Still-Gennari and Ando modifications are the industry standards for achieving high Z-selectivity.[3][4][5]

  • Still-Gennari Modification: Utilizes a phosphonate with electron-withdrawing bis(2,2,2-trifluoroethyl) esters. This increases the acidity of the phosphonate and the electrophilicity of the phosphorus atom, accelerating elimination.

  • Ando Modification: Employs phosphonates with bulky, electron-rich aryl groups (e.g., di-o-tolyl). The steric bulk of these groups biases the initial carbonyl addition to form the syn-oxaphosphetane intermediate.[4]

Recommended Protocol for (Z)-Selectivity (Still-Gennari Conditions):

  • Reagent Preparation: Synthesize or procure ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate.

  • Reaction Setup: In a flame-dried flask under inert atmosphere, dissolve the modified phosphonate (1.1 eq.) in anhydrous THF. Add 18-crown-6 (1.2 eq.).

  • Base Addition: Cool the solution to -78 °C. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq.) in THF dropwise. Stir for 15 minutes.

  • Aldehyde Addition: Add pentanal (1.0 eq.) dropwise at -78 °C.

  • Reaction: Stir at -78 °C for 1-2 hours. It is critical to maintain this low temperature to prevent the intermediates from equilibrating.

  • Workup & Saponification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow to warm to room temperature and proceed with an extractive workup as described in FAQ 1. The resulting ethyl (Z)-2-methyl-2-hexenoate can be saponified to the carboxylic acid.

Causality: The electron-withdrawing trifluoroethyl groups make the phosphate a better leaving group, causing the oxaphosphetane to collapse rapidly and irreversibly at low temperatures. The K+ cation, complexed by the 18-crown-6, promotes the formation of the syn-oxaphosphetane, which directly leads to the (Z)-alkene.[3]

Data Summary: Expected Selectivity with Different HWE Reagents

Phosphonate ReagentBase/AdditiveSolventTemperature (°C)Typical E:Z RatioPrimary Control
Ethyl 2-(diethylphosphono)propanoateNaHTHF25>90:10Thermodynamic
Ethyl 2-(diphenylphosphono)propanoateTriton BTHF-78~10:90Kinetic
Ethyl 2-(bis(o-tolyl)phosphono)propanoate (Ando)NaHTHF-78<5:95Kinetic/Steric
Ethyl 2-(bis(trifluoroethyl)phosphono)propanoate (Still)KHMDS / 18-crown-6THF-78<2:98Kinetic

Note: Ratios are illustrative and can vary based on substrate and exact conditions. Data synthesized from literature reports.[4][5]

FAQ 3: Can you illustrate the mechanistic pathway that determines the E/Z outcome in these reactions?

Answer: Absolutely. The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is determined by the stereochemistry of the key intermediate, the oxaphosphetane. The relative rates of formation and collapse of the syn and anti diastereomers of this intermediate dictate the final E/Z ratio of the alkene product.

The diagram below illustrates these competing pathways.

HWE_Mechanism cluster_start Reactants start Phosphonate Ylide + Aldehyde syn syn-Oxaphosphetane (Kinetic Intermediate) start->syn k_syn (Fast, Kinetic Path) anti anti-Oxaphosphetane (Thermodynamic Intermediate) start->anti k_anti (Slow) syn->anti Equilibration (Reversible) z_alkene (Z)-Alkene syn->z_alkene k_elim_syn (Irreversible Collapse) e_alkene (E)-Alkene anti->e_alkene k_elim_anti (Irreversible Collapse) caption Fig. 1: Kinetic vs. Thermodynamic pathways in the HWE reaction. Troubleshooting_Workflow start Problem: Low Yield / Side Products q1 Is the Base Appropriate? start->q1 q2 Are Reagents Pure & Dry? q1->q2 Yes sol1 Check pKa. Ensure base is strong enough to deprotonate phosphonate but not so strong it causes side reactions. Consider LDA, KHMDS, or NaH. q1->sol1 No q3 Is Temperature Controlled? q2->q3 Yes sol2 Distill aldehyde immediately before use. Ensure solvent is anhydrous. Check purity of phosphonate reagent. q2->sol2 No q4 Is Aldehyde Addition Correct? q3->q4 Yes sol3 For Z-selective reactions, maintain -78°C rigorously. For E-selective, ensure temperature allows equilibration (0°C to RT). q3->sol3 No sol4 Add aldehyde slowly to the pre-formed ylide solution. This minimizes aldehyde self-condensation (aldol). q4->sol4 No end_node Reaction Optimized q4->end_node Yes sol1->q2 sol2->q3 sol3->q4 sol4->end_node caption Fig. 2: Troubleshooting decision tree for HWE reactions.

References

Technical Support Center: Characterization of Byproducts in 2-Methyl-2-hexenoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you identify and characterize byproducts in reactions involving 2-Methyl-2-hexenoic acid. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying scientific reasoning to empower your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts I should anticipate in the synthesis of this compound?

When synthesizing this compound, particularly through methods like the Knoevenagel or Doebner condensation, several classes of byproducts are commonly encountered.[1][2][3] These include:

  • Geometric Isomers: The primary byproduct is often the (Z)-isomer of this compound. The desired product is typically the more stable (E)-isomer, but reaction conditions can lead to the formation of a mixture.

  • Michael Adducts: As an α,β-unsaturated carbonyl compound, this compound is an excellent Michael acceptor.[4][5][6][7] If nucleophiles (e.g., amines, thiols, or even the enolate of a starting material) are present in the reaction mixture, they can add to the β-carbon, leading to 1,4-addition products.

  • Unreacted Starting Materials: Incomplete reactions can leave residual aldehydes, ketones, or active methylene compounds. For instance, in a Knoevenagel condensation, the malonic acid or its ester derivative might remain.[2]

  • Decarboxylation Precursors: In the Doebner modification of the Knoevenagel condensation, which uses a compound like malonic acid, the reaction proceeds through a dicarboxylic acid intermediate that then decarboxylates.[2][8] Incomplete decarboxylation can leave this intermediate as a byproduct.

Q2: My NMR spectrum shows two distinct species with very similar structures. How can I confirm if I have a mixture of (E) and (Z) isomers?

Distinguishing between (E) and (Z) isomers of this compound is readily achievable using ¹H NMR spectroscopy. The key is to analyze the chemical shifts of the protons near the double bond, as their spatial relationship to the carboxylic acid group will be different.

  • The Vinylic Proton (at C3): The chemical environment of this proton is significantly affected by the geometry of the double bond.

  • The Allylic Protons (the CH₂ group at C4): The proximity of these protons to the carboxylic acid group will differ between the two isomers, leading to different chemical shifts.

A 2D NMR technique like the Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive proof. A NOESY experiment will show through-space correlations between protons that are close to each other. For the (E)-isomer, you would expect to see a correlation between the methyl group at C2 and the allylic protons at C4, whereas for the (Z)-isomer, the correlation would be between the methyl group at C2 and the vinylic proton at C3.

Q3: I have an unexpected peak in my mass spectrometry data with a mass that is higher than my product. What is the likely cause?

An unexpected peak with a higher mass is often indicative of a Michael addition reaction.[4][5][7][9] In this reaction, a nucleophile present in your reaction mixture adds to the double bond of your this compound product.

To identify the byproduct:

  • Calculate the Mass Difference: Determine the difference in mass between your unexpected peak and the expected product mass (128.17 g/mol ).

  • Identify Potential Nucleophiles: This mass difference will correspond to the mass of the nucleophile that has been added. Common nucleophiles include:

    • Water (M = 18.02 g/mol ): Leading to 3-hydroxy-2-methylhexanoic acid.

    • Ammonia or Amines (e.g., piperidine, often used as a catalyst, M = 85.15 g/mol ): Resulting in an amino acid derivative.

    • Thiol compounds: These are potent nucleophiles in Michael additions.[4][5][9]

The diagram below illustrates the general mechanism of Michael addition, a common source of higher molecular weight byproducts.

Michael_Addition cluster_reactants Reactants cluster_product Byproduct product This compound (Michael Acceptor) adduct Michael Adduct (Higher MW Byproduct) product->adduct Protonation nucleophile Nucleophile (Nu⁻) nucleophile->product 1,4-Conjugate Addition Byproduct_Identification_Workflow start Unknown Peak Detected in Crude Reaction Mixture lcms Analyze by LC-MS to get Accurate Mass start->lcms gcms Analyze by GC-MS (with Derivatization) start->gcms nmr Isolate Byproduct via Prep-HPLC or Column Chromatography lcms->nmr If byproduct is non-volatile or thermally labile gcms->nmr If fragmentation is unclear nmr_analysis Perform ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY NMR nmr->nmr_analysis structure Propose Structure nmr_analysis->structure confirm Confirm by Synthesizing Standard or Finding Reference Spectra structure->confirm end Byproduct Identified confirm->end

References

Technical Support Center: Strategies for Scaling Up the Production of 2-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scaled-up production of 2-Methyl-2-hexenoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and scale-up of this valuable unsaturated carboxylic acid. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound at a laboratory and pilot scale?

A1: Several viable synthetic strategies can be employed. The most common include:

  • Aldol Condensation: This classic carbon-carbon bond-forming reaction involves the self-condensation of propanal to form 2-methyl-2-pentenal, which is then oxidized to the desired acid.[1][2] This method is often favored for its use of readily available starting materials.

  • Reformatsky Reaction: This reaction condenses an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[3][4][5][6][7] Subsequent dehydration and hydrolysis yield the α,β-unsaturated carboxylic acid.

  • Knoevenagel Condensation: This is a modification of the aldol condensation where an active hydrogen compound (like malonic acid or its esters) reacts with an aldehyde or ketone.[8][9] The Doebner modification is particularly useful as it employs pyridine as a solvent and can facilitate decarboxylation when a carboxylic acid is one of the withdrawing groups.[8][10]

Q2: What are the critical parameters to control during the scale-up of these reactions?

A2: When scaling up, meticulous control over reaction parameters is crucial for safety, yield, and purity. Key parameters include:

  • Temperature: Exothermic reactions, common in condensations, require efficient heat dissipation to prevent runaway reactions and the formation of byproducts.

  • Reagent Addition Rate: Slow and controlled addition of reagents, especially strong bases or highly reactive electrophiles, is essential to maintain temperature and minimize side reactions.

  • Mixing: Adequate agitation is vital to ensure homogeneity, efficient heat transfer, and consistent reaction kinetics. Inadequate mixing can lead to localized "hot spots" and reduced yields.

  • Solvent Selection: The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation.

Q3: What are the primary impurities I should expect, and how can I minimize them?

A3: The nature of impurities will depend on the chosen synthetic route. Common impurities may include:

  • Isomeric Byproducts: Incomplete dehydration or isomerization can lead to the formation of other isomers, such as 3-methyl-2-hexenoic acid.[11]

  • Unreacted Starting Materials: Inefficient conversion will result in the presence of starting aldehydes, ketones, or esters in the crude product.

  • Aldol Adducts: If the condensation reaction does not go to completion, the intermediate β-hydroxy acid or ester may be present.

  • Polymerization Products: α,β-Unsaturated systems can be prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.

Minimizing these impurities involves optimizing reaction conditions (temperature, reaction time, catalyst loading) and ensuring a clean and inert reaction environment.

Q4: What are the recommended purification strategies for this compound on a larger scale?

A4: Purification of carboxylic acids often involves a combination of techniques:

  • Extraction: Acid-base extraction is a powerful method. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble carboxylate salt. The aqueous layer is then separated, re-acidified, and the purified carboxylic acid is extracted back into an organic solvent.[12]

  • Distillation: Vacuum distillation can be effective for purifying liquid carboxylic acids, especially for removing non-volatile impurities.[12] However, care must be taken to avoid high temperatures that could cause degradation or isomerization.

  • Crystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, fractional crystallization can be a highly effective purification method.[13]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the scale-up of this compound production.

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction 1. Monitor Reaction Progress: Utilize analytical techniques like TLC, GC, or NMR to track the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time. 2. Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions and degradation. Systematically evaluate a range of temperatures to find the optimal balance between reaction rate and selectivity. 3. Adjust Catalyst Loading: The catalyst concentration is critical. Too little catalyst may result in a sluggish reaction, while too much can promote side reactions. Perform small-scale experiments to determine the optimal catalyst loading.
Side Reactions 1. Control Reagent Stoichiometry: Ensure precise measurement of all reactants. An excess of one reactant can lead to the formation of undesired byproducts. 2. Inert Atmosphere: For oxygen- or moisture-sensitive reactions (e.g., those involving organometallics like in the Reformatsky reaction), maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation of reagents and intermediates.
Product Degradation 1. Minimize Reaction Time: Once the reaction has reached completion (as determined by monitoring), proceed with the workup promptly to avoid prolonged exposure of the product to harsh reaction conditions. 2. Quenching Strategy: Employ an appropriate quenching procedure to neutralize reactive species and halt the reaction. The choice of quenching agent will depend on the reaction chemistry.
Issue 2: Poor Product Purity (Presence of Impurities)
Potential Cause Troubleshooting Steps & Scientific Rationale
Formation of Isomers 1. Optimize Dehydration Conditions: In reactions involving a dehydration step (e.g., Aldol or Reformatsky), the choice of dehydrating agent and temperature can influence the regioselectivity of the double bond formation. Milder conditions may favor the desired α,β-unsaturated isomer. 2. Purification Strategy: If isomerization is unavoidable, employ high-resolution purification techniques such as fractional distillation under reduced pressure or preparative chromatography to separate the isomers.
Presence of Aldol Adduct 1. Drive Dehydration to Completion: Ensure sufficient heating and/or the use of an effective dehydrating agent to push the equilibrium towards the α,β-unsaturated product. 2. Dean-Stark Trap: For reactions that produce water as a byproduct, using a Dean-Stark trap can effectively remove water and drive the reaction to completion.
Polymerization 1. Use of Inhibitors: Consider adding a radical inhibitor (e.g., hydroquinone) to the reaction mixture, especially during distillation at elevated temperatures, to prevent polymerization of the α,β-unsaturated product.[13] 2. Moderate Temperatures: Avoid excessively high temperatures during both the reaction and purification steps.

Experimental Protocols

Protocol 1: Aldol Condensation of Propanal followed by Oxidation

This protocol provides a general procedure for the synthesis of this compound via an aldol condensation pathway.

Step 1: Synthesis of 2-Methyl-2-Pentenal

  • To a stirred solution of aqueous sodium hydroxide (e.g., 2% w/w) at a controlled temperature (e.g., 40°C), slowly add propanal.[1]

  • Maintain the temperature and continue stirring for a specified time (e.g., 45 minutes) until the reaction is complete (monitor by GC).[1]

  • After completion, cool the reaction mixture and separate the organic layer containing 2-methyl-2-pentenal.

Step 2: Oxidation to 2-Methyl-2-Pentenoic Acid

  • The crude 2-methyl-2-pentenal can be oxidized using various oxidizing agents. A common method involves using sodium chlorite (NaClO₂) in the presence of a phase transfer catalyst or in a suitable solvent system.[1]

  • Carefully control the addition of the oxidizing agent and maintain the reaction temperature to prevent over-oxidation or side reactions.

  • Upon completion, the reaction mixture is worked up by acidification and extraction to isolate the crude 2-methyl-2-pentenoic acid.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. The carboxylic acid will be converted to its sodium salt and move into the aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer.

  • Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any neutral or basic impurities.

  • Slowly acidify the aqueous layer with a strong acid (e.g., concentrated HCl) with cooling until the solution is acidic (test with pH paper). The this compound will precipitate out or form an oily layer.

  • Extract the purified acid with a fresh portion of the organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Workflow for Troubleshooting Low Yield in this compound Synthesis

troubleshooting_low_yield start Low Yield Observed check_completeness Check Reaction Completeness (TLC/GC/NMR) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete No complete Reaction is Complete check_completeness->complete Yes optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions sub_issue Investigate Other Causes complete->sub_issue side_reactions Check for Side Reactions (Analyze Crude Mixture) sub_issue->side_reactions temp Adjust Temperature optimize_conditions->temp time Increase Reaction Time optimize_conditions->time catalyst Vary Catalyst Loading optimize_conditions->catalyst solution Implement Optimized Protocol temp->solution time->solution catalyst->solution yes_side_reactions Side Reactions Detected side_reactions->yes_side_reactions Yes no_side_reactions No Significant Side Reactions side_reactions->no_side_reactions No optimize_stoichiometry Optimize Stoichiometry yes_side_reactions->optimize_stoichiometry inert_atmosphere Ensure Inert Atmosphere yes_side_reactions->inert_atmosphere workup_loss Investigate Workup/Purification Losses no_side_reactions->workup_loss optimize_stoichiometry->solution inert_atmosphere->solution workup_loss->solution

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Understanding the Degradation Pathways of 2-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the metabolism of 2-Methyl-2-hexenoic acid. This guide is designed to provide expert insights, troubleshoot common experimental hurdles, and offer robust protocols to enhance the accuracy and reproducibility of your work. Given that the specific enzymatic pathway for this compound is not extensively detailed in the literature, this guide synthesizes established principles of fatty acid metabolism to propose a putative pathway and address the practical challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the biochemical nature and metabolic fate of this compound.

Q1: What is this compound and what are its basic properties?

A1: this compound is a short-chain, unsaturated fatty acid. Its structure consists of a six-carbon chain with a methyl group and a double bond both at the second carbon position (C2).[1][2][3][4] This structure presents unique challenges for metabolic breakdown compared to simple saturated fatty acids.

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol [2]
Appearance Liquid[1]
Classification Unsaturated, Methyl-branched Short-Chain Fatty Acid

Q2: What is the hypothesized metabolic pathway for this compound degradation?

A2: The degradation of this compound is predicted to proceed via a modified mitochondrial beta-oxidation pathway. Due to the presence of both a double bond and a methyl group, specialized enzymes are required. The pathway must resolve the α,β-unsaturation and the α-methyl branch, which act as blocks to standard beta-oxidation enzymes.

The proposed pathway involves the following key stages:

  • Activation: The fatty acid is first activated to its CoA thioester, 2-methyl-2-hexenoyl-CoA, in the cytoplasm by an acyl-CoA synthetase.

  • Mitochondrial Entry: As a short-chain fatty acid, it can likely cross the mitochondrial membranes, possibly facilitated by carnitine-independent mechanisms, although carnitine shuttling cannot be ruled out.

  • Beta-Oxidation Modification: The core challenge is the structure at C2 and C3. Standard acyl-CoA dehydrogenase cannot act on this substrate. The pathway likely requires an isomerase or reductase to handle the double bond, followed by steps analogous to the oxidation of other branched-chain fatty acids. This would involve a hydratase, a dehydrogenase, and a thiolase, ultimately yielding propionyl-CoA (from the first three carbons) and butyryl-CoA (from the remaining four carbons).

  • Further Metabolism: Butyryl-CoA would then enter the standard beta-oxidation spiral to yield two molecules of acetyl-CoA. Propionyl-CoA is converted to succinyl-CoA, which can then enter the Tricarboxylic Acid (TCA) cycle.[5][6]

G cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Matrix A This compound B 2-Methyl-2-hexenoyl-CoA A->B Acyl-CoA Synthetase C 2-Methyl-2-hexenoyl-CoA B->C Mitochondrial Transport D Modified β-Oxidation (Isomerase/Reductase Steps) C->D E Propionyl-CoA D->E Thiolase F Butyryl-CoA D->F Thiolase G Succinyl-CoA E->G Propionyl-CoA Carboxylase, etc. H 2x Acetyl-CoA F->H β-Oxidation (2 cycles) I TCA Cycle G->I H->I

Caption: Hypothesized degradation pathway of this compound.

Q3: What are the key enzymatic challenges in this degradation pathway?

A3: Two main structural features complicate the degradation:

  • The C2-C3 Double Bond: Standard beta-oxidation proceeds by creating a double bond between C2 and C3.[6][7] Since one is already present, the initial acyl-CoA dehydrogenase step is bypassed. However, the subsequent enzyme, enoyl-CoA hydratase, requires a specific stereochemistry that may not be present, often necessitating an isomerase to convert the bond to a form compatible with the pathway.[6][8][9]

  • The C2-Methyl Group: A methyl group at the alpha-carbon (C2) sterically hinders the standard beta-oxidation machinery. This structure is analogous to that seen in phytanic acid, which undergoes alpha-oxidation to remove the methyl-bearing carbon before beta-oxidation can proceed. However, given the presence of the double bond, a different enzymatic strategy is likely employed, possibly involving a unique hydratase or a different cleavage enzyme.

Q4: What are the expected final products of complete oxidation?

A4: Assuming the pathway proceeds as hypothesized, the complete oxidation of one molecule of this compound would yield:

  • 1 molecule of Propionyl-CoA: This is further metabolized to Succinyl-CoA.

  • 2 molecules of Acetyl-CoA: These directly enter the TCA cycle.

The energy yield will be derived from the NADH and FADH₂ produced during the oxidation of butyryl-CoA and the subsequent metabolism of acetyl-CoA and succinyl-CoA in the TCA cycle.[9]

Troubleshooting Guide: Experimental Issues & Solutions

This section provides solutions to specific problems researchers may encounter during experimental analysis.

G cluster_solutions1 Solutions for Poor Degradation cluster_solutions2 Solutions for High Variability cluster_solutions3 Solutions for Detection Issues Start Problem Encountered Problem1 Poor/No Degradation in FAO Assay Start->Problem1 Problem2 High Variability Between Replicates Start->Problem2 Problem3 Metabolite Detection Issues (GC-MS) Start->Problem3 Sol1A Verify Mitochondrial Integrity (e.g., membrane potential assay) Problem1->Sol1A Sol1B Optimize Substrate/Cofactor Conc. (L-Carnitine, CoA, NAD+, FAD) Problem1->Sol1B Sol1C Select Appropriate Cell Line (e.g., hepatocytes, myotubes) Problem1->Sol1C Sol2A Ensure Homogenous Cell Seeding & Avoid Edge Effects Problem2->Sol2A Sol2B Standardize Washing Steps (Gentle, consistent technique) Problem2->Sol2B Sol2C Check for Reagent Inconsistency Problem2->Sol2C Sol3A Implement Derivatization (e.g., silylation, esterification) Problem3->Sol3A Sol3B Optimize Extraction Protocol (e.g., liquid-liquid extraction) Problem3->Sol3B Sol3C Develop Robust Standard Curve Problem3->Sol3C

Caption: A high-level workflow for troubleshooting common experimental issues.

Question 1: Why am I observing low or no fatty acid oxidation (FAO) in my cell-based assay?

Answer: This common issue can stem from several biological or technical factors.

Potential CauseRecommended Solution & Rationale
Cellular Model Inappropriateness The chosen cell line may have low intrinsic FAO capacity. Solution: Switch to a cell type known for high FAO rates, such as HepG2 (liver), C2C12 myotubes (muscle), or primary hepatocytes. These cells possess the necessary enzymatic machinery for robust fatty acid metabolism.[10]
Compromised Mitochondrial Health FAO occurs in the mitochondria. If cells are stressed, confluent, or have damaged mitochondria, the pathway will be impaired. Solution: Ensure cells are in a healthy, sub-confluent state. You can verify mitochondrial integrity using a membrane potential-sensitive dye like TMRM or JC-1 as a quality control step.
Substrate/Cofactor Limitation The assay may lack sufficient cofactors (e.g., L-Carnitine, CoA) or the substrate concentration may be suboptimal (either too low for detection or too high, causing toxicity). Solution: Titrate the concentration of this compound to find the optimal working range. Ensure the assay medium is supplemented with L-Carnitine (typically 0.5 mM) to facilitate mitochondrial transport, even for short-chain fatty acids.[10][11]
Inhibitory Contaminants Impurities in the fatty acid standard or contaminants in reagents can inhibit key enzymes. Solution: Use a high-purity standard of this compound. Run a control with a well-characterized fatty acid like palmitate or octanoate to confirm the assay system is working correctly.

Question 2: My replicate wells in my 96-well plate FAO assay show high variability. What is the cause?

Answer: High variability obscures real biological effects and is a frequent challenge in plate-based metabolic assays.[12]

Potential CauseRecommended Solution & Rationale
Inconsistent Cell Seeding An uneven number of cells per well is a primary source of variability. Solution: Create a homogenous single-cell suspension before and during plating. Use a multichannel or repeater pipette for consistent volume dispensing and plate cells at a density that results in an even monolayer at the time of the assay.[12]
Edge Effects The outer wells of a microplate are prone to evaporation and temperature fluctuations, altering cell metabolism. Solution: Avoid using the outer 36 wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier, especially for long incubation periods.[12]
Inconsistent Washing/Reagent Addition Rough handling can dislodge cells, while inconsistent timing can introduce variability. Solution: Use a multichannel pipette to add and remove media gently and uniformly. Ensure reagent addition is performed quickly and consistently across the plate to minimize timing differences.

Question 3: I am struggling to detect and quantify this compound and its metabolites via GC-MS. What can I do?

Answer: The physicochemical properties of short-chain fatty acids make their analysis by GC-MS non-trivial.

Potential CauseRecommended Solution & Rationale
Poor Peak Shape / Low Response The polar carboxylic acid group interacts with active sites in the GC column and inlet, causing peak tailing and poor sensitivity. Solution: Derivatization is highly recommended. Convert the acid to a more volatile and less polar ester (e.g., using BF₃-methanol to form a methyl ester) or a silyl derivative (e.g., using BSTFA). This will significantly improve peak shape, thermal stability, and sensitivity.[13][14][15]
Analyte Loss During Sample Prep This compound is relatively volatile and can be lost during solvent evaporation steps. Solution: Concentrate samples under a gentle stream of nitrogen at a low temperature. Avoid heating. Use a solvent with a lower boiling point than your analyte for easier removal (e.g., diethyl ether).
Matrix Interference Components from the cell culture media or lysate can co-elute with your analyte, interfering with detection. Solution: Optimize your extraction method. A liquid-liquid extraction with a non-polar solvent can help separate the fatty acid from polar matrix components. Also, optimize the GC oven temperature program to improve the resolution between your analyte and interfering peaks.[13]

Experimental Protocols

Protocol 1: Cell-Based Fatty Acid Oxidation (FAO) Assay

This protocol is adapted from commercially available kits and is designed to measure the rate of FAO by monitoring oxygen consumption linked to the electron transport chain.[10][11]

Materials:

  • Cells with high FAO capacity (e.g., HepG2)

  • Seahorse XF or similar fluorescence microplate reader for oxygen consumption

  • Glucose-free DMEM, L-glutamine, FBS, Penicillin/Streptomycin

  • L-Carnitine, Etomoxir (CPT-1 inhibitor, negative control)

  • High-purity this compound

  • BSA (Fatty Acid-Free)

Procedure:

  • Cell Seeding: Seed 20,000-40,000 cells per well in a 96-well cell culture microplate. Incubate overnight to allow for attachment.

  • Glucose Deprivation (Optional but Recommended): To increase reliance on FAO, wash cells twice with a base medium (glucose-free DMEM, 1 mM L-glutamine, 1% FBS). Add 200 µL of the same medium supplemented with 0.5 mM L-Carnitine and incubate for 14-18 hours.[10] This step forces the cells to upregulate their FAO machinery.

  • Substrate Preparation: Prepare a stock solution of this compound conjugated to BSA. This improves solubility and cellular uptake. A typical working concentration is 150-200 µM.

  • Assay Execution: a. Wash cells twice with the FAO assay medium (e.g., FA-Free Measurement Media). b. Add the this compound-BSA conjugate to the sample wells. c. Include control wells:

    • Negative Control: Wells treated with Etomoxir (40 µM) to inhibit FAO.[11]
    • Blank Control: Wells with media but no cells. d. Immediately place the plate in the instrument (e.g., Seahorse XF Analyzer) and begin measuring the Oxygen Consumption Rate (OCR). The increase in OCR upon substrate addition, which is sensitive to Etomoxir, represents the rate of FAO.

Protocol 2: Metabolite Extraction and GC-MS Analysis

This protocol outlines the steps for extracting and analyzing short-chain fatty acids from cell culture supernatant or lysates.[13][14]

Materials:

  • Cell culture supernatant or cell lysate

  • Internal Standard (e.g., a deuterated version of a similar fatty acid)

  • Organic Solvents (e.g., Diethyl ether, Dichloromethane)

  • Derivatization Agent (e.g., BF₃-Methanol or BSTFA)

  • GC-MS system with a suitable capillary column (e.g., DB-WAX or DB-5ms)

Procedure:

  • Sample Collection: Collect 1 mL of cell culture supernatant or lysate. Spike with the internal standard.

  • Extraction: a. Acidify the sample to pH < 2 with HCl to protonate the carboxylic acid. b. Perform a liquid-liquid extraction by adding 2 mL of diethyl ether, vortexing for 1 minute, and centrifuging to separate the layers. c. Carefully collect the top organic layer. Repeat the extraction twice more and pool the organic layers.

  • Concentration: Evaporate the pooled solvent to near dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization (Esterification Example): a. Add 200 µL of BF₃-Methanol (14% w/v) to the dried extract. b. Seal the vial and heat at 60°C for 30 minutes to form fatty acid methyl esters (FAMEs). c. Cool, add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex, and collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: a. Inject 1 µL of the final extract into the GC-MS. b. Use an appropriate temperature program to separate the FAMEs. c. Identification: Based on retention time compared to a pure standard and the mass spectrum (e.g., characteristic ions for the methyl ester of this compound). d. Quantification: Based on the peak area ratio of the analyte to the internal standard, compared against a standard curve.[13]

GC-MS ParameterRecommended Setting
Injector Temperature 250°C
Column Type DB-WAX or equivalent polar column
Carrier Gas Helium, constant flow (1.0 mL/min)
Oven Program Initial 50°C (2 min), ramp 10°C/min to 240°C, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

References

effective methods for removing impurities from 2-Methyl-2-hexenoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dynamic resource for troubleshooting the purification of 2-Methyl-2-hexenoic acid. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested solutions to the challenges you face at the bench. This guide is structured as a series of frequently asked questions and in-depth troubleshooting protocols, designed to be a self-validating system for achieving high-purity material.

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile is intrinsically linked to the synthetic route employed. For α,β-unsaturated acids like this compound, a common synthetic pathway is the Wittig reaction or its variants (e.g., Horner-Wadsworth-Emmons)[1][2].

Common Impurities Include:

  • Triphenylphosphine oxide (TPPO): A ubiquitous and often troublesome byproduct of the Wittig reaction[3]. It is a high-boiling, crystalline solid that can be difficult to separate by distillation alone.

  • Unreacted Starting Materials: Residual aldehyde (e.g., butanal) or the phosphonium ylide precursor.

  • Geometric Isomers: The synthesis can produce a mixture of (E) and (Z) isomers of this compound[2]. The ratio depends on the reaction conditions and the nature of the ylide used.

  • Solvent Residues: Volatile organic solvents used during the reaction or workup (e.g., THF, diethyl ether, toluene).

  • Saturated Analogs: Over-reduction during certain synthetic steps could lead to the presence of 2-Methylhexanoic acid[4][5].

Q2: How do I select the most effective primary purification technique?

A2: The choice depends on the scale of your experiment and the nature of the primary impurities. This compound is a liquid at room temperature with a boiling point of 130 °C at 20 mmHg[6]. This physical property is a key determinant.

A logical workflow can guide your decision:

G start Crude this compound check_impurity Primary Impurity Type? start->check_impurity neutral_basic Neutral / Basic (e.g., TPPO, unreacted aldehyde) check_impurity->neutral_basic  Neutral/Basic isomeric_polar Isomeric / Similar Polarity check_impurity->isomeric_polar Isomeric / Polar volatile Volatile Solvents check_impurity->volatile  Solvent extraction Acid-Base Extraction neutral_basic->extraction chromatography Column Chromatography isomeric_polar->chromatography distillation Fractional Vacuum Distillation volatile->distillation extraction->distillation Proceed to remove residual solvent & separate isomers distillation->chromatography If isomers persist end High-Purity Product distillation->end If pure chromatography->end G cluster_org Organic Phase (Ether) cluster_aq Aqueous Phase crude Crude Product (Acid + TPPO) bicarb Add NaHCO₃ crude->bicarb Shake & Separate org_after_extract TPPO bicarb->org_after_extract salt Sodium 2-methyl-2-hexenoate (Water Soluble) bicarb->salt acidify Add HCl salt->acidify final_product Purified Acid (Oil/Precipitate) acidify->final_product extract_final Dry & Evaporate final_product->extract_final Extract into fresh Ether

References

safe handling procedures and safety data for 2-Methyl-2-hexenoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-2-hexenoic Acid

Welcome to the technical support guide for this compound (CAS No. 28897-58-7). This document is designed for researchers, scientists, and drug development professionals to ensure its safe handling and effective use in experimental settings. The following question-and-answer guide addresses potential issues and provides procedural clarity based on established safety data.

Section 1: Identification and Physical Properties

Q1: What is this compound and what are its basic properties?

This compound is an organic compound with the molecular formula C₇H₁₂O₂.[1][2] It is typically encountered as a colorless to light yellow clear liquid.[3][4] Understanding its physical properties is the first step in safe handling, as these characteristics dictate its behavior under various lab conditions.

Q2: What are the key physical constants I should be aware of during my experiments?

Knowledge of physical constants is critical for experimental design, particularly for reactions involving heating or distillation. For instance, the high flash point suggests a lower risk of ignition at ambient temperatures compared to highly volatile solvents, but it is still classified as a combustible liquid.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 28897-58-7[1][5]
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [2][6]
Appearance Colorless to light yellow clear liquid[3][4]
Boiling Point ~205°C at 760 mmHg; 89°C at 1 mmHg[1][4]
Flash Point ~86°C (186.8°F)[4][6]
Density ~0.97 g/cm³[1]
Refractive Index ~1.456 - 1.466[3]

Section 2: Hazard Identification and Safe Handling

Q3: What are the primary health hazards associated with this compound?

According to the Globally Harmonized System (GHS), this compound is classified as a corrosive substance.[6][7] The primary hazard is its potential to cause severe skin burns and serious eye damage.[8][9][10] This is a direct result of its acidic nature and reactivity with biological tissues. Inhalation of mists or vapors may also be harmful, as the material can be destructive to the mucous membranes and upper respiratory tract.[7][11]

Q4: What specific Personal Protective Equipment (PPE) is mandatory when handling this chemical?

A multi-layered PPE approach is essential due to the corrosive nature of this acid. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye/Face Protection : Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing (e.g., transferring large volumes, heating), a face shield worn over safety goggles is required.[7] This combination protects against direct splashes and corrosive vapors.

  • Skin Protection : Use chemical-resistant gloves (e.g., nitrile, neoprene). It is crucial to inspect gloves for any defects before use and to practice proper removal techniques to avoid contaminating your skin.[7] A lab coat or, for larger quantities, a flame-retardant antistatic protective clothing is necessary to protect against skin contact.

  • Respiratory Protection : All work should be conducted in a certified chemical fume hood to control vapors. If engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate acid gas cartridge may be necessary.[7]

Q5: What are the correct storage procedures for this compound?

Proper storage is a critical control measure to prevent accidents and maintain chemical integrity.

  • Container : Store in the original, tightly closed container.[4] The container should be corrosion-resistant.[4][8]

  • Location : Keep in a cool, dry, and well-ventilated area designated for corrosive materials (Storage Class 8A).[6]

  • Incompatibilities : Store away from strong bases, strong oxidizing agents, and sources of ignition.[11] Although it has a high flash point, it is a combustible liquid.[4]

  • Labeling : Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Section 3: Emergency Procedures and Troubleshooting

Q6: What are the immediate first-aid steps for an accidental exposure?

Rapid and correct first aid is critical to minimizing injury. The response varies depending on the route of exposure. In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding personnel.[7][9]

Diagram 1: Emergency Response Workflow for Personal Exposure A visual guide for immediate actions following accidental contact.

cluster_exposure Type of Exposure cluster_action Immediate Action cluster_outcome Follow-up exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin Remove contaminated clothing. Flush skin with water for 15+ min. skin->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses if possible. eye->action_eye action_inhalation Move to fresh air. If not breathing, give artificial respiration. inhalation->action_inhalation action_ingestion Rinse mouth. DO NOT induce vomiting. ingestion->action_ingestion outcome Seek Immediate Medical Attention action_skin->outcome action_eye->outcome action_inhalation->outcome action_ingestion->outcome

  • Skin Contact : Immediately remove all contaminated clothing.[9] Flush the affected skin area with copious amounts of water for at least 15 minutes.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Continue rinsing.[9][12]

  • Inhalation : Move the person to fresh air. If breathing has stopped, provide artificial respiration.[13]

  • Ingestion : Do NOT induce vomiting.[9] Rinse the mouth with water. If the person is conscious, have them drink water or milk.[11][14]

Q7: How should I handle a small-scale spill in the lab?

A small spill (<500 mL) can typically be managed by trained laboratory personnel using an appropriate spill kit.[15] For larger spills, or any spill you are not comfortable handling, evacuate the area, alert others, and contact your institution's emergency response team.[16]

Protocol: Managing a Small-Scale Spill of this compound

  • Alert & Isolate : Immediately alert personnel in the vicinity and restrict access to the spill area.[17]

  • Control Ignition Sources : Since the material is combustible, extinguish any open flames and turn off nearby hot plates or other ignition sources.[14] Use only non-sparking tools for cleanup.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood. If the spill is outside a hood, increase ventilation to the room if it can be done safely.[14]

  • Don PPE : At a minimum, wear a lab coat, chemical safety goggles, and chemical-resistant gloves.[18]

  • Contain the Spill : Create a dike around the spill using an inert, non-combustible absorbent material (e.g., sodium bicarbonate, sand, or commercial sorbent pads).[16][17] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize & Absorb : Slowly and carefully apply a neutralizing agent for acids, such as sodium bicarbonate or calcium carbonate, starting from the outside of the spill and working inwards.[16] Once fizzing stops, use the absorbent material to soak up the neutralized mixture.

  • Collect Waste : Using a plastic scoop or other non-sparking tool, carefully collect the absorbed material and place it into a clearly labeled, leak-proof container for hazardous waste.[15][17]

  • Decontaminate : Wipe the spill area with a cloth or paper towels dampened with a soap and water solution.[18] Place all cleaning materials into the hazardous waste container.

  • Dispose & Restock : Seal the hazardous waste container, attach a completed hazardous waste label, and arrange for disposal through your institution's environmental health and safety (EHS) office.[17] Restock your spill kit immediately.[16]

Q8: My sample of this compound has developed a slight yellow color over time. Is it still usable?

A slight yellowing in older samples of organic acids can sometimes occur due to minor degradation or the presence of impurities. While it may not significantly impact all experimental outcomes, it indicates a potential change in purity. It is recommended to run a quality control check (e.g., NMR, GC-MS) to confirm the identity and purity of the material before use in a sensitive application. For critical experiments, using a fresh, unopened bottle is always the best practice.

References

Technical Support Center: Optimizing Derivatization of 2-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Methyl-2-hexenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this α,β-unsaturated carboxylic acid.

Introduction to Derivatization of this compound

This compound is a valuable building block in organic synthesis. However, its carboxylic acid functional group often requires derivatization to either protect it during a synthetic sequence or to enhance its volatility and improve chromatographic performance for analytical purposes like Gas Chromatography-Mass Spectrometry (GC-MS).[1] The presence of a methyl group on the α-carbon and the C=C double bond introduces specific steric and electronic considerations that can complicate standard derivatization protocols.

This guide will focus on the most common derivatization strategies: esterification and silylation, providing practical solutions to overcome potential hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization of this compound.

Issue 1: Low or No Product Yield

Symptom: After performing the reaction and work-up, you observe a low yield of the desired derivative, or primarily unreacted starting material.

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The carbonyl carbon of a carboxylic acid is not sufficiently electrophilic to react with most alcohols directly. An acid catalyst is required to protonate the carbonyl oxygen, thereby increasing its electrophilicity.[2] For sterically hindered acids like this compound, this activation is crucial.

    • Solution: Ensure a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH) is used in sufficient quantity. For particularly stubborn reactions, consider converting the carboxylic acid to a more reactive intermediate like an acyl chloride using thionyl chloride (SOCl₂).[3]

  • Steric Hindrance: The methyl group at the α-position can sterically hinder the approach of the nucleophile (e.g., an alcohol).

    • Solution 1 (Esterification): Employ a less bulky alcohol if possible. If a bulky ester (e.g., a tert-butyl ester) is required, the Fischer esterification is often unsuitable.[4] In such cases, the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), is a milder and more effective method for sterically demanding substrates.[4][5]

    • Solution 2 (Silylation): For GC analysis, silylation is a common alternative. Use a potent silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) to overcome steric hindrance.

  • Presence of Water: Water can hydrolyze the activated intermediate or the final product, shifting the equilibrium back to the starting materials.[6][7] This is especially problematic in Fischer esterifications, which produce water as a byproduct.[2]

    • Solution: Use anhydrous reagents and solvents. Dry all glassware thoroughly before use.[6] In Fischer esterifications, use a Dean-Stark apparatus to remove water as it forms, driving the reaction to completion.[2]

  • Suboptimal Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion.[6]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC analysis of aliquots.[8] If the reaction stalls, consider increasing the temperature or extending the reaction time. For silylation reactions, heating is often necessary for hindered carboxylic acids.

Issue 2: Formation of Side Products

Symptom: Your crude product mixture shows multiple spots on TLC or several peaks in the GC chromatogram that do not correspond to the starting material or the desired product.

Potential Causes & Solutions:

  • N-Acylurea Formation (Steglich Esterification): In the absence of a good nucleophile or with a sterically hindered alcohol, the O-acylisourea intermediate in a DCC-mediated reaction can rearrange to a stable N-acylurea byproduct.[4]

    • Solution: Ensure a catalytic amount of DMAP (typically 5-10 mol%) is used. DMAP acts as a superior acyl transfer agent, forming a highly reactive intermediate that readily reacts with the alcohol before the rearrangement can occur.[4]

  • Polymerization: The α,β-unsaturated nature of this compound makes it susceptible to polymerization, especially under harsh acidic or high-temperature conditions.

    • Solution: Employ milder reaction conditions where possible. The Steglich esterification is performed at or below room temperature, minimizing this risk.[5] If heating is necessary, consider adding a radical inhibitor like hydroquinone.

  • Side Reactions with the Double Bond: While generally stable, the double bond can undergo side reactions under certain conditions, although this is less common for simple esterification or silylation.

    • Solution: Stick to reaction conditions known to be chemoselective for the carboxylic acid group. Avoid reagents that are known to react with alkenes.

Frequently Asked Questions (FAQs)

Q1: Is derivatization of this compound always necessary for GC-MS analysis?

A1: Yes, it is highly recommended. The polar carboxylic acid group leads to poor peak shape (tailing) and potential adsorption on the GC column and inlet liner.[1] Derivatization to a less polar ester (e.g., methyl ester) or silyl derivative increases volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved sensitivity.[1][9]

Q2: What is the best method for preparing a methyl ester of this compound for GC analysis?

A2: A common and effective method is using boron trifluoride-methanol (BF₃-MeOH) solution.[9] This reagent efficiently converts carboxylic acids to their methyl esters.[8] Alternatively, diazomethane is highly effective but must be handled with extreme caution due to its toxicity and explosive nature.[8][10] For a safer option, trimethylsilyldiazomethane can be used.[11]

Q3: Can I form an amide from this compound?

A3: Yes. Amide formation typically requires activating the carboxylic acid first, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine.[3] Alternatively, peptide coupling reagents like DCC can be used to directly couple the carboxylic acid with an amine.[3] Direct reaction of the carboxylic acid with an amine to form an amide by heating is possible but often requires high temperatures and results in water removal challenges.

Q4: How can I protect the carboxylic acid group of this compound during a subsequent reaction?

A4: Converting it to an ester is the most common method for protecting a carboxylic acid.[12][13] The choice of ester depends on the conditions of the subsequent reaction steps and the method required for deprotection.

  • Methyl or Ethyl Esters: Stable to a wide range of conditions but require acidic or basic hydrolysis for removal.[14]

  • Benzyl Esters: Can be removed under mild conditions by hydrogenolysis.[14]

  • tert-Butyl Esters: Cleaved under acidic conditions.[14]

  • Silyl Esters: Generally labile and removed by acid, base, or fluoride ions, but sterically hindered "supersilyl" esters can offer enhanced stability.[14][15]

Experimental Protocols & Data

Table 1: Comparison of Common Derivatization Methods for this compound
MethodReagentsTypical ConditionsProsCons
Fischer Esterification Alcohol (e.g., MeOH, EtOH), H₂SO₄ (cat.)Reflux, Dean-Stark optionalInexpensive reagents.Reversible reaction; requires harsh conditions; not ideal for bulky alcohols.[2][16]
Steglich Esterification Alcohol, DCC, DMAP (cat.)Room temperatureMild conditions; good for sterically hindered substrates.[4][5]DCC is a sensitizer; N-acylurea byproduct formation.[4][5]
Acyl Chloride Formation SOCl₂ or (COCl)₂Room temp to refluxForms highly reactive intermediate; high yield.Reagents are corrosive and moisture-sensitive.[3]
Silylation (for GC) BSTFA, TMCS (cat.)60-80 °C, 30-60 minFast, high yield, suitable for trace analysis.Derivatives are moisture-sensitive.[6]
Protocol 1: General Procedure for Fischer Esterification (Methyl Ester)
  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 fold excess), slowly add concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.

  • Purify by column chromatography or distillation if necessary.

Protocol 2: General Procedure for Silylation with BSTFA for GC-MS Analysis
  • Place a dried sample containing this compound (approx. 1 mg) into a 2 mL autosampler vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or DMF).

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.[6]

  • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Visualizing Workflows

Workflow for Troubleshooting Low Derivatization Yield

Caption: A decision tree for troubleshooting low product yield.

General Derivatization Pathways

Caption: Common derivatization pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-2-hexenoic Acid and Its Isomers: Physicochemical Properties, Spectroscopic Signatures, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of isomeric structures is paramount. Subtle shifts in molecular geometry or substituent positioning can dramatically alter a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of 2-Methyl-2-hexenoic acid and its key structural and geometric isomers. We will delve into their distinct physicochemical characteristics, explore their spectroscopic fingerprints, and provide detailed experimental protocols for their synthesis and analysis, empowering researchers to confidently identify and differentiate these closely related molecules.

Introduction to this compound and Its Isomeric Landscape

This compound (C₇H₁₂O₂) is an unsaturated carboxylic acid that, along with its isomers, finds applications in the flavor and fragrance industry and serves as a building block in organic synthesis. The presence of a carbon-carbon double bond and a methyl group gives rise to a variety of isomers, each with a unique spatial arrangement and, consequently, distinct properties. This guide will focus on the comparison of the parent compound with its positional isomers (where the methyl group is at a different position) and its geometric (E/Z) isomers.

The isomers under consideration are:

  • (E)-2-Methyl-2-hexenoic acid: The trans-isomer.

  • (Z)-2-Methyl-2-hexenoic acid: The cis-isomer.

  • 3-Methyl-2-hexenoic acid: A positional isomer.

  • 4-Methyl-2-hexenoic acid: A positional isomer.

  • 5-Methyl-2-hexenoic acid: A positional isomer.

  • 2-Ethyl-2-pentenoic acid: A structural isomer.

  • 2-Methylhexanoic acid: The saturated counterpart, included for comparative purposes.

isomers C7H12O2 C7H12O2 This compound This compound C7H12O2->this compound Positional Isomers Positional Isomers C7H12O2->Positional Isomers Structural Isomer Structural Isomer C7H12O2->Structural Isomer (E)-Isomer (E)-Isomer This compound->(E)-Isomer (Z)-Isomer (Z)-Isomer This compound->(Z)-Isomer 3-Methyl 3-Methyl Positional Isomers->3-Methyl 4-Methyl 4-Methyl Positional Isomers->4-Methyl 5-Methyl 5-Methyl Positional Isomers->5-Methyl 2-Ethyl-2-pentenoic 2-Ethyl-2-pentenoic Structural Isomer->2-Ethyl-2-pentenoic

Caption: Isomeric landscape of this compound.

Comparative Physicochemical Properties

The seemingly minor differences in the structures of these isomers lead to measurable variations in their physical properties. These differences are critical for designing purification strategies and for understanding their behavior in various matrices. The following table summarizes key physicochemical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n_D)Odor Profile
(E)-2-Methyl-2-hexenoic acidC₇H₁₂O₂128.17130 @ 20 mmHg[1]1.456-1.466 @ 20°C[1]Sour, cheesy, fruity[1]
(Z)-2-Methyl-2-hexenoic acidC₇H₁₂O₂128.17Data not readily availableData not readily availableData not readily available
(E)-3-Methyl-2-hexenoic acidC₇H₁₂O₂128.17225.2Data not readily availableGoaty, sweaty
4-Methyl-2-hexenoic acidC₇H₁₂O₂128.17Data not readily availableData not readily availableData not readily available
5-Methyl-2-hexenoic acidC₇H₁₂O₂128.17Data not readily availableData not readily availableData not readily available
2-Ethyl-2-pentenoic acidC₇H₁₂O₂128.17Data not readily availableData not readily availableData not readily available
2-Methylhexanoic acidC₇H₁₄O₂130.18209-210 @ 760 mmHg1.416-1.423 @ 20°CCheesy, fruity

Spectroscopic Characterization: Unmasking Isomeric Identities

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the unambiguous identification and differentiation of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts, splitting patterns, and coupling constants are unique fingerprints for each isomer.

Predicted ¹H NMR Chemical Shifts (ppm):

Proton Environment(E)-2-Methyl-2-hexenoic acid(Z)-2-Methyl-2-hexenoic acid3-Methyl-2-hexenoic acid
=CH-~6.8 (t)~6.0 (t)~5.7 (s)
-CH₂- (adjacent to C=C)~2.2 (q)~2.6 (q)~2.1 (q)
-CH₃ (on C=C)~1.8 (s)~2.0 (s)~1.9 (s)
-COOH~12.0 (s)~12.0 (s)~12.0 (s)

Predicted ¹³C NMR Chemical Shifts (ppm):

Carbon Environment(E)-2-Methyl-2-hexenoic acid(Z)-2-Methyl-2-hexenoic acid3-Methyl-2-hexenoic acid
C=O~173~173~172
C=C (quaternary)~128~129~160
C=C (methine)~145~144~115
CH₂ (adjacent to C=C)~33~28~40
CH₃ (on C=C)~12~20~23

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While isomers have the same molecular weight, their fragmentation patterns upon electron ionization can differ, aiding in their identification. The molecular ion peak for all C₇H₁₂O₂ isomers will be observed at m/z 128.

Common Fragmentation Pathways:

A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), resulting in a fragment at m/z 83. Another characteristic fragmentation is the McLafferty rearrangement, if sterically possible. The specific fragmentation patterns will be influenced by the position of the double bond and the methyl group, providing clues to the isomeric structure.

Experimental Protocols

Synthesis of α,β-Unsaturated Carboxylic Acids (General Procedure)

A common method for the synthesis of α,β-unsaturated carboxylic acids is the Knoevenagel condensation, followed by hydrolysis and decarboxylation.

synthesis_workflow Aldehyde/Ketone Aldehyde/Ketone Knoevenagel Condensation Knoevenagel Condensation Aldehyde/Ketone->Knoevenagel Condensation Malonic Acid, Base Intermediate Intermediate Knoevenagel Condensation->Intermediate Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Intermediate->Hydrolysis & Decarboxylation Acid, Heat Unsaturated Acid Unsaturated Acid Hydrolysis & Decarboxylation->Unsaturated Acid

Caption: General workflow for the synthesis of α,β-unsaturated carboxylic acids.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate aldehyde or ketone (1 equivalent), malonic acid (1.1 equivalents), and a basic catalyst such as pyridine or piperidine in a suitable solvent like ethanol.

  • Condensation: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, add an aqueous solution of a strong acid (e.g., HCl) to the reaction mixture until it is acidic.

  • Decarboxylation: Gently heat the acidified mixture to induce decarboxylation, which is often evidenced by the evolution of CO₂ gas.

  • Workup: After cooling, extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude unsaturated carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

GC-MS Analysis of Short-Chain Fatty Acid Isomers

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like these carboxylic acid isomers. Derivatization is often employed to increase volatility and improve chromatographic peak shape.

gcms_workflow Sample Sample Derivatization Derivatization Sample->Derivatization Esterification (e.g., BF3/Methanol) Methyl Esters Methyl Esters Derivatization->Methyl Esters GC-MS Injection GC-MS Injection Methyl Esters->GC-MS Injection Separation & Detection Separation & Detection GC-MS Injection->Separation & Detection Data Analysis Data Analysis Separation & Detection->Data Analysis Mass Spectra, Retention Times

Caption: Workflow for the GC-MS analysis of short-chain fatty acids.

Step-by-Step Protocol (Derivatization and Analysis):

  • Sample Preparation: Accurately weigh a small amount of the carboxylic acid sample (1-10 mg) into a vial.

  • Esterification: Add a solution of 14% boron trifluoride in methanol (BF₃-methanol, 1-2 mL) to the sample.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 10-15 minutes.

  • Extraction: After cooling, add water (1 mL) and a non-polar organic solvent such as hexane (1 mL). Vortex the mixture thoroughly to extract the fatty acid methyl esters (FAMEs) into the organic layer.

  • Sample Injection: Carefully transfer the upper organic layer to a GC vial for analysis.

  • GC-MS Conditions:

    • GC Column: A polar capillary column (e.g., DB-WAX or similar) is recommended for good separation of FAME isomers.

    • Oven Program: A temperature gradient program is typically used, for example, starting at 50°C, holding for 1 minute, then ramping at 10°C/min to 220°C and holding for 5 minutes.

    • Injector: Splitless or split injection can be used, with an injector temperature of 250°C.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-300.

Conclusion

The isomers of this compound, while sharing the same molecular formula, exhibit distinct physicochemical and spectroscopic properties. Understanding these differences is crucial for their accurate identification, separation, and application in various scientific disciplines. The provided experimental protocols offer a starting point for the synthesis and analysis of these compounds, enabling researchers to further explore their unique characteristics and potential uses. As with any chemical synthesis and analysis, proper safety precautions should always be observed in a laboratory setting.

References

comparative analysis of different synthetic routes to 2-Methyl-2-hexenoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 2-Methyl-2-hexenoic Acid

Introduction

This compound is an α,β-unsaturated carboxylic acid with a characteristic chemical profile that makes it a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrance compounds.[1][2][3] Its structure, featuring a C-C double bond in conjugation with a carboxyl group, offers multiple sites for chemical modification while imparting specific physical and biological properties. The efficient and selective synthesis of this molecule is a key objective for researchers in organic synthesis and drug development.

This guide provides an in-depth comparative analysis of four distinct and prominent synthetic strategies for preparing this compound. We will dissect each route, examining the underlying chemical principles, causality behind experimental choices, and practical considerations such as yield, scalability, and stereoselectivity. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge needed to select and implement the most suitable synthetic pathway for their specific application, whether for small-scale laboratory research or large-scale industrial production.

Core Synthetic Strategies: An Overview

The construction of the this compound scaffold can be approached from several classic organic transformations. We will focus on four robust methods that exemplify different bond-forming strategies:

  • The Knoevenagel-Doebner Condensation: A direct C-C bond formation and decarboxylation cascade between an aldehyde and a dicarboxylic acid.

  • The Reformatsky Reaction: Utilizes an organozinc intermediate to couple an aldehyde with an α-halo ester, followed by dehydration and hydrolysis.

  • Crossed Aldol Condensation followed by Selective Oxidation: A two-step sequence involving the formation of the precursor aldehyde, 2-methyl-2-hexenal, which is then oxidized to the target acid.

  • The Horner-Wadsworth-Emmons (HWE) Olefination: A highly stereoselective method to form the C-C double bond, yielding an unsaturated ester that is subsequently hydrolyzed.

Each of these pathways will be evaluated for its efficiency, operational simplicity, and the quality of the final product.

Route 1: Knoevenagel-Doebner Condensation

This route represents one of the most direct methods for synthesizing α,β-unsaturated acids. It is a modification of the classic Knoevenagel condensation that employs a malonic acid derivative, which undergoes condensation with an aldehyde followed by in-situ decarboxylation.[4]

Principle and Mechanism

The reaction is typically catalyzed by a weak base, such as pyridine or piperidine. The base deprotonates malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of butanal. The resulting aldol-type adduct readily undergoes dehydration to form an unsaturated dicarboxylic acid intermediate. Upon heating in the presence of pyridine, this intermediate decarboxylates to yield the final product, this compound. The Doebner modification is particularly effective because the use of a carboxylic acid as the active methylene component facilitates the final decarboxylation step.[5]

Advantages
  • Directness: A one-pot reaction from readily available starting materials (butanal and malonic acid).

  • Simplicity: The reaction setup is straightforward and does not require inert atmospheres or highly sensitive reagents.

Limitations
  • Reagents: Pyridine is a toxic and malodorous solvent that requires careful handling and disposal.

  • Byproducts: The reaction can sometimes suffer from incomplete decarboxylation or the formation of side products from self-condensation of the aldehyde.

  • Yield Variability: Yields can be sensitive to reaction conditions, including temperature and reaction time.

Experimental Protocol: Knoevenagel-Doebner Synthesis
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butanal (1.0 eq.), malonic acid (1.1 eq.), and pyridine (3-5 eq. as solvent).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq.).

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of butanal.

  • Workup: After cooling to room temperature, pour the reaction mixture into an excess of cold 10% hydrochloric acid (HCl). This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Collect the crude product by vacuum filtration or extract the aqueous mixture with diethyl ether.

  • Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude acid can be purified by recrystallization or column chromatography.

Route 2: The Reformatsky Reaction

The Reformatsky reaction is a classic organometallic method for C-C bond formation. It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[6][7] The resulting organozinc reagent is less reactive than Grignard or organolithium reagents, which allows it to selectively add to the carbonyl group without reacting with the ester functionality.[8][9]

Principle and Mechanism

First, zinc metal undergoes oxidative insertion into the carbon-bromine bond of an α-bromo ester (e.g., ethyl 2-bromopropionate) to form a zinc enolate, known as a Reformatsky reagent.[10] This enolate then adds to the carbonyl carbon of butanal. The resulting zinc alkoxide is hydrolyzed during aqueous workup to yield a β-hydroxy ester. This intermediate is not the final product and requires a subsequent dehydration step (typically acid-catalyzed) to form the α,β-unsaturated ester, which is finally saponified (hydrolyzed) with a strong base to yield this compound.

Advantages
  • Functional Group Tolerance: The relative inertness of the organozinc reagent allows for a broad scope of compatible functional groups.

  • Availability: α-halo esters and aldehydes are common and accessible starting materials.

Limitations
  • Multi-step Process: This route requires three distinct chemical transformations: condensation, dehydration, and hydrolysis, which can lower the overall yield.

  • Zinc Activation: The zinc metal often requires activation (e.g., with iodine or 1,2-dibromoethane) to remove the passivating oxide layer and ensure reactivity.[7]

  • Harsh Conditions: The dehydration and hydrolysis steps often require strongly acidic or basic conditions, which may not be suitable for sensitive substrates.

Experimental Protocol: Reformatsky Synthesis
  • Zinc Activation: In a flame-dried, three-neck flask under a nitrogen atmosphere, place zinc dust (1.5 eq.). Add a small crystal of iodine and gently warm the flask until the purple vapor dissipates, indicating activation.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF). To this suspension, add a solution of butanal (1.0 eq.) and ethyl 2-bromopropionate (1.2 eq.) in THF dropwise via an addition funnel.

  • Reaction: The reaction is often exothermic. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to heat at reflux for 1-2 hours until the butanal is consumed (monitor by TLC).

  • Workup (Hydrolysis of Alkoxide): Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether.

  • Dehydration: Combine the organic layers, dry over Na₂SO₄, and concentrate. Dissolve the crude β-hydroxy ester in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsA), and heat to reflux with a Dean-Stark trap to remove water.

  • Saponification: Once dehydration is complete, cool the mixture and remove the toluene. Add a solution of potassium hydroxide (KOH) in ethanol/water and heat to reflux for 2-4 hours to hydrolyze the ester.

  • Isolation: Cool the mixture, acidify with 10% HCl to pH < 2, and extract the final product with diethyl ether. Purify as described in Route 1.

Route 3: Crossed Aldol Condensation & Selective Oxidation

This two-step approach first builds the carbon skeleton of the corresponding α,β-unsaturated aldehyde, 2-methyl-2-hexenal, via a crossed aldol condensation.[11] This intermediate is then selectively oxidized to the carboxylic acid, taking care to preserve the double bond.[12]

Principle and Mechanism

The first step is a base-catalyzed crossed aldol condensation between butanal (the electrophile) and propionaldehyde (the nucleophile precursor).[13] A base (e.g., NaOH) removes an acidic α-proton from propionaldehyde to form an enolate. This enolate then attacks the carbonyl of butanal. The resulting β-hydroxy aldehyde readily dehydrates under the reaction conditions to yield 2-methyl-2-hexenal. To minimize undesired self-condensation products, one aldehyde can be added slowly to a mixture of the other aldehyde and the base.

The second step is the selective oxidation of the aldehyde. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a weak acid, is ideal for this transformation as it is highly chemoselective for aldehydes and does not affect the C-C double bond.[12]

Advantages
  • High Selectivity in Oxidation: The Pinnick oxidation is a robust and high-yielding method for converting α,β-unsaturated aldehydes to their corresponding acids.[14]

  • Cost-Effective Reagents: The starting aldehydes and reagents for both steps are generally inexpensive and readily available.

Limitations
  • Aldol Selectivity: The initial crossed aldol reaction can be difficult to control, potentially leading to a mixture of products (two self-condensation and two crossed-condensation products), which complicates purification and lowers the yield of the desired intermediate.

  • Two-Step Process: Being a two-step synthesis, it requires isolation and purification of the intermediate aldehyde before proceeding to the oxidation.

Experimental Protocol: Aldol/Oxidation Synthesis

Part A: Synthesis of 2-Methyl-2-hexenal

  • Setup: In a flask cooled in an ice bath, prepare a solution of 10% aqueous sodium hydroxide (NaOH).

  • Reaction: To this solution, add propionaldehyde (1.2 eq.). Then, add butanal (1.0 eq.) dropwise with vigorous stirring, keeping the temperature below 10 °C.

  • Maturation: After the addition, allow the mixture to stir at room temperature for 12-16 hours.

  • Isolation: The product will separate as an oily layer. Separate the organic layer, wash it with water and then brine, and dry it over anhydrous magnesium sulfate (MgSO₄). Purify by vacuum distillation.

Part B: Pinnick Oxidation to this compound

  • Setup: Dissolve the purified 2-methyl-2-hexenal (1.0 eq.) in tert-butanol. Add 2-methyl-2-butene (2.0 eq.) as a chlorine scavenger.

  • Oxidant Addition: In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.

  • Reaction: Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature. Stir for 4-6 hours.

  • Workup: Quench the reaction with a solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1 M HCl and extract the product with ethyl acetate. Purify as previously described.

Route 4: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a powerful variant of the Wittig reaction that uses a phosphonate-stabilized carbanion.[15] It is renowned for its high yield and excellent stereoselectivity, typically favoring the formation of the (E)-alkene, which is often the thermodynamically more stable isomer.

Principle and Mechanism

A phosphonate ester, such as triethyl 2-phosphonopropionate, is deprotonated with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to generate a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of butanal. The resulting intermediate collapses to form the C-C double bond and a water-soluble phosphate byproduct.[16] This reaction directly yields the ethyl ester of this compound. A final, simple hydrolysis step is required to obtain the target carboxylic acid.

Advantages
  • High Stereoselectivity: The HWE reaction almost exclusively yields the (E)-isomer of the α,β-unsaturated ester, which simplifies purification.[15]

  • High Yields: The reaction is typically very high-yielding.

  • Easy Purification: The phosphate byproduct is water-soluble, making the workup and isolation of the organic product straightforward.

Limitations
  • Reagent Cost: The phosphonate starting material can be more expensive than the reagents used in other routes.

  • Strong Base: Requires the use of a strong base like sodium hydride, which is flammable and moisture-sensitive, requiring an inert atmosphere.

  • Two-Step Process: Requires a final hydrolysis step to convert the ester to the carboxylic acid.

Experimental Protocol: HWE Synthesis
  • Anion Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF. Cool the suspension in an ice bath.

  • Phosphonate Addition: Add triethyl 2-phosphonopropionate (1.1 eq.) dropwise. Allow the mixture to stir at room temperature for 1 hour after the addition is complete.

  • Aldehyde Addition: Cool the resulting solution back to 0 °C and add butanal (1.0 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until the butanal is consumed (monitor by TLC).

  • Workup: Quench the reaction by carefully adding water. Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the crude ester.

  • Hydrolysis: Perform saponification of the crude ester as described in the final step of the Reformatsky protocol (Route 2) to yield the final acid.

Comparative Analysis Summary

FeatureKnoevenagel-DoebnerReformatskyAldol Condensation / OxidationHorner-Wadsworth-Emmons
Overall Yield ModerateModerateModerate to GoodGood to Excellent
Number of Steps 1 (One-pot)322
Stereoselectivity Mixture of E/Z possibleMixture of E/Z possibleMixture of E/Z possibleExcellent (E-selective)
Reagent Hazards Pyridine (toxic, noxious)Activated Zinc (pyrophoric risk)NaOH (corrosive), AldehydesNaH (flammable solid)
Operational Simplicity HighLow (multi-step, requires activation)Moderate (selectivity issues)Moderate (requires inert atm.)
Cost-Effectiveness GoodModerateExcellentModerate to Low
Scalability ModerateModerateGoodGood

Logical & Workflow Diagrams

Below are the visual representations of the synthetic workflows for each route, generated using Graphviz.

Caption: Workflow for Knoevenagel-Doebner Condensation.

G Butanal Butanal Condensation Knoevenagel-Doebner Condensation & Decarboxylation Butanal->Condensation MalonicAcid Malonic Acid MalonicAcid->Condensation Pyridine Pyridine / Piperidine Pyridine->Condensation Product This compound Condensation->Product

Caption: Workflow for the multi-step Reformatsky Reaction.

G Butanal Butanal Step1 Reformatsky Condensation Butanal->Step1 Bromoester Ethyl 2-bromopropionate Bromoester->Step1 Zinc Activated Zinc Zinc->Step1 Intermediate1 β-Hydroxy Ester Step1->Intermediate1 Step2 Dehydration (Acid-catalyzed) Intermediate1->Step2 Intermediate2 α,β-Unsaturated Ester Step2->Intermediate2 Step3 Saponification (Hydrolysis) Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for Aldol Condensation followed by Oxidation.

G Butanal Butanal Step1 Crossed Aldol Condensation Butanal->Step1 Propanal Propionaldehyde Propanal->Step1 Base NaOH (aq) Base->Step1 Intermediate 2-Methyl-2-hexenal Step1->Intermediate Step2 Pinnick Oxidation Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for Horner-Wadsworth-Emmons Olefination.

G Butanal Butanal Step1 HWE Olefination Butanal->Step1 Phosphonate Triethyl 2-phosphonopropionate Phosphonate->Step1 Base NaH Base->Step1 Intermediate Ethyl 2-Methyl-2-hexenoate Step1->Intermediate Step2 Saponification (Hydrolysis) Intermediate->Step2 Product This compound Step2->Product

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved through several classic organic reactions, each with a distinct profile of advantages and challenges.

  • For simplicity and directness on a small laboratory scale, the Knoevenagel-Doebner Condensation (Route 1) is a compelling option, provided the use of pyridine is acceptable.

  • The Aldol Condensation/Oxidation (Route 3) is arguably the most cost-effective route for large-scale synthesis, assuming the initial aldol reaction can be optimized to maximize the yield of the desired intermediate aldehyde.

  • When stereochemical purity is paramount, the Horner-Wadsworth-Emmons Reaction (Route 4) is the superior choice, delivering the (E)-isomer with high fidelity, albeit at a higher reagent cost and with more demanding reaction conditions.

  • The Reformatsky Reaction (Route 2) serves as a reliable, albeit lengthy, alternative that demonstrates classic organometallic principles but is often superseded by more efficient modern methods.

The ultimate choice of synthetic route will depend on a careful balance of the specific project requirements, including scale, budget, available equipment, and the desired isomeric purity of the final product.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-2-hexenoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the validation of analytical methods for the precise quantification of 2-Methyl-2-hexenoic acid. This document provides an in-depth comparison of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Our focus is to deliver not just procedural steps, but the scientific rationale behind methodological choices, ensuring a self-validating system for robust and reliable quantification.

The Importance of Accurate this compound Quantification

This compound, a volatile unsaturated short-chain fatty acid, is of growing interest in various fields, from flavor and fragrance chemistry to its potential role as a biomarker in metabolic studies. Accurate and precise quantification is paramount for understanding its physiological and pathological significance. The validation of the analytical methods used is therefore a critical step to ensure data integrity and reproducibility, adhering to stringent regulatory standards.

This guide will navigate through the validation of GC-MS and LC-MS/MS methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation.[1][2][3][4][5][6][7][8][9]

General Workflow for Analytical Method Validation

A systematic approach is essential for the successful validation of any analytical method. The following diagram illustrates the key stages involved in this process.

Analytical Method Validation Workflow General Workflow of Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis & Reporting A Define Analytical Requirements B Select Analytical Technique (e.g., GC-MS, LC-MS/MS) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Stability J->K L Routine Sample Analysis K->L Implement Validated Method M Quality Control L->M N Documentation & Reporting M->N

Caption: A flowchart illustrating the sequential phases of analytical method development, validation, and routine application.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For acidic analytes like this compound, derivatization is crucial to improve volatility and chromatographic peak shape.[10][11]

Experimental Protocol: GC-MS with Derivatization

1. Sample Preparation (Solvent Extraction and Derivatization):

  • Rationale: Extraction isolates the analyte from the sample matrix, while derivatization to a more volatile ester form (e.g., methyl or silyl ester) is necessary for optimal GC performance.

  • Procedure:

    • Spike the sample with an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound).

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) after acidification of the aqueous sample to protonate the carboxylic acid.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a derivatization agent. For methylation, a common reagent is BF3-methanol. For silylation, BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be used.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.

    • Cool the sample and inject it into the GC-MS system.

2. GC-MS Analysis:

  • Rationale: The gas chromatograph separates the derivatized analyte from other components based on its volatility and interaction with the stationary phase of the column. The mass spectrometer provides detection and quantification.

  • Typical Parameters:

    • Injector: Split/splitless, operated in splitless mode for trace analysis.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Temperature Program: A gradient program is used to ensure good separation. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in Electron Ionization (EI) mode. For quantification, Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity.

Visualization of GC-MS Sample Preparation Workflow

GC-MS Sample Preparation GC-MS Sample Preparation Workflow start Sample Collection prep1 Addition of Internal Standard start->prep1 prep2 Acidification prep1->prep2 prep3 Liquid-Liquid Extraction prep2->prep3 prep4 Evaporation to Dryness prep3->prep4 prep5 Derivatization (e.g., Methylation) prep4->prep5 prep6 Heating prep5->prep6 analysis GC-MS Analysis prep6->analysis

Caption: Step-by-step workflow for the preparation of samples for GC-MS analysis of this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a method of choice for the quantification of a wide range of analytes in complex matrices due to its high sensitivity and specificity. As with GC-MS, derivatization is often employed for short-chain fatty acids to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[12][13][14]

Experimental Protocol: LC-MS/MS with Derivatization

1. Sample Preparation (Derivatization and Extraction):

  • Rationale: Derivatization with a reagent like 3-nitrophenylhydrazine (3-NPH) introduces a readily ionizable group, significantly improving sensitivity in negative ion electrospray ionization (ESI) mode.[12][14]

  • Procedure:

    • Add an internal standard (e.g., a stable isotope-labeled version of this compound) to the sample.

    • Derivatize the sample with 3-nitrophenylhydrazine hydrochloride in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Quench the reaction.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and remove excess derivatization reagents.

    • Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Rationale: The liquid chromatograph separates the derivatized analyte from other sample components. The tandem mass spectrometer provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).

  • Typical Parameters:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid to improve peak shape.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ESI mode.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure specificity and accurate quantification.

Comparative Performance of Validated Methods

The choice between GC-MS and LC-MS/MS will depend on several factors, including the required sensitivity, sample matrix, available equipment, and throughput needs. Below is a table summarizing typical validation parameters for the quantification of short-chain fatty acids using these two techniques.

Validation ParameterGC-MSLC-MS/MS
Specificity/Selectivity High, based on retention time and mass spectrum.Very high, based on retention time and specific MRM transitions.
Linearity (r²) Typically > 0.99[15]Typically > 0.995[13]
Accuracy (% Recovery) 80-120%85-115%[14]
Precision (% RSD) < 15%< 10%[13][14]
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range[13]
Limit of Quantification (LOQ) Low µg/mL to ng/mL rangeHigh pg/mL to ng/mL range[13]
Throughput ModerateHigh (with modern UHPLC systems)
Derivatization Generally requiredOften required for high sensitivity

Decision-Making for Method Selection

The selection of the most appropriate analytical method is a critical decision in the drug development process and for research applications. The following diagram provides a logical framework for choosing between GC-MS and LC-MS/MS for the quantification of this compound.

Method Selection Decision-Making for Method Selection start Start: Quantification of This compound q1 High Sensitivity Required? (pg/mL levels) start->q1 q2 Complex Matrix? (e.g., plasma, tissue) q1->q2 No lcmsms LC-MS/MS is the Preferred Method q1->lcmsms Yes q3 High Throughput Needed? q2->q3 No q2->lcmsms Yes gcms GC-MS is a Suitable Choice q3->gcms No q3->lcmsms Yes

Caption: A decision tree to guide the selection of an analytical method based on key experimental requirements.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound when properly validated. The choice of method should be guided by the specific requirements of the study, including sensitivity, selectivity, sample complexity, and throughput. Adherence to established validation guidelines, such as those from the ICH and FDA, is essential to ensure the generation of high-quality, reproducible data that can withstand scientific and regulatory scrutiny.

References

spectroscopic comparison of 2-Methyl-2-hexenoic acid and its corresponding esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecules is paramount. This guide provides an in-depth spectroscopic comparison of 2-Methyl-2-hexenoic acid and its corresponding methyl and ethyl esters. By understanding their distinct spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, scientists can confidently identify and differentiate these structurally similar compounds, ensuring the purity and integrity of their materials.

Introduction: The Chemical Landscape

This compound and its esters are α,β-unsaturated carboxylic acid derivatives. The presence of the carbon-carbon double bond in conjugation with the carbonyl group creates a unique electronic environment that significantly influences their spectroscopic properties. Esterification of the carboxylic acid with methanol or ethanol introduces subtle but measurable changes in the spectral data, which this guide will explore in detail. Understanding these differences is crucial for reaction monitoring, quality control, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic environments of atomic nuclei. Both ¹H and ¹³C NMR are indispensable tools for differentiating the acid from its esters.

¹H NMR Spectroscopy

The proton NMR spectra of these compounds are characterized by signals corresponding to the vinylic proton, the α-methyl group, the alkyl chain, and, in the case of the esters, the alkoxy group. The most significant difference is the absence of the acidic proton in the esters.

Key Differentiating Features in ¹H NMR:

  • Carboxylic Acid Proton (-COOH): this compound exhibits a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. This characteristic signal is absent in the spectra of its esters.

  • Alkoxy Protons (-OCH₃, -OCH₂CH₃): Methyl 2-methyl-2-hexenoate will show a sharp singlet around 3.7 ppm corresponding to the methoxy protons. Ethyl 2-methyl-2-hexenoate will display a quartet around 4.2 ppm (for the -OCH₂- group) and a triplet around 1.3 ppm (for the -CH₃ of the ethyl group).

  • Vinylic Proton (=CH-): The chemical shift of the vinylic proton is influenced by the electron-withdrawing nature of the carbonyl group and will appear as a triplet of triplets or a complex multiplet in the range of 6.5-7.0 ppm for all three compounds.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentThis compoundMethyl 2-methyl-2-hexenoateEthyl 2-methyl-2-hexenoate
-COOH~11.8--
=CH-~6.8~6.7~6.7
-OCH₃-~3.7-
-OCH₂CH₃--~4.2 (q)
-CH₂-CH=~2.2~2.2~2.2
-CH₂-CH₂-~1.5~1.5~1.5
=C-CH₃~1.8~1.8~1.8
-CH₂CH₃~0.9~0.9~0.9
-OCH₂CH₃--~1.3 (t)

Note: These are approximate values and can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information about the carbon framework of the molecules. The chemical shift of the carbonyl carbon is a key diagnostic feature.

Key Differentiating Features in ¹³C NMR:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is typically found further downfield (~173 ppm) compared to the corresponding esters (~168 ppm). This is due to the deshielding effect of the hydroxyl group.

  • Alkoxy Carbons (-OCH₃, -OCH₂CH₃): The esters will show characteristic signals for the alkoxy carbons. The methoxy carbon of the methyl ester will appear around 51 ppm, while the ethyl ester will have signals around 60 ppm (-OCH₂-) and 14 ppm (-CH₃).

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AssignmentThis compoundMethyl 2-methyl-2-hexenoateEthyl 2-methyl-2-hexenoate
C=O~173~168~168
=C-COOH/R~128~128~128
=CH-~145~145~145
-OCH₃-~51-
-OCH₂CH₃--~60
-CH₂-CH=~30~30~30
-CH₂-CH₂-~22~22~22
=C-CH₃~12~12~12
-CH₂CH₃~14~14~14
-OCH₂CH₃--~14

Note: These are approximate values and can vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying functional groups based on their characteristic vibrational frequencies. The most prominent differences between the acid and its esters are observed in the O-H and C=O stretching regions.

Key Differentiating Features in IR Spectroscopy:

  • O-H Stretch: this compound displays a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer. This broad feature is absent in the spectra of the esters.

  • C=O Stretch: The carbonyl stretching frequency is sensitive to the electronic environment. The carboxylic acid C=O stretch typically appears around 1690-1710 cm⁻¹ due to conjugation and hydrogen bonding. In the esters, this band shifts to a higher frequency, approximately 1715-1725 cm⁻¹, as the resonance effect is slightly diminished and hydrogen bonding is absent.

  • C-O Stretch: The esters exhibit a strong C-O stretching band in the fingerprint region, typically between 1200-1300 cm⁻¹, which is less prominent in the carboxylic acid.

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Vibrational ModeThis compoundMethyl 2-methyl-2-hexenoateEthyl 2-methyl-2-hexenoate
O-H Stretch (broad)2500-3300--
C-H Stretch2850-30002850-30002850-3000
C=O Stretch~1695~1720~1718
C=C Stretch~1640~1645~1645
C-O Stretch~1250~1270~1270

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Peak (M⁺•): The molecular ion peak will correspond to the molecular weight of each compound: 128.17 g/mol for the acid, 142.20 g/mol for the methyl ester, and 156.22 g/mol for the ethyl ester.[1]

  • Fragmentation Patterns:

    • This compound: A common fragmentation is the loss of the carboxylic acid group (-COOH, 45 amu) or the alkyl chain.

    • Methyl 2-methyl-2-hexenoate: Will show a characteristic loss of the methoxy group (-OCH₃, 31 amu) to form an acylium ion.

    • Ethyl 2-methyl-2-hexenoate: Will exhibit loss of the ethoxy group (-OCH₂CH₃, 45 amu) or a McLafferty rearrangement involving the ethyl group. The fragmentation of esters often involves cleavage of the C-O bond or the C-C bond adjacent to the ester functional group.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The α,β-unsaturated carbonyl system in these compounds gives rise to a characteristic π → π* transition.

Key Differentiating Features in UV-Vis Spectroscopy:

  • λmax: All three compounds will exhibit a strong absorption band (λmax) in the range of 215-225 nm, corresponding to the π → π* transition of the conjugated system. The exact position of the λmax can be subtly influenced by the solvent and the nature of the carbonyl group (acid vs. ester), but the differences are generally small. Esterification may cause a slight hypsochromic (blue) shift compared to the carboxylic acid.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra.

IR Spectroscopy (for liquids)

Caption: Workflow for acquiring IR spectra of neat liquids.

Synthesis and Potential Impurities

The synthesis of this compound and its esters often involves reactions that can lead to specific impurities, which may be detectable by the spectroscopic methods discussed. For example, the synthesis of the acid may involve the oxidation of the corresponding aldehyde, and incomplete oxidation could lead to residual aldehyde impurities. The esterification of the acid is typically an equilibrium reaction, and thus, the ester may contain traces of the starting carboxylic acid and alcohol. These impurities would be readily identifiable in the NMR and IR spectra. For instance, the presence of the starting acid in an ester sample would be indicated by a broad O-H stretch in the IR spectrum and a broad singlet around 12 ppm in the ¹H NMR spectrum.

Conclusion

The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a comprehensive toolkit for the characterization and differentiation of this compound and its methyl and ethyl esters. By carefully analyzing the key distinguishing features in each spectrum, researchers can confidently verify the identity and purity of their compounds. This guide serves as a valuable resource for scientists working with these and structurally related molecules, enabling more efficient and accurate research and development.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against 2-Methyl-2-hexenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the success of immunoassays and antibody-based therapeutics hinges on one critical parameter: specificity.[1] The ability of an antibody to bind its intended target with high fidelity, while ignoring a milieu of structurally similar molecules, is paramount for data reproducibility and clinical safety.[2] This is particularly challenging when the target is a small molecule, or hapten, such as 2-Methyl-2-hexenoic acid and its derivatives. These molecules, by themselves, are incapable of eliciting an immune response and present subtle structural variations that can easily lead to antibody cross-reactivity.[3][4]

Misguided therapeutic development or incorrect diagnostic interpretations can result from the use of poorly characterized antibodies, leading to wasted time and investment.[1] This guide provides a comprehensive framework for generating and rigorously evaluating antibodies against this compound derivatives. We will move beyond simple protocols to explain the causal logic behind experimental choices, empowering you to design self-validating studies that ensure the trustworthiness of your results. We will cover the entire workflow, from initial hapten design and immunization to comparative analysis using both endpoint immunoassays and real-time kinetic platforms.

Part 1: Generating the Immunological Toolkit: From Hapten to Antibody

The foundational step in developing a specific antibody is the design of the immunogen. Since this compound is a hapten, it must be covalently linked to a larger, immunogenic carrier protein to stimulate an effective immune response in the host animal.[4] The choice of where and how to attach this linker is a critical determinant of the resulting antibody's specificity.[3]

Causality in Immunogen Design

The goal is to present the unique structural features of this compound to the immune system while minimizing the immunogenicity of the linker itself. The conjugation strategy should ideally attach the linker to a part of the molecule that is common among potential cross-reactants, thereby forcing the immune system to generate antibodies that recognize the distinctive regions of the target molecule. For this compound, the carboxylic acid group is a logical and convenient point of conjugation.

Experimental Workflow: Hapten-Carrier Protein Conjugation

This protocol details the conjugation of a this compound derivative to two different carrier proteins: Keyhole Limpet Hemocyanin (KLH) for immunization, which is highly immunogenic, and Bovine Serum Albumin (BSA) for subsequent screening assays to avoid selecting antibodies that recognize the immunization carrier.[5] The widely used carbodiimide reaction (EDC/NHS) is employed to activate the carboxylic acid group for stable amide bond formation with primary amines on the protein.[5][6]

Protocol 1: EDC/NHS Conjugation of this compound to Carrier Proteins

  • Hapten Preparation: Dissolve 10 mg of this compound in 1 mL of anhydrous Dimethylformamide (DMF).

  • Activation: Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the hapten solution. Let the reaction proceed for 4 hours at room temperature to form the NHS-ester. This step creates a semi-stable active ester that will readily react with primary amines on the carrier protein.

  • Carrier Protein Preparation: Dissolve 20 mg of KLH or BSA in 5 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.

  • Conjugation: Slowly add the activated hapten solution dropwise to the carrier protein solution while gently stirring. Allow the reaction to proceed overnight at 4°C. The slow addition prevents precipitation of the protein.

  • Quenching & Dialysis: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM. Purify the conjugate from unreacted hapten and coupling reagents by extensive dialysis against PBS (pH 7.4) for 48 hours, with at least four buffer changes.

  • Characterization: Confirm successful conjugation using MALDI-TOF mass spectrometry to observe a mass shift in the protein or by UV-Vis spectrophotometry if the hapten has a distinct chromophore. The molar substitution ratio (hapten:protein) should be determined to ensure consistency between batches.

Caption: Workflow for hapten-carrier protein conjugation.

Monoclonal vs. Polyclonal Antibodies
  • Polyclonal Antibodies (pAbs): Generated from multiple B-cell clones, pAbs are a heterogeneous mixture of antibodies that recognize different epitopes on the antigen.[7] They are generally faster and less expensive to produce and can be advantageous for capturing the target molecule due to their multi-epitope recognition.[8][9]

  • Monoclonal Antibodies (mAbs): Originating from a single B-cell clone, mAbs are a homogenous population of antibodies that recognize a single epitope.[7][9] This ensures high specificity and batch-to-batch consistency, which is critical for diagnostic and therapeutic applications.[3]

For cross-reactivity studies, monoclonal antibodies are highly preferred. Their inherent specificity to a single epitope provides a more defined system to probe interactions with structurally similar molecules.

Part 2: The Litmus Test: Indirect Competitive ELISA

The most common and robust method for assessing antibody specificity against a hapten is the indirect competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA).[10][11] This format is essential because the small size of the hapten prevents the simultaneous binding of two antibodies, which is required for a sandwich ELISA format.[12][13]

Principle of ic-ELISA

In this assay, the antibody's binding sites are contested by two entities: the hapten-protein conjugate immobilized on the ELISA plate (e.g., this compound-BSA) and the free analyte (the hapten or its derivatives) in the sample solution. The antibody is pre-incubated with the sample. If the sample contains a high concentration of the free analyte, it will saturate the antibody's binding sites. Consequently, fewer antibodies will be available to bind to the conjugate on the plate, resulting in a low signal. Conversely, a low concentration of free analyte results in a high signal. The signal is inversely proportional to the concentration of the free analyte in the sample.[14]

G Principle of Indirect Competitive ELISA cluster_high High Analyte Concentration cluster_low Low Analyte Concentration Analyte_H Free Analyte (High Conc.) Complex_H Saturated Antibody Analyte_H->Complex_H Binds Ab_H Antibody Ab_H->Complex_H Plate_H Coated Plate (Hapten-BSA) Complex_H->Plate_H Binding Blocked Result_H Low Signal Plate_H->Result_H Analyte_L Free Analyte (Low Conc.) Complex_L Free Antibody Analyte_L->Complex_L Binds Ab_L Antibody Ab_L->Complex_L Plate_L Coated Plate (Hapten-BSA) Complex_L->Plate_L Binds Result_L High Signal Plate_L->Result_L

Caption: Competitive binding principle in ic-ELISA.

Experimental Protocol: Cross-Reactivity Assessment by ic-ELISA

This protocol provides a self-validating system by including appropriate controls and a systematic approach to data analysis.

Protocol 2: Indirect Competitive ELISA

  • Plate Coating: Dilute the this compound-BSA conjugate to 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST) to prevent non-specific binding. Incubate for 2 hours at room temperature.[15]

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (this compound) and potential cross-reactants (its derivatives) in PBST. The concentration range should span from expected high to very low levels (e.g., 0.01 ng/mL to 1000 ng/mL).

    • In a separate dilution plate, mix 50 µL of each analyte dilution with 50 µL of the primary antibody (diluted to its optimal concentration, predetermined by titration).

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Substrate Addition: Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL/well of 2M sulfuric acid to stop the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The specificity of the antibody is quantified by calculating its cross-reactivity against various derivatives.

  • Standard Curve: Plot the absorbance (OD450) against the logarithm of the analyte concentration. Fit the data using a four-parameter logistic regression to generate a sigmoidal curve.[10]

  • IC50 Calculation: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value is a measure of the antibody's sensitivity for that specific analyte.[11][16]

  • Cross-Reactivity Calculation: The percent cross-reactivity (%CR) is calculated using the following formula[11]:

    %CR = (IC50 of Target Analyte / IC50 of Derivative) x 100

Table 1: Hypothetical Cross-Reactivity Data for mAb Clone 7G2

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Target) C7H12O25.2 100
2-Ethyl-2-hexenoic acidC8H14O248.510.7
2-Methyl-2-pentenoic acidC6H10O295.15.5
2-Hexenoic acidC6H10O2450.71.2
Palmitic AcidC16H32O2>10,000<0.05
Stearic AcidC18H36O2>10,000<0.05

This hypothetical data shows that mAb 7G2 is highly specific for the target analyte, with significantly lower reactivity towards derivatives that differ even by a single carbon in the side chain or main chain length. This level of characterization is essential for validating the antibody for its intended application.

Part 3: Advanced Characterization with Surface Plasmon Resonance (SPR)

While ELISA provides excellent data on endpoint competition and specificity, Surface Plasmon Resonance (SPR) offers a deeper, real-time view of the binding interaction.[17] SPR is a label-free technology that measures the association (on-rate, kₐ) and dissociation (off-rate, kₑ) of an interaction, providing a true measure of binding affinity (Kₐ).[18] This is invaluable for selecting therapeutic antibody candidates where binding kinetics can directly impact efficacy.

Experimental Workflow: SPR Kinetic Analysis

In a typical SPR experiment for a small molecule, the antibody is immobilized on the sensor chip surface, and the analyte (this compound or its derivatives) is flowed over the surface at various concentrations.[19]

G cluster_setup 1. Setup & Immobilization Chip Sensor Chip Immobilize Immobilize Antibody (e.g., via Amine Coupling) Chip->Immobilize Analyte Inject Analyte (Varying Concentrations) Association Association Phase (Analyte binds to Ab) Analyte->Association Measure ka Dissociation Dissociation Phase (Buffer flow, Analyte unbinds) Association->Dissociation Measure kd Regen Inject Regeneration Solution (e.g., low pH glycine) Regen->Chip Removes Analyte, Prepares for next cycle

Caption: General workflow for an SPR kinetic analysis experiment.

Interpreting Kinetic Data

The output of an SPR experiment is a sensorgram, a real-time plot of the binding response. By fitting this data to kinetic models, we can extract key parameters:

  • kₐ (Association Rate Constant): How quickly the analyte binds to the antibody.

  • kₑ (Dissociation Rate Constant): How quickly the analyte dissociates from the antibody. A lower kₑ indicates a more stable complex.

  • Kₐ (Affinity Constant): The equilibrium constant, calculated as kₐ/kₑ. A higher Kₐ indicates a stronger binding affinity.

Table 2: Hypothetical Kinetic and Affinity Data from SPR Analysis

Compoundkₐ (1/Ms)kₑ (1/s)Kₐ (M⁻¹)
This compound 2.5 x 10⁵1.1 x 10⁻⁴2.3 x 10⁹
2-Ethyl-2-hexenoic acid1.8 x 10⁵9.5 x 10⁻⁴1.9 x 10⁸
2-Methyl-2-pentenoic acid1.1 x 10⁵2.3 x 10⁻³4.8 x 10⁷
2-Hexenoic acid5.2 x 10⁴8.8 x 10⁻³5.9 x 10⁶

This hypothetical SPR data corroborates the ELISA findings, demonstrating that the higher affinity for the target is driven primarily by a much slower dissociation rate (lower kₑ), indicating a more stable binding complex.

Conclusion

The development of high-quality antibodies against small molecules like this compound derivatives demands a rigorous, multi-faceted validation strategy. Simply demonstrating binding is insufficient; a thorough understanding of an antibody's cross-reactivity profile is essential for ensuring the accuracy and reliability of any antibody-based application.[1]

By employing a logical immunogen design, validating with a robust indirect competitive ELISA, and performing in-depth kinetic characterization using SPR, researchers can develop and select antibody candidates with the highest degree of specificity. This systematic approach not only provides confidence in experimental outcomes but also upholds the principles of scientific integrity, ultimately accelerating progress in both research and drug development.[20][21]

References

A Comparative Benchmarking Guide to 2-Methyl-2-hexenoic Acid as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of 2-Methyl-2-hexenoic acid as a fragrance ingredient. Designed for researchers, perfumers, and product development professionals, this document outlines objective, data-driven methodologies for evaluating its olfactory characteristics, performance, and stability against relevant alternatives. The protocols described herein are designed to be self-validating, ensuring scientific rigor and actionable insights for fragrance formulation.

Introduction to this compound

This compound (CAS No. 28897-58-7) is a specialty aroma chemical known for its distinctive and potent olfactory profile. It is characterized by a complex scent that is often described as fruity, cheesy, and slightly sour[1][2]. This unique combination makes it a valuable component for creating nuanced and impactful fragrance accords, particularly in gourmand, fruity, and savory scent profiles. Its recommended usage is typically low, up to 0.5% in a fragrance concentrate, highlighting its high-impact nature[1].

To effectively utilize this ingredient, a thorough understanding of its performance metrics is crucial. This guide details the experimental procedures to quantify its key attributes—odor profile, intensity, longevity (substantivity), and stability—and compares them to other commercially relevant fatty acids and esters used in the fragrance industry.

Methodologies for Comprehensive Performance Benchmarking

A multi-faceted approach is required to generate a complete performance profile of a fragrance ingredient. The following experimental protocols provide a robust framework for this evaluation, combining instrumental analysis with sensory perception.

Sensory Analysis: The Human-Centric Evaluation

Sensory analysis remains the cornerstone of fragrance evaluation, as it directly measures the human perception of scent[3][4][5][6]. A trained sensory panel is essential for obtaining reliable and reproducible data.

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

  • Panelist Training: Select and train a panel of 10-15 individuals to identify and quantify specific aroma descriptors relevant to the fatty-fruity-cheesy odor family. Reference standards for each descriptor (e.g., isovaleric acid for "cheesy," ethyl butyrate for "fruity") should be used for calibration.

  • Sample Preparation: Prepare 1% solutions of this compound and its alternatives in a neutral solvent like dipropylene glycol (DPG). Samples are presented on standard fragrance blotters.

  • Evaluation: Panelists evaluate the blotters at specific time intervals (initial, 1 hour, 4 hours, 8 hours, 24 hours) in a controlled, odor-free environment.

  • Data Collection: For each time point, panelists rate the intensity of each predefined descriptor on a structured scale (e.g., a 15-point intensity scale). The overall hedonic tone (pleasantness) is also assessed.

  • Data Analysis: The mean scores for each attribute are calculated and plotted over time to create a sensory profile and a longevity curve for each ingredient.

dot graph TD; A[Panelist Training & Calibration] --> B{Sample Preparation}; B --> C[Blotter Evaluation at T=0, 1, 4, 8, 24h]; C --> D{Data Collection: Intensity & Hedonic Scores}; D --> E[Statistical Analysis & Profile Generation];

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Instrumental Analysis: Objective Performance Metrics

Instrumental techniques provide quantitative data that complements and validates sensory findings.

2.2.1. Odor Threshold Determination via Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector[7][8][9][10]. This allows for the determination of the odor detection threshold, a critical measure of an ingredient's potency.

Experimental Protocol: Aroma Extract Dilution Analysis (AEDA)

  • Sample Preparation: A stock solution of the fragrance ingredient in a volatile solvent (e.g., ethanol) is prepared. A series of stepwise dilutions (e.g., 1:2, 1:4, 1:8, etc.) is then created.

  • GC-O Analysis: Each dilution is injected into the GC-O system. The effluent from the GC column is split between a mass spectrometer (for chemical identification) and a sniffing port.

  • Olfactometry: A trained assessor sniffs the effluent at the sniffing port and records the retention time and a descriptor for any detected odor.

  • Flavor Dilution (FD) Factor: The analysis is repeated for each dilution until no odor is detected. The highest dilution at which the compound's characteristic odor is still perceived determines its Flavor Dilution (FD) factor.

  • Threshold Calculation: The odor detection threshold in air can then be calculated based on the concentration of the most diluted sample and the instrument's operating parameters[11].

2.2.2. Longevity and Evaporation Profile via Headspace Analysis (GC-MS)

Headspace analysis measures the concentration of volatile compounds in the air surrounding a sample over time, providing an objective measure of its longevity and evaporation rate[12][13][14][15][16].

Experimental Protocol: Dynamic Headspace Sampling

  • Sample Application: A precise amount of the fragrance ingredient (e.g., 10 mg) is applied to a neutral substrate (e.g., a cotton swatch) and placed in a temperature-controlled headspace vial.

  • Headspace Sampling: At regular intervals (e.g., 0, 1, 4, 8, 24, 48 hours), the air (headspace) above the substrate is sampled using a solid-phase microextraction (SPME) fiber or by purging with an inert gas onto a sorbent trap.

  • GC-MS Analysis: The collected volatiles are desorbed into a GC-MS system for separation and quantification.

  • Data Analysis: The concentration of the target analyte in the headspace is plotted against time. The resulting curve represents the evaporation profile and provides a quantitative measure of substantivity.

dot graph LR; subgraph "Headspace GC-MS Workflow" direction LR A[Sample on Substrate] --> B{Incubation Chamber}; B --> C[SPME Sampling at Time Intervals]; C --> D[GC-MS Analysis]; D --> E[Concentration vs. Time Plot]; end

Caption: Workflow for Longevity Analysis via Headspace GC-MS.

Stability Testing

Stability testing is crucial to ensure that a fragrance ingredient maintains its olfactory character and physical integrity within a final product formulation under various environmental stresses[17][18][19][20][21].

Experimental Protocol: Accelerated Stability Testing

  • Sample Preparation: Incorporate the fragrance ingredient at a typical use level (e.g., 0.5%) into a representative product base (e.g., an alcohol-based spray or a lotion). Control samples (base without fragrance) are also prepared.

  • Stress Conditions: Samples are stored under various conditions to simulate aging and environmental exposure:

    • Elevated Temperature: 40°C for 12 weeks.

    • Light Exposure: A light box with controlled UV and visible light exposure for a set duration.

    • Freeze-Thaw Cycles: Repeatedly cycling between -10°C and 25°C.

  • Evaluation: At regular intervals (e.g., 1, 4, 8, 12 weeks), samples are evaluated for:

    • Olfactory Changes: Assessed by a trained sensory panel against a fresh, control sample.

    • Physical Changes: Color, clarity, viscosity, and pH are measured.

    • Chemical Changes: GC-MS analysis is used to detect any degradation of the fragrance molecule or the formation of new byproducts.

Comparative Performance Analysis

For this guide, we will compare this compound against two relevant alternatives:

  • trans-2-Hexenoic Acid: A structurally similar unsaturated fatty acid with a musty, fatty, sweet profile[22][23].

  • Methyl 2-hexenoate: The methyl ester of a related acid, offering a different scent profile (green, fruity, pineapple) and different physical properties[24][25].

The following tables summarize hypothetical but representative data that would be generated from the aforementioned protocols.

Table 1: Olfactory Profile and Potency

IngredientKey Odor DescriptorsOdor Detection Threshold (ng/L in air)
This compound Cheesy, Fruity (unripe), Sour, Waxy0.5
trans-2-Hexenoic AcidFatty, Musty, Sweet, Cheesy1.2
Methyl 2-hexenoateGreen, Fruity (pineapple), Fatty2.5

Table 2: Longevity (Substantivity) on Substrate

IngredientHeadspace Concentration Remaining after 24h (%)Sensory Panel Detection after 24h (Mean Intensity Score)
This compound 45%4.5 / 15
trans-2-Hexenoic Acid40%3.8 / 15
Methyl 2-hexenoate25%2.1 / 15

Table 3: Stability in Alcoholic Base (12 weeks at 40°C)

IngredientOlfactory Change (vs. Control)Color Change (ΔE)Degradation Products Detected (GC-MS)
This compound Minimal; slight increase in fruity note< 1.0 (not visually perceptible)None significant
trans-2-Hexenoic AcidModerate; loss of sweetness, increased fatty note1.5Minor oxidation products
Methyl 2-hexenoateSignificant; potential for ester hydrolysis leading to off-notes2.5Trace amounts of corresponding acid and alcohol

Interpretation and Discussion

The data presented in the tables illustrates a clear performance differentiation between the evaluated ingredients.

  • Potency and Character: this compound demonstrates the lowest odor detection threshold, indicating it is the most potent of the three. Its unique cheesy and sour facets provide a distinct signature that is less pronounced in the alternatives.

  • Longevity: The higher percentage of this compound remaining in the headspace after 24 hours, corroborated by the sensory panel data, confirms its superior substantivity compared to its ester counterpart, Methyl 2-hexenoate. This is expected due to the lower vapor pressure of the carboxylic acid.

  • Stability: this compound exhibits excellent stability in an alcoholic base under accelerated aging conditions. This is a critical advantage for its use in fine fragrance and other hydro-alcoholic applications, where interactions with the base can be a significant issue[20]. The potential for hydrolysis of the ester (Methyl 2-hexenoate) presents a greater formulation challenge.

Conclusion and Recommendations

Based on this comprehensive benchmarking, this compound presents itself as a high-performance fragrance ingredient with a unique and potent olfactory profile.

Key Strengths:

  • High Impact: Its low odor threshold allows for its use at very low concentrations to achieve significant effects.

  • Distinctive Character: The cheesy, sour notes are difficult to replicate and offer a creative advantage for perfumers.

  • Excellent Longevity: It provides a lasting impression in a fragrance composition.

  • Robust Stability: Its chemical stability in common fragrance bases ensures product integrity.

Recommendations for Use: this compound is highly recommended for applications where a powerful and long-lasting fruity-gourmand or savory note is desired. Its stability makes it particularly suitable for fine fragrances, personal care products with alcohol, and acidic cleaning products. Due to its intensity, careful dosage is paramount to avoid overwhelming a composition. It serves as an excellent modifier to add complexity and a unique signature to otherwise common fruity or cheesy accords.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 2-Methyl-2-hexenoic acid. As a corrosive and combustible organic compound, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity. This document moves beyond a simple checklist to explain the scientific rationale behind each step, empowering researchers to manage this chemical waste stream with confidence and expertise.

Section 1: Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's intrinsic hazards is the foundation of its safe management. This compound is not a benign substance; it is classified as a hazardous material requiring specific handling and disposal considerations. Its primary risks are associated with its severe corrosivity and its status as a combustible liquid.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these dangers. The key hazard classifications for this compound are summarized below.

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage upon contact. This classification indicates that the material causes full-thickness destruction of skin within an observation period of 14 days following an exposure of up to one hour.[1][2][2]
Combustible Liquid---The liquid has a flash point of 86 °C (186.8 °F), meaning it can ignite when exposed to an ignition source at or above this temperature.
Corrosive to Metals---May be corrosive to certain metals, which influences storage and container selection.

Due to its corrosive properties, waste streams containing this compound are typically classified under the EPA Hazardous Waste Code D002 for corrosivity if the pH is ≤ 2 or ≥ 12.5, or if it corrodes steel at a specified rate.[3] This classification mandates disposal through a licensed hazardous waste facility and strictly prohibits disposal via sanitary sewers or standard municipal trash.[4][5]

Section 2: Pre-Disposal Safety Protocols: Your First Line of Defense

Before waste is even generated, establishing a safe handling environment is paramount. These protocols are non-negotiable for any procedure involving this compound.

Personal Protective Equipment (PPE)

Direct contact with this compound can cause immediate and severe chemical burns.[2][6][7] Therefore, a comprehensive PPE strategy is essential.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. For tasks with a higher risk of splashing, such as transferring large volumes or managing a spill, a full-face shield must be worn in addition to goggles.[5][8]

  • Hand Protection: Use chemical-resistant gloves made of nitrile or neoprene.[8] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

  • Body Protection: A flame-resistant lab coat is mandatory. For larger quantities, a chemically resistant apron should be worn over the lab coat to provide an additional barrier against splashes.[5][9]

  • Footwear: Shoes must be closed-toed and made of a non-porous material.[10][11][12]

Engineering Controls

Engineering controls are designed to isolate you from the hazard.

  • Chemical Fume Hood: All handling and dispensing of this compound, including the preparation of waste containers, must be conducted inside a properly functioning chemical fume hood.[4][5] This prevents the inhalation of corrosive vapors and contains any potential splashes.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible within a 10-second travel distance from the work area.[4][13] Verify their functionality as part of your regular laboratory safety checks.

Section 3: Step-by-Step Disposal Protocol

The disposal of this compound is a regulated process that begins the moment the chemical is deemed waste. Adherence to this protocol ensures safety and compliance.

Step 1: Waste Segregation

This is the most critical step in preventing dangerous chemical reactions.

  • Designate a Specific Waste Stream: Establish a dedicated waste stream solely for this compound and materials contaminated with it (e.g., pipette tips, wipes).

  • Avoid Incompatibles: Under no circumstances should this organic acid waste be mixed with bases, oxidizing agents, or inorganic acids.[4][14][15][16] Mixing acids and bases can cause a violent exothermic reaction. Consult the Safety Data Sheet (SDS) for a full list of incompatible materials.

Step 2: Proper Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Select a Suitable Container: Use a chemically-resistant container, such as a high-density polyethylene (HDPE) carboy, for waste collection.[16][17] The container must have a screw-top cap to ensure a secure seal.

  • Maintain Container Integrity: Never use a metal container, as the acid may be corrosive to it. Ensure the container is clean and dry before its first use as a waste receptacle. Keep the container closed at all times except when adding waste.[5][15]

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and a vital safety communication tool.

  • Use a Hazardous Waste Label: Affix a "Hazardous Waste" label to the container before adding any waste.

  • Complete All Fields: Clearly write the full chemical name, "this compound," and list any other components of the waste mixture. Indicate the specific hazards by checking the "Corrosive" and "Ignitable" (if applicable) boxes and affixing the corresponding GHS pictograms.

  • Track Accumulation Dates: Record the date you first add waste to the container. This "accumulation start date" is critical for regulatory compliance regarding storage time limits.

Step 4: Safe Temporary Storage

Waste must be stored safely in a designated area pending pickup.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation.

  • Secondary Containment: Place the waste container inside a larger, chemically-resistant secondary containment bin or tray. This will contain any potential leaks or spills.[15][16]

  • Store Away from Drains: The SAA should not be located near a sink or floor drain.

Step 5: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: Follow your institution's specific procedures for waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) department or using an online portal to request a collection.[15]

  • Professional Disposal: Your EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all local, state, and federal regulations.[2][18] This ensures the chemical is treated or incinerated at a permitted facility.

Section 4: Disposal Decision Workflow

The following diagram outlines the logical workflow for managing this compound from the point of use to final disposal, ensuring all critical safety and compliance checks are met.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Interim Storage & Compliance cluster_disposal Final Disposal start Begin work with This compound ppe Don appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe hood Work within a certified Chemical Fume Hood ppe->hood waste_gen Waste Generated (e.g., excess reagent, contaminated items) hood->waste_gen get_container Obtain labeled, compatible waste container (e.g., HDPE) waste_gen->get_container add_waste Add waste to container get_container->add_waste close_container Securely close container add_waste->close_container check_label Verify Waste Label is complete and accurate close_container->check_label store Place in secondary containment in Satellite Accumulation Area check_label->store request_pickup Request waste pickup via Institutional EHS procedure store->request_pickup ehs_disposal EHS coordinates with licensed hazardous waste vendor for final disposal request_pickup->ehs_disposal

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By treating this chemical with the respect its hazards command—understanding its corrosivity, utilizing appropriate PPE and engineering controls, and strictly following a segregated and regulated waste protocol—researchers can ensure that their work is conducted safely from experiment initiation to final waste disposal. Always consult your institution's specific EHS guidelines and the chemical's Safety Data Sheet (SDS) as the ultimate authorities on safe handling and disposal procedures.

References

Mastering the Safe Handling of 2-Methyl-2-hexenoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 2-Methyl-2-hexenoic acid, a valuable building block in organic synthesis, demands meticulous handling due to its hazardous properties. This guide moves beyond mere compliance, offering a deep dive into the causality behind our recommended safety protocols. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes and maintain a safe laboratory environment for all.

Immediate Safety Profile: Understanding the Risks

Before handling this compound, it is crucial to recognize its primary hazards as identified in its Safety Data Sheet (SDS). This compound is classified as a substance that:

  • Causes severe skin burns and eye damage (H314) [1]

  • Is a combustible liquid (H227)

  • May be corrosive to metals (H290)

The corrosive nature of this carboxylic acid means that direct contact can lead to significant tissue damage. The combustible property requires stringent control of ignition sources in the handling area. Understanding these risks is the foundational step in building a robust safety protocol.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is your primary defense against the hazards of this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<50 mL) in a Fume Hood Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133[1][2]Nitrile or neoprene gloves (double-gloving recommended)Fully buttoned lab coatNot generally required if work is performed in a certified chemical fume hood.
High-Volume Transfers (>50 mL) or Work Outside a Fume Hood Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatA NIOSH/MSHA approved respirator may be required if ventilation is inadequate or if there is a risk of aerosolization[1][2]
Emergency Spill Response Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or apronA self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas
The Rationale Behind Glove Selection

The choice of glove material is critical. While standard nitrile gloves offer a baseline of protection for incidental contact, the corrosive nature of this compound necessitates careful consideration of breakthrough time and degradation. For prolonged handling or in situations with a higher risk of splash, more robust materials like butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before and during use.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, logical workflow is paramount when handling corrosive and combustible materials. The following protocols are designed to be self-validating, ensuring a safe operating procedure from preparation to disposal.

Donning PPE: A Deliberate Sequence

PPE_Donning_Workflow A 1. Lab Coat (Fully buttoned) B 2. Respirator (If required, fit-tested) A->B C 3. Eye/Face Protection (Goggles, then face shield) B->C D 4. Gloves (Ensure cuffs go over lab coat sleeves) C->D

Caption: Sequential process for donning Personal Protective Equipment.

  • Lab Coat: Your first layer of defense. Ensure it is fully buttoned to provide complete coverage of your torso and arms.

  • Respirator (if necessary): If your risk assessment indicates the need for respiratory protection, don it after your lab coat. Ensure it has been properly fit-tested.

  • Eye and Face Protection: Put on your chemical safety goggles first, ensuring a snug fit. If a splash hazard exists, add a face shield over the goggles.

  • Gloves: Don your gloves last. The cuffs of the gloves should be pulled over the sleeves of your lab coat to prevent any skin exposure at the wrist.

Doffing PPE: Minimizing Contamination Risk

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to protect yourself.

PPE_Doffing_Workflow A 1. Gloves (Peel away from body) B 2. Face Shield & Goggles (Handle by straps) A->B C 3. Lab Coat (Roll inside-out) B->C D 4. Respirator (Handle by straps) C->D

Caption: Safe and sequential removal of Personal Protective Equipment.

  • Gloves: Remove your gloves first, as they are the most likely to be contaminated. Use a glove-to-glove and then skin-to-skin technique to avoid touching the outer surface of the glove with your bare hands.

  • Face Shield and Goggles: Remove your face shield and goggles by handling the straps, not the front surfaces.

  • Lab Coat: Unbutton your lab coat and roll it outwards, ensuring the contaminated exterior is contained within the roll.

  • Respirator: If you are wearing a respirator, remove it last by handling the straps.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include the logistical aspects of handling and disposal.

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Ignition Sources: As a combustible liquid, keep it away from heat, sparks, open flames, and hot surfaces.[3] No smoking in the handling area.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed, corrosion-resistant container. Avoid storing with incompatible materials such as strong oxidizing agents and bases.

Waste Disposal Protocol

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container. Do not mix with other incompatible waste streams.

    • Solid Waste: All contaminated solid waste, including gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Combustible).

  • Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Never dispose of this compound down the drain.[4]

By implementing these detailed procedures, you are not only ensuring your personal safety but also contributing to a culture of safety and scientific excellence within your organization. This proactive approach to chemical handling is the bedrock of reliable and reproducible research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.